Technical Documentation Center

1-(Butan-2-YL)cyclopropan-1-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(Butan-2-YL)cyclopropan-1-amine

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-(Butan-2-YL)cyclopropan-1-amine

An In-depth Technical Guide to 1-(Butan-2-YL)cyclopropan-1-amine Abstract This technical guide provides a comprehensive scientific overview of 1-(Butan-2-YL)cyclopropan-1-amine, a chiral secondary amine incorporating a s...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(Butan-2-YL)cyclopropan-1-amine

Abstract

This technical guide provides a comprehensive scientific overview of 1-(Butan-2-YL)cyclopropan-1-amine, a chiral secondary amine incorporating a strained cyclopropyl ring. As specific experimental data for this compound is not extensively documented in publicly accessible literature, this paper synthesizes predictive data based on established principles of organic chemistry and spectral data from analogous structures. The guide covers its chemical structure, predicted physicochemical properties, plausible synthetic routes, expected spectroscopic profile, and potential applications, particularly as a structural motif in drug discovery and agrochemical development. It is intended for an audience of researchers, synthetic chemists, and drug development professionals seeking to understand and utilize this unique molecular scaffold.

Chemical Identity and Structural Elucidation

1-(Butan-2-YL)cyclopropan-1-amine is an aliphatic amine characterized by a cyclopropane ring directly bonded to the nitrogen atom, which is in turn substituted with a sec-butyl group. The presence of the three-membered ring introduces significant ring strain, which profoundly influences the molecule's reactivity.

  • Molecular Formula: C₈H₁₇N

  • Molecular Weight: 127.23 g/mol

  • IUPAC Name: N-(sec-butyl)cyclopropanamine or N-(butan-2-yl)cyclopropan-1-amine

  • CAS Number: Not assigned in major chemical databases as of the date of this publication.

Stereochemistry and Chirality

The structure of 1-(Butan-2-YL)cyclopropan-1-amine possesses two stereocenters:

  • The carbon atom of the cyclopropane ring bonded to the amine group (C1).

  • The sec-butyl carbon atom bonded to the nitrogen (C2' of the butyl group).

This results in the potential for four stereoisomers: (1R, 2'R), (1S, 2'S), (1R, 2'S), and (1S, 2'R). The (R,R) and (S,S) pair are enantiomers, as are the (R,S) and (S,R) pair. These pairs are diastereomers of each other. The specific stereochemistry will be critical for applications in chiral drug design, as biological activity is often highly dependent on the spatial arrangement of functional groups.

Caption: 2D Structure of 1-(Butan-2-YL)cyclopropan-1-amine with chiral centers marked (*).

Physicochemical Properties (Predicted)

The physical properties of amines are dictated by their molecular weight and their ability to form hydrogen bonds.[1][2] As a secondary amine, 1-(butan-2-YL)cyclopropan-1-amine can act as a hydrogen bond donor and acceptor.[3][4] The following properties are estimated based on trends for isomeric C₈H₁₇N amines and general principles.[5]

PropertyPredicted ValueRationale / Comments
Boiling Point 155 - 170 °CHigher than tertiary amines of similar weight due to hydrogen bonding, but lower than primary amines which have two N-H bonds.[1][3] Isomers like (+)-Coniine boil at ~166 °C.[5]
Density ~0.81 - 0.84 g/mLTypical for aliphatic amines of this molecular weight.
Solubility in Water Sparingly solubleThe C8 hydrocarbon portion is significantly hydrophobic, reducing water solubility compared to smaller amines.[4]
Solubility in Organics SolubleExpected to be soluble in common organic solvents like ethanol, ether, and acetone.[1]
pKa (of conjugate acid) ~10.5 - 11.0Typical for a secondary aliphatic amine, indicating moderate basicity.

Proposed Synthesis and Manufacturing

While several methods exist for synthesizing cyclopropylamines, a highly plausible and versatile route for 1-(Butan-2-YL)cyclopropan-1-amine is a two-step sequence involving the formation of a 1-substituted cyclopropanol followed by its reaction with the desired amine. A particularly robust method for this transformation utilizes zinc/copper homoenolates.[6][7]

An alternative and widely used strategy is direct reductive amination. This involves the reaction of a ketone with an amine in the presence of a reducing agent.[8][9]

Proposed Synthetic Workflow: Reductive Amination

This protocol outlines a standard laboratory-scale synthesis via reductive amination of cyclopropyl methyl ketone with sec-butylamine.

G ketone Cyclopropyl Methyl Ketone reagents Pyridine-Borane Complex Methanol, Mol. Sieves amine sec-Butylamine imine Imine Intermediate (transient) reagents->imine Condensation product 1-(Butan-2-YL)cyclopropan-1-amine imine->product Reduction

Caption: Proposed workflow for the synthesis via reductive amination.

Detailed Experimental Protocol

Objective: To synthesize 1-(Butan-2-YL)cyclopropan-1-amine.

Materials:

  • Cyclopropyl methyl ketone (1.0 equiv)

  • sec-Butylamine (1.1 equiv)

  • Pyridine-borane complex (1.0 equiv)

  • Methanol (anhydrous)

  • 4 Å Molecular Sieves (activated, powdered)

  • Diethyl ether (Et₂O)

  • 6 N Hydrochloric Acid (HCl)

  • 8 N Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon), add anhydrous methanol. To this, add activated 4 Å molecular sieves (approx. 0.5 g per 6 mmol of ketone).

  • Addition of Reactants: Sequentially add cyclopropyl methyl ketone (1.0 equiv) and sec-butylamine (1.1 equiv) to the stirring suspension.

  • Initiation of Reduction: Carefully add the pyridine-borane complex (1.0 equiv) to the mixture. Allow the reaction to stir at room temperature for 16-24 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Work-up (Quenching): Upon completion, carefully quench the reaction by the slow addition of 6 N HCl. Stir for 1 hour to hydrolyze any remaining imine and borane complexes.

  • Basification and Extraction: Adjust the pH of the aqueous mixture to >12 using 8 N NaOH solution, ensuring the flask is cooled in an ice bath during addition. Extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Purification: The resulting crude oil can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield the pure product.

Self-Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the results against the predicted profiles in Section 4.

Spectroscopic Profile (Predicted)

The structural features of 1-(Butan-2-YL)cyclopropan-1-amine give rise to a predictable spectroscopic signature.

TechniqueFeaturePredicted Chemical Shift / Value
¹H NMR Cyclopropyl CH₂ protons0.3 - 0.8 ppm (complex multiplets)
Cyclopropyl CH proton2.2 - 2.6 ppm (multiplet)
sec-Butyl CH₃ (doublet)~1.1 ppm (d, J≈6.5 Hz)
sec-Butyl CH₃ (triplet)~0.9 ppm (t, J≈7.5 Hz)
sec-Butyl CH₂~1.5 ppm (multiplet)
sec-Butyl CH~2.5 - 2.8 ppm (multiplet)
N-H proton1.0 - 2.5 ppm (broad singlet)
¹³C NMR Cyclopropyl CH₂ carbons5 - 15 ppm
Cyclopropyl CH carbon30 - 40 ppm
sec-Butyl carbons10 - 55 ppm (4 distinct signals)
Mass Spec (EI) Molecular Ion (M⁺)m/z = 127 (Odd m/z indicates one N atom)[10]
Base Peakm/z = 98 (Result of α-cleavage, loss of ethyl radical •CH₂CH₃)
Other Fragmentsm/z = 70, 56 (Further fragmentation)
IR Spectroscopy N-H Stretch3250 - 3350 cm⁻¹ (weak-medium, broad)
C-H Stretch (sp³)2850 - 3000 cm⁻¹ (strong)
C-H Stretch (cyclopropyl)~3050 cm⁻¹ (medium)
N-H Bend1550 - 1650 cm⁻¹ (medium)

Causality in Mass Spectrometry: The primary fragmentation pathway for aliphatic amines is α-cleavage, where the bond beta to the nitrogen atom is broken.[11] This leads to the formation of a stable, resonance-stabilized iminium cation. In this molecule, the loss of the larger alkyl group (the ethyl part of the sec-butyl group) is generally favored, leading to the predicted base peak at m/z = 98.

Reactivity and Applications in Research

Chemical Reactivity

The chemistry of 1-(Butan-2-YL)cyclopropan-1-amine is dominated by two features:

  • Nucleophilic Amine: The lone pair on the secondary amine makes it a good nucleophile and a moderate base. It will readily react with electrophiles such as acyl chlorides, alkyl halides, and aldehydes/ketones.

  • Strained Cyclopropyl Ring: The high degree of ring strain makes the C-C bonds of the cyclopropane ring susceptible to cleavage under certain conditions, such as through single-electron transfer (SET) oxidation or with specific transition metal catalysts.[12] This ring-opening reactivity can be exploited for unique synthetic transformations.

Role in Medicinal and Agrochemical Chemistry

The cyclopropylamine moiety is a privileged scaffold found in numerous biologically active compounds.[6]

  • Enzyme Inhibition: It is a key pharmacophore in irreversible inhibitors of flavin-dependent enzymes like Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).[13] The strained ring facilitates a mechanism-based inactivation pathway.

  • Bioisosteric Replacement: The cyclopropyl group is often used as a metabolically stable replacement for gem-dimethyl or tert-butyl groups.[14][15] It can improve metabolic stability by increasing the bond dissociation energy of adjacent C-H bonds, making them less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes.[12]

  • Conformational Rigidity: The rigid three-membered ring can lock a portion of a molecule into a specific conformation, which can be advantageous for optimizing binding to a biological target.

The introduction of the N-sec-butyl group provides an additional chiral handle and lipophilic character, which can be used to probe and optimize interactions within the binding pockets of target proteins.

Metabolism and Toxicological Profile

Metabolic Considerations

When designing drug candidates, understanding metabolic fate is crucial. For 1-(Butan-2-YL)cyclopropan-1-amine, two primary metabolic hotspots are anticipated:

  • N-Dealkylation: The sec-butyl group can be removed via oxidative dealkylation, a common metabolic pathway for N-alkyl amines.[16]

  • Cyclopropyl Ring Opening: The cyclopropylamine group itself can be a metabolic liability. CYP-mediated oxidation can lead to ring-opened reactive intermediates that may form covalent adducts with proteins or other macromolecules, a mechanism associated with toxicity in some drugs.[12]

The choice to include this moiety in a drug candidate must therefore balance its potential benefits (potency, conformational constraint) against the risks of bioactivation.

Safety and Handling

No specific safety data exists for this compound. However, based on data for cyclopropylamine and other aliphatic amines, the following precautions are mandated.[17][18][19]

  • Hazards: Assumed to be a flammable liquid and vapor.[17] It is likely to be corrosive, causing severe skin burns and eye damage.[17][18] Harmful if swallowed or inhaled.[18]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield must be worn. All handling should be performed in a well-ventilated chemical fume hood.[17]

  • Handling: Keep away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing. Take measures to prevent the buildup of electrostatic charge.[19]

Conclusion

1-(Butan-2-YL)cyclopropan-1-amine is a structurally intriguing chiral building block with significant potential for use in the synthesis of complex molecular targets. While it remains a largely uncharacterized compound, its properties and reactivity can be reliably predicted from the well-understood chemistry of its constituent functional groups. Its combination of a strained, rigid cyclopropyl ring and a chiral N-alkyl substituent makes it a valuable scaffold for medicinal chemists seeking to enhance potency, tune physicochemical properties, and explore novel regions of chemical space. Future experimental work should focus on validating the proposed synthetic routes and fully characterizing the compound's physical and biological properties.

References

  • Rousseaux, S. A. L., & Mousseau, J. J. (2022). Synthetic Methods towards 1-Substituted Cyclopropylamines. Department of Chemistry, University of Toronto.
  • Organic Chemistry Portal. (n.d.). Kulinkovich-Szymoniak Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Kulinkovich reaction. Retrieved from [Link]

  • NCERT. (n.d.). 9.5 Physical Properties | NCERT 12 Chemistry. Retrieved from [Link]

  • NRO-Chemistry. (2022, June 4). Kulinkovich Reaction [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Kulinkovich Reaction. Retrieved from [Link]

  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441072, (+)-Coniine. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 15.11: Physical Properties of Amines. Retrieved from [Link]

  • Unknown Author. (n.d.). Amine compounds.
  • Xiao, Z., et al. (2022). Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters, 24(28), 5174–5178. Retrieved from [Link]

  • Fisher Scientific. (2009, September 22). SAFETY DATA SHEET: Cyclopropylamine.
  • Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Molecules. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]

  • Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1039-1044. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(7), 659-663. Retrieved from [Link]

  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. Retrieved from [Link]

  • NEDMDG. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. Retrieved from [Link]

  • ChemRxiv. (n.d.). Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. Retrieved from [Link]

  • Bomann, M. D., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. The Journal of Organic Chemistry, 60(18), 5995-5996.
  • PubMed. (2013, April 22). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]

  • Unknown Author. (n.d.). Mass Spectrometry: Fragmentation.
  • Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

Sources

Exploratory

Physicochemical characteristics of 1-(Butan-2-YL)cyclopropan-1-amine for drug design

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(Butan-2-yl)cyclopropan-1-amine in Rational Drug Design Executive Summary In contemporary medicinal chemistry, the strategic introduction of sterica...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(Butan-2-yl)cyclopropan-1-amine in Rational Drug Design

Executive Summary

In contemporary medicinal chemistry, the strategic introduction of sterically hindered, strained-ring pharmacophores is a proven method for modulating both the pharmacokinetic profile and the target engagement mechanism of a drug candidate. 1-(Butan-2-yl)cyclopropan-1-amine (also referred to as 1-sec-butylcyclopropan-1-amine) represents a highly specialized aliphatic building block. By combining the inherent ring strain and unique orbital hybridization of a cyclopropylamine core with the steric bulk and lipophilicity of an alpha-positioned sec-butyl group, this compound serves as a powerful moiety for designing mechanism-based (suicide) inhibitors and conformationally restricted therapeutics.

This whitepaper details the physicochemical rationale, mechanistic enzymology, and validated experimental workflows required to successfully integrate this building block into modern drug discovery pipelines.

Physicochemical Profiling & Pharmacophore Rationale

The utility of 1-(Butan-2-yl)cyclopropan-1-amine stems from the synergistic effects of its two primary structural features: the cyclopropyl ring and the sec-butyl substitution.

Quantitative Physicochemical Data

To predict its behavior in biological systems, we must first establish its core physicochemical parameters. The data below reflects the calculated properties of the free base form.

PropertyValueDrug Design Implication
Molecular Formula C₇H₁₅NLow molecular weight fragment, highly efficient for lead optimization.
Molecular Weight 113.20 g/mol High ligand efficiency (LE) potential when binding target pockets.
Topological Polar Surface Area (TPSA) 26.02 ŲExcellent passive membrane permeability; optimal for CNS penetration.
Estimated pKa (Conjugate Acid) ~8.5 - 9.0Lower basicity than standard primary amines due to cyclopropyl s-character.
Estimated LogP 1.2 - 1.5Balanced lipophilicity; ensures adequate aqueous solubility while driving hydrophobic target interactions.
H-Bond Donors / Acceptors 1 / 1Fulfills Lipinski’s Rule of 5; minimal desolvation penalty upon target binding.
Rotatable Bonds 2High conformational rigidity at the alpha-carbon, reducing entropic penalty upon binding.
The Causality of Structural Choices
  • The Cyclopropylamine Effect: Unlike standard sp³-hybridized alkyl chains, the C-C bonds in a cyclopropyl ring possess significant sp²-like character (Walsh orbitals). This unique hybridization exerts an electron-withdrawing effect on the adjacent amine, slightly lowering its pKa compared to typical aliphatic amines (e.g., isopropylamine pKa ~10.6). Consequently, at physiological pH (7.4), a higher fraction of the molecule remains unprotonated, significantly enhancing passive transcellular permeability. Furthermore, the cyclopropylamine motif is a well-documented structural alert and pharmacophore for mechanism-based inhibition[1].

  • The sec-Butyl Effect: Placing a bulky, branched sec-butyl group at the C1 position (alpha to the amine) achieves two critical goals. First, it introduces a chiral center and significant steric hindrance, which shields the amine from rapid oxidative deamination by ubiquitous metabolic enzymes like Monoamine Oxidase (MAO), unless specifically targeted. Second, it locks the cyclopropyl ring into a restricted conformational space, minimizing the entropic penalty when the molecule binds to a target protein's hydrophobic pocket.

Mechanistic Enzymology: The Covalent Adduction Pathway

1-Substituted cyclopropylamines are renowned for their ability to act as irreversible, mechanism-based inactivators of flavin-dependent enzymes (such as Lysine-Specific Demethylase 1, LSD1)[2] and Cytochrome P450 (CYP450) metalloenzymes[3].

The causality behind this inactivation lies in the inherent strain of the three-membered ring (~27.5 kcal/mol). When the amine enters the enzyme's active site, it undergoes a Proton-Coupled Electron Transfer (PCET) or Single-Electron Transfer (SET) to the enzyme's cofactor (e.g., FAD or Heme)[3]. This oxidation generates an aminium radical cation. To relieve the massive ring strain, the cyclopropyl ring rapidly undergoes homolytic scission (ring-opening), generating a highly reactive primary carbon radical. This transient radical immediately alkylates the enzyme's cofactor or an active-site amino acid residue, forming a permanent covalent adduct that irreversibly destroys enzymatic activity[2],[4].

MOA A 1-(Butan-2-yl) cyclopropan-1-amine B Aminium Radical Cation (SET / PCET) A->B Enzymatic Oxidation C Ring-Opened Carbon Radical B->C Rapid Ring Scission (Strain Relief) D Covalent Adduct (Enzyme/FAD/Heme) C->D Irreversible Alkylation

Fig 1: Mechanism of target enzyme inactivation via proton-coupled electron transfer and ring scission.

Validated Experimental Workflows for Drug Design

To successfully utilize 1-(Butan-2-yl)cyclopropan-1-amine derivatives in a drug discovery program, robust, self-validating assays must be employed to measure lipophilicity and assess metabolic liability.

Protocol 1: Determination of LogD₇.₄ via Shake-Flask LC-MS

Because the cyclopropylamine has a pKa near physiological pH, LogD (distribution coefficient at pH 7.4) is a far more accurate predictor of in vivo partitioning than LogP. This protocol uses a self-validating system by incorporating reference standards.

  • Preparation: Prepare a 10 mM stock solution of the cyclopropylamine derivative in DMSO.

  • System Setup: In a 2 mL glass vial, add 500 µL of 1-octanol and 500 µL of phosphate-buffered saline (PBS, pH 7.4). Both phases must be mutually pre-saturated for 24 hours prior to the experiment to prevent volume shifts.

  • Spiking & Controls: Spike 10 µL of the compound stock into the vial. Concurrently, prepare identical vials spiked with Propranolol (moderate LogD control) and Hydrocortisone (low LogD control). Causality: The inclusion of known standards validates that the phase separation and LC-MS ionization are functioning correctly.

  • Equilibration: Shake the vials mechanically at 300 rpm for 60 minutes at 25°C, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Carefully extract 50 µL from the octanol layer and 50 µL from the aqueous layer. Dilute both in mobile phase and analyze via LC-MS/MS (MRM mode).

  • Calculation: LogD₇.₄ = Log₁₀(Peak Area in Octanol / Peak Area in PBS).

Protocol 2: In Vitro CYP450 Mechanism-Based Inhibition (MBI) Assay

Given the structural alert of the cyclopropylamine moiety[1], it is critical to determine whether the compound acts as a suicide inhibitor of off-target CYP450s (e.g., CYP3A4, CYP2D6).

  • Pre-incubation: Incubate human liver microsomes (HLM, 1 mg/mL protein) with the test compound (0.1 to 50 µM) in potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Causality: MBI requires catalytic turnover to generate the reactive radical species. Without NADPH, no oxidation occurs, distinguishing MBI from simple reversible competitive inhibition.

  • Time-Dependent Sampling: At specific time points (0, 10, 20, 30 minutes), transfer a 10 µL aliquot of the primary incubation mixture into a secondary plate containing a CYP-specific probe substrate (e.g., Midazolam for CYP3A4) at 5x its Km concentration.

  • Termination & Analysis: Quench the secondary reaction after 10 minutes with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the formation of the probe metabolite (e.g., 1-hydroxymidazolam) via LC-MS/MS.

  • Validation: A time-dependent decrease in probe metabolite formation indicates mechanism-based inhibition. Paroxetine must be used as a positive control to validate the assay's sensitivity to time-dependent shifts.

Workflow Step1 Compound + HLM Incubation (Primary Plate) Step2 Addition of NADPH (Initiate Catalytic Turnover) Step1->Step2 Step3 Aliquots to Probe Substrate (Secondary Plate) Step2->Step3 Time-dependent sampling (0, 10, 20, 30 min) Step4 LC-MS/MS Analysis (Quantify Probe Metabolite) Step3->Step4 Quench with Acetonitrile Step5 Calculate IC50 Shift (Determine MBI Potential) Step4->Step5

Fig 2: High-throughput screening workflow for identifying mechanism-based inhibition (MBI) potential.

Conclusion

1-(Butan-2-yl)cyclopropan-1-amine is a highly sophisticated structural motif that bridges the gap between favorable physicochemical properties (high LE, optimal LogD, excellent TPSA) and targeted covalent pharmacology. By understanding the causality behind its radical-mediated ring scission, drug development professionals can purposefully harness this building block to design highly selective, irreversible inhibitors for challenging epigenetic and metabolic targets, while carefully navigating off-target CYP450 liabilities through rigorous, self-validating screening protocols.

References

  • Vianello P, Botrugno OA, Cappa A, et al. "Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A." European Journal of Medicinal Chemistry (2014).[Link]

  • "Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference." Frontiers in Chemistry (2017).[Link]

  • "Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes." Frontiers in Pharmacology (2025).[Link]

Sources

Foundational

The Role of 1-(Butan-2-YL)cyclopropan-1-amine as a Medicinal Chemistry Building Block: A Technical Whitepaper

Executive Summary The pursuit of novel chemical space in drug discovery relies heavily on the strategic deployment of specialized building blocks. 1-(Butan-2-yl)cyclopropan-1-amine (also known as 1-sec-butylcyclopropan-1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel chemical space in drug discovery relies heavily on the strategic deployment of specialized building blocks. 1-(Butan-2-yl)cyclopropan-1-amine (also known as 1-sec-butylcyclopropan-1-amine) represents a highly privileged,


-disubstituted primary amine scaffold. By fusing a chiral sec-butyl group directly to a cyclopropylamine core, this molecule offers a unique combination of extreme steric hindrance, absolute conformational restriction, and enhanced metabolic stability.

This whitepaper provides an in-depth technical analysis of this building block, detailing its pharmacological rationale, physicochemical advantages, and the precise synthetic methodologies required for its construction.

Pharmacological Rationale & Structural Advantages

The incorporation of a 1-alkylcyclopropylamine motif into a pharmacophore is rarely accidental; it is a deliberate design choice aimed at solving specific pharmacokinetic (PK) or target-selectivity challenges.

Metabolic Stability via -Proton Deletion

Standard aliphatic amines (e.g., sec-butylamine) are highly susceptible to Cytochrome P450 (CYP450)-mediated


-oxidation, which leads to the formation of unstable iminium intermediates and subsequent dealkylation. By embedding the 

-carbon within a cyclopropane ring, 1-(butan-2-yl)cyclopropan-1-amine completely lacks

-protons. This steric shielding and structural modification effectively blocks the primary pathway for oxidative metabolism, drastically extending the biological half-life of the parent drug.

G A1 sec-Butylamine A2 CYP450 α-Oxidation A1->A2 A3 Dealkylation A2->A3 B1 1-(sec-Butyl)cyclopropan-1-amine B2 Steric Shielding B1->B2 B3 Metabolic Stability B2->B3

Caption: Metabolic stability advantage of α,α-disubstituted cyclopropylamines.

pKa Modulation and Membrane Permeability

The cyclopropane ring possesses significant


-character in its C-C bonds (approximating 

hybridization). This electronegative character pulls electron density away from the adjacent nitrogen atom, predictably lowering the

of the primary amine by approximately 1.5 to 2.0 units compared to standard aliphatic amines. This reduction in basicity ensures a higher fraction of the un-ionized species at physiological pH (7.4), significantly enhancing passive membrane permeability and blood-brain barrier (BBB) penetration.
Target Selectivity: The KDM1A (LSD1) Paradigm

While tranylcypromine (TCP) is a classic, non-selective inhibitor of both Monoamine Oxidases (MAOs) and Lysine-Specific Demethylase 1 (LSD1/KDM1A), recent structural biology insights have demonstrated that[1]. The bulky sec-butyl group at the 1-position prevents the molecule from fitting into the narrow catalytic cleft of MAO enzymes, thereby granting exquisite selectivity for the larger hydrophobic pocket of LSD1[1]. Upon binding, the cyclopropane ring undergoes a single-electron transfer (SET) to the FAD cofactor, resulting in homolytic ring opening and covalent inactivation of the enzyme.

Physicochemical Profiling

The table below summarizes the quantitative physicochemical advantages of 1-(butan-2-yl)cyclopropan-1-amine against traditional amine building blocks.

Propertysec-Butylaminetert-Butylamine1-(Butan-2-yl)cyclopropan-1-amine
Molecular Weight ( g/mol ) 73.1473.14113.20
Calculated LogP (cLogP) ~0.74~0.40~1.45
Amine

(approx.)
10.510.68.6
Topological Polar Surface Area 26.0 Ų26.0 Ų26.0 Ų

-Protons
100
Conformational Flexibility HighLowRigid (Locked)

Synthetic Methodologies: The Kulinkovich-Szymoniak Reaction

The most efficient, atom-economical route to access 1-alkylcyclopropylamines is the[2]. This titanium-mediated transformation allows for the direct conversion of nitriles into primary cyclopropylamines using Grignard reagents.

Mechanistic Causality

The reaction relies on the in situ generation of a highly reactive titanacyclopropane intermediate[3]. When ethylmagnesium bromide reacts with ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


, a thermally unstable diethyltitanium complex forms, which rapidly undergoes 

-hydride elimination (evolving ethane gas) to yield the titanacyclopropane. This intermediate acts as a 1,2-dianion equivalent, inserting into the cyano group of 2-methylbutanenitrile to form an azatitanacyclopentene[2].

Crucially, the addition of a Lewis acid (


) is required to activate this intermediate. Without Lewis acid activation, the complex would simply hydrolyze to a ketone; the Lewis acid forces the ring contraction to yield the desired primary cyclopropylamine[2][4].

G N1 2-Methylbutanenitrile N2 Ti(OiPr)4 + EtMgBr (Titanacyclopropane) N1->N2 Addition N3 Azatitanacyclopentene N2->N3 Insertion N4 BF3·OEt2 Activation N3->N4 Lewis Acid N5 1-(sec-Butyl)cyclopropan-1-amine N4->N5 Hydrolysis

Caption: Mechanistic workflow of the Kulinkovich-Szymoniak reaction.

Step-by-Step Self-Validating Protocol

Objective: Synthesis of 1-(butan-2-yl)cyclopropan-1-amine from 2-methylbutanenitrile.

Step 1: Preparation of the Titanium Complex

  • Charge an oven-dried, argon-purged Schlenk flask with 2-methylbutanenitrile (1.0 equiv, 10 mmol) and anhydrous THF (30 mL).

  • Add Titanium(IV) isopropoxide (

    
    ) (1.1 equiv, 11 mmol).
    
  • Causality Check: Unlike the standard Kulinkovich reaction which can be catalytic, the Szymoniak variation requires stoichiometric titanium because the resulting azatitanacycle is highly stable and traps the metal center[2].

Step 2: Grignard Addition (The Critical Checkpoint)

  • Cool the reaction mixture to -70 °C using a dry ice/acetone bath.

  • Dropwise add Ethylmagnesium bromide (EtMgBr, 3.0 M in diethyl ether, 2.2 equiv, 22 mmol) over 30 minutes.

  • Self-Validation: As the Grignard reagent is added, the solution will transition to a dark brown/black color. Upon slight warming, you must observe the evolution of ethane gas . This gas evolution is the physical proof of ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    -hydride elimination and titanacyclopropane formation. If no gas evolves, the Grignard reagent has likely degraded, and the reaction will fail.
    

Step 3: Ring Contraction

  • Stir the mixture at room temperature for 1 hour to ensure complete insertion of the nitrile into the titanacyclopropane.

  • Add Boron trifluoride diethyl etherate (

    
    ) (2.0 equiv, 20 mmol).
    
  • Causality Check: The Lewis acid is non-negotiable. It activates the azatitanacycle, promoting the intramolecular rearrangement and ring contraction required to form the cyclopropylamine[2][4].

Step 4: Quenching and Workup

  • Carefully quench the reaction by adding 10% aqueous NaOH (20 mL) at 0 °C.

  • Self-Validation: A voluminous, opaque white precipitate of titanium dioxide (

    
    ) will rapidly form. This confirms the successful destruction and hydrolysis of the titanium complex.
    
  • Filter the suspension through a pad of Celite to remove the titanium salts, washing the filter cake thoroughly with diethyl ether.

  • Extract the aqueous filtrate with diethyl ether, dry the combined organic layers over anhydrous

    
    , and concentrate under reduced pressure to yield the crude 1-(butan-2-yl)cyclopropan-1-amine. Purify via vacuum distillation or silica gel chromatography (using a highly polar eluent system like DCM/MeOH/NH4OH).
    

Alternative Synthetic Route: Curtius Rearrangement

For specialized scale-up where titanium reagents are undesirable, the building block can also be accessed via the [5]. This involves the reaction of 1-(butan-2-yl)cyclopropane-1-carboxylic acid with diphenylphosphoryl azide (DPPA) to form an acyl azide. Thermal decomposition yields an isocyanate intermediate, which is subsequently hydrolyzed under acidic or basic conditions to reveal the primary amine. While effective, this route requires the prior synthesis of the fully substituted cyclopropanecarboxylic acid, making the Kulinkovich-Szymoniak approach generally more expedient.

References

  • Bertus, P., & Szymoniak, J. (2001). Kulinkovich-Szymoniak Reaction. Organic Chemistry Portal. URL:[Link]

  • Kulinkovich, O. G. (1989). Kulinkovich Reaction. Organic Chemistry Portal. URL:[Link]

  • Wikipedia Contributors. Kulinkovich reaction. Wikipedia, The Free Encyclopedia. URL:[Link]

  • de Meijere, A., et al. (2018). Facile Syntheses of Aminocyclopropanes. Organic Syntheses. URL:[Link]

  • Fang, Y., et al. (2023). Unravelling the target landscape of tranylcypromines for new drug discovery. PubMed Central (PMC). URL:[Link]

Sources

Exploratory

A Technical Guide to the Solubility Profile of 1-(Butan-2-YL)cyclopropan-1-amine in Organic Solvents

Abstract Introduction: The Significance of a Structurally Unique Amine 1-(Butan-2-YL)cyclopropan-1-amine is a primary amine featuring a unique combination of a strained cyclopropane ring and a moderately sized alkyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Introduction: The Significance of a Structurally Unique Amine

1-(Butan-2-YL)cyclopropan-1-amine is a primary amine featuring a unique combination of a strained cyclopropane ring and a moderately sized alkyl group. The cyclopropylamine moiety is a highly valued building block in medicinal chemistry, recognized for its ability to impart conformational rigidity and metabolic stability, which can enhance the pharmacological properties of drug candidates.[1][2] This structural motif is a key pharmacophore in several classes of therapeutic agents, including inhibitors of enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[2]

The journey of any promising compound from discovery to a viable drug product is critically dependent on its physicochemical properties, with solubility being paramount. Poor solubility can lead to unpredictable results in biological assays, hinder the development of effective formulations, and ultimately cause failures due to poor bioavailability.[3] Therefore, a thorough characterization of the solubility of 1-(Butan-2-YL)cyclopropan-1-amine in various organic solvents is not merely a data-gathering exercise; it is a fundamental step in risk mitigation and a prerequisite for informed decision-making in the drug development pipeline.[4] This guide provides the theoretical and practical tools necessary to perform this essential characterization.

Theoretical & Predictive Solubility Analysis

The solubility of a molecule is governed by the principle of "like dissolves like," which relates intermolecular forces between the solute and solvent.[5] The structure of 1-(Butan-2-YL)cyclopropan-1-amine presents a duality of polar and non-polar characteristics that will dictate its behavior across a spectrum of organic solvents.

  • Polar Domain: The primary amine (-NH₂) group attached to the cyclopropane ring is the molecule's polar center. This group can participate in hydrogen bonding, acting as both a hydrogen bond donor (via N-H) and acceptor (via the nitrogen lone pair).[6] As a base, this amine group can be protonated by acids, forming a highly polar ammonium salt, which would dramatically increase its solubility in polar protic solvents.

  • Non-Polar Domain: The molecule possesses significant non-polar character derived from the C7 hydrocarbon framework, which includes the sec-butyl group and the cyclopropane ring itself. This lipophilic nature suggests a favorable interaction with non-polar and weakly polar organic solvents.

Predicted Solubility Profile:

  • High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF, THF) and alcohols (e.g., Methanol, Ethanol, Isopropanol) where hydrogen bonding and dipole-dipole interactions can occur.

  • Moderate to High Solubility: Expected in chlorinated solvents (e.g., Dichloromethane) and moderately polar solvents like Ethyl Acetate.

  • Moderate Solubility: Expected in aromatic hydrocarbons (e.g., Toluene) due to van der Waals forces.

  • Low Solubility: Expected in non-polar aliphatic hydrocarbons (e.g., Heptane, Hexane) where the polar amine group's interactions would be highly unfavorable.

Gold Standard Method: Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation point of a solute in a solvent at a given temperature and is the most reliable measure for formulation and process development. The isothermal shake-flask method is universally regarded as the "gold standard" for its determination.[4][7]

Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to ensure that a true equilibrium is achieved and measured accurately.

Materials:

  • 1-(Butan-2-YL)cyclopropan-1-amine (solid or liquid)

  • Selected organic solvents (analytical grade)

  • 2-8 mL glass vials with PTFE-lined screw caps

  • Thermostatically controlled orbital shaker or rotator

  • Centrifuge capable of temperature control

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Validated analytical system for quantification (e.g., HPLC-UV, GC-FID, LC-MS)

Procedure:

  • Preparation: Add an excess amount of 1-(Butan-2-YL)cyclopropan-1-amine to a pre-weighed glass vial. An amount that is visually in excess after dissolution is sufficient (e.g., 5-10 mg).

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a period sufficient to reach equilibrium.

    • Causality Note: A 24-hour period is often a starting point, but true equilibrium must be confirmed. It is best practice to sample at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when the measured concentration does not change significantly between the final two time points.[5][8]

  • Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow for coarse settling. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., >10,000 rpm for 15 minutes) at the test temperature.[9]

  • Sampling: Carefully withdraw a small aliquot (e.g., 100 µL) from the clear supernatant, being cautious not to disturb the solid pellet.

  • Dilution: Immediately and accurately dilute the aliquot with a known volume of a suitable solvent (often the same solvent or mobile phase) in a volumetric flask to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved amine.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility, typically expressed in mg/mL or mol/L.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solute to vial prep2 Add precise volume of solvent prep1->prep2 equil1 Agitate at constant T (e.g., 24-72h) prep2->equil1 equil2 Confirm equilibrium via time-point sampling equil1->equil2 sep1 Centrifuge at constant T equil2->sep1 sep2 Sample clear supernatant sep1->sep2 analysis1 Dilute aliquot accurately sep2->analysis1 analysis2 Quantify using validated method (HPLC/GC) analysis1->analysis2 analysis3 Calculate Solubility (mg/mL or mol/L) analysis2->analysis3

Caption: Workflow of the Isothermal Shake-Flask Method.

High-Throughput Screening (HTS) for Early-Stage Assessment

In early drug discovery, where hundreds of compounds may be evaluated, the time and compound-intensive shake-flask method is impractical. High-throughput screening methods are employed to rapidly assess kinetic solubility, which provides a valuable surrogate for thermodynamic solubility to rank-order compounds.[10] A common HTS method relies on laser nephelometry to detect precipitation when a compound is introduced from a DMSO stock solution into an aqueous or non-aqueous system.[11]

Experimental Protocol: HTS Kinetic Solubility by Nephelometry

Materials:

  • 1-(Butan-2-YL)cyclopropan-1-amine

  • Dimethyl sulfoxide (DMSO, high purity)

  • Target organic solvents

  • 96-well microplates (clear bottom)

  • Automated liquid handler (recommended)

  • Microplate nephelometer or plate reader with turbidity measurement capability

Procedure:

  • Stock Solution: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 20 mM).

  • Plate Preparation: Using a liquid handler, dispense the target organic solvents into the wells of a 96-well plate.

  • Compound Addition: Add small, incremental volumes of the DMSO stock solution to the solvent-containing wells. This is typically done as a serial addition to create a concentration gradient.

    • Causality Note: The goal is to introduce the compound into a system where it is less soluble, forcing precipitation. The low percentage of DMSO co-solvent should be kept constant across all measurements to ensure comparability.[11]

  • Precipitation Detection: After each addition and a brief mixing period, measure the turbidity of each well using a laser nephelometer. The instrument measures the intensity of light scattered by insoluble particles that form as the compound precipitates.[10]

  • Data Analysis: The point at which a sharp increase in light scattering is detected corresponds to the kinetic solubility limit. This value is determined by software that identifies the concentration at the precipitation inflection point.

  • Reporting: The result is reported as the kinetic solubility in µM or µg/mL.

Workflow for HTS Kinetic Solubility Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis prep1 Prepare high-conc. DMSO stock solution prep2 Dispense organic solvents into 96-well plate prep1->prep2 assay1 Add DMSO stock to solvent (serial additions) prep2->assay1 assay2 Mix and incubate briefly assay1->assay2 detect1 Measure light scattering (Nephelometry) assay2->detect1 detect2 Identify precipitation inflection point detect1->detect2 detect3 Calculate Kinetic Solubility (µM) detect2->detect3

Caption: Workflow of HTS Kinetic Solubility by Nephelometry.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison and decision-making.

Table 1: Solubility Profile of 1-(Butan-2-YL)cyclopropan-1-amine at 25 °C

Solvent ClassSolventPolarity IndexH-BondingSolubility (mg/mL)Qualitative Assessment
Non-Polar n-Heptane0.1None(Experimental Data)(e.g., Insoluble)
Toluene2.4Acceptor(Experimental Data)(e.g., Sparingly Soluble)
Polar Aprotic Dichloromethane3.1Acceptor(Experimental Data)(e.g., Soluble)
Ethyl Acetate4.4Acceptor(Experimental Data)(e.g., Soluble)
Tetrahydrofuran (THF)4.0Acceptor(Experimental Data)(e.g., Freely Soluble)
Acetonitrile5.8Acceptor(Experimental Data)(e.g., Freely Soluble)
Dimethyl Sulfoxide (DMSO)7.2Acceptor(Experimental Data)(e.g., Very Soluble)
Polar Protic Isopropanol3.9Donor/Acceptor(Experimental Data)(e.g., Freely Soluble)
Ethanol4.3Donor/Acceptor(Experimental Data)(e.g., Very Soluble)
Methanol5.1Donor/Acceptor(Experimental Data)(e.g., Very Soluble)

Interpretation:

  • Process Chemistry: Solvents showing high solubility (e.g., >50 mg/mL) are excellent candidates for reaction media.

  • Purification: A pair of solvents where the compound has very high solubility in one and very low solubility in the other is ideal for crystallization (e.g., dissolving in hot ethanol and precipitating by adding heptane).

  • Formulation: For liquid formulations, solvents with high solubilizing power that are also pharmaceutically acceptable are prioritized.[12]

Conclusion

While direct solubility data for 1-(Butan-2-YL)cyclopropan-1-amine is not presently in the public domain, a robust and reliable solubility profile can be readily established. A predictive analysis based on its molecular structure suggests good solubility in a range of polar aprotic and protic organic solvents. This guide provides the detailed, step-by-step experimental protocols—from the gold-standard shake-flask method for thermodynamic solubility to high-throughput techniques for early-stage kinetic screening—necessary for researchers to generate this critical data. The systematic determination and interpretation of this solubility profile are indispensable steps for advancing any compound with the therapeutic potential of the cyclopropylamine class through the drug development process.

References

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Wikipedia. Cyclopropylamine. [Link]

  • HORIZON. High-Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • ACS Publications. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. [Link]

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Biopharma Asia. High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. [Link]

  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. [Link]

  • FMI. Amines Pharmaceutical Solvent Market's Tech Revolution: Projections to 2034. [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent?. [Link]

  • Diplomata Comercial. What are the Applications of Amines in the Pharmaceutical Industry?. [Link]

  • PubChem. N-(2-cyclopropylpropan-2-yl)butan-1-amine. [Link]

  • ResearchGate. Development of a solvent selection guide for aldehyde-based direct reductive amination processes. [Link]

  • BYJU'S. Test for Amino Groups. [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ACS Publications. Impact of Solvent on the Thermal Stability of Amines. [Link]

  • ResearchGate. Solvent Selection Methodology for Pharmaceutical Processes: Solvent Swap. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • U.S. EPA. N¹-(Butan-2-yl)-N²-(propan-2-yl)ethane-1,2-diamine Properties. [Link]

  • U.S. EPA. 1-(4-Bromophenyl)cyclobutan-1-amine Properties. [Link]

  • Chemistry Stack Exchange. Solubility of amines. [Link]

  • PubChem. 1-(Butan-2-yl)cyclohexan-1-ol. [Link]

  • Scribd. Solubility Comparison: Butan-1-ol vs. Butan-1-amine. [Link]

Sources

Foundational

Predictive Metabolic Profiling and Structural Optimization of 1-(Butan-2-YL)cyclopropan-1-amine Moieties in Drug Design

Executive Summary The incorporation of sp3-rich aliphatic motifs is a cornerstone of modern medicinal chemistry, aimed at improving solubility and target specificity. However, the 1-(butan-2-yl)cyclopropan-1-amine moiety...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of sp3-rich aliphatic motifs is a cornerstone of modern medicinal chemistry, aimed at improving solubility and target specificity. However, the 1-(butan-2-yl)cyclopropan-1-amine moiety presents a complex metabolic profile that requires rigorous predictive modeling and empirical validation. As a dual-liability pharmacophore, it combines the oxidative vulnerability of a branched aliphatic chain with the bioactivation risks inherent to cyclopropylamines. This whitepaper provides an in-depth mechanistic analysis, self-validating experimental workflows, and structural mitigation strategies for drug development professionals navigating these liabilities.

Structural Deconstruction & Metabolic Hotspots

The 1-(butan-2-yl)cyclopropan-1-amine moiety consists of two distinct structural features, each carrying specific and severe metabolic liabilities:

  • The Cyclopropylamine Core: A well-documented structural alert associated with the mechanism-based inactivation (MBI) of metabolizing enzymes, leading to idiosyncratic drug toxicity[1].

  • The sec-Butyl (Butan-2-yl) Chain: A branched aliphatic group highly susceptible to rapid oxidative functionalization, which can severely truncate a drug's pharmacokinetic half-life[2].

Mechanistic Pathways of Biotransformation

The Cyclopropylamine Liability: Bioactivation and MBI

Cyclopropylamines are notorious for acting as suicide inhibitors (mechanism-based inactivators) of Cytochrome P450 (CYP) enzymes and Monoamine Oxidases (MAOs)[1]. Historically, this bioactivation was thought to proceed via a Single Electron Transfer (SET) from the nitrogen lone pair. However, recent Density Functional Theory (DFT) calculations and empirical metabolite profiling support a Proton-Coupled Electron Transfer (PCET) or Hydrogen Atom Transfer (HAT) mechanism[3][4].

Upon hydrogen abstraction by the CYP450 heme, a neutral aminyl radical or aminium radical cation is formed[4]. The immense ring strain of the cyclopropane ring drives a rapid homolytic ring-opening event, generating a highly reactive carbon-centered radical[4][5]. This transient electrophile can covalently bind to the CYP apoprotein or heme prosthetic group, resulting in irreversible enzyme inactivation[4]. Alternatively, oxygen rebound can yield stable but potentially reactive metabolites, such as 3-hydroxypropionaldehyde (3HP)[3].

Pathway1 Substrate Cyclopropylamine Moiety CYP CYP450 Oxidation (HAT / PCET) Substrate->CYP Radical Aminyl Radical Intermediate CYP->Radical Hydrogen Abstraction RingOpen Rapid Ring Opening (Relieves Ring Strain) Radical->RingOpen Inactivation Covalent Adduct (Enzyme Inactivation) RingOpen->Inactivation Covalent Binding Metabolite 3-Hydroxypropionaldehyde (Stable Metabolite) RingOpen->Metabolite Oxygen Rebound

CYP450-mediated bioactivation and ring-opening of cyclopropylamines.

The sec-Butyl Aliphatic Liability: Oxidative Clearance

The butan-2-yl group presents multiple sites for aliphatic hydroxylation. CYP-mediated hydrogen abstraction occurs preferentially at the tertiary carbon (C2 of the sec-butyl chain) due to the higher stability of the resulting tertiary free radical compared to secondary or primary radicals[2]. This hydroxylation leads to the formation of a tertiary alcohol, which is highly polar and can undergo rapid Phase II conjugation (e.g., glucuronidation), driving high systemic clearance and reducing the drug's half-life[2][6].

Experimental Protocols for Metabolic Stability & Liability Assessment

To ensure scientific integrity, computational predictions must be grounded in self-validating empirical workflows. The following tiered protocols are designed to assess both intrinsic clearance (


) and reactive metabolite formation simultaneously.
Protocol 1: Microsomal Stability Assay ( Determination)

Causality: We utilize Human Liver Microsomes (HLMs) supplemented with NADPH to isolate Phase I CYP-mediated metabolism, providing a direct measurement of oxidative lability independent of physiological absorption factors. Step-by-Step Methodology:

  • Preparation: Prepare a 1 µM solution of the test compound in 0.1 M potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Add pooled HLMs to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (final concentration 1 mM).

  • Sampling: At discrete time points (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing a known internal standard (e.g., tolbutamide). This step halts enzymatic activity and precipitates proteins.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the elimination rate constant (

    
    ) from the log-linear decay curve and calculate 
    
    
    
    (µL/min/mg protein).
Protocol 2: Reactive Metabolite Trapping (Glutathione Assay)

Causality: To confirm the formation of reactive carbon-centered radicals or iminium ions resulting from cyclopropyl ring-opening, we employ nucleophilic trapping agents to form stable, detectable adducts[1][7]. Step-by-Step Methodology:

  • Incubation: Incubate the test compound (10 µM) with HLMs (1 mg/mL) and NADPH (1 mM) at 37°C.

  • Trapping Agent: Supplement the matrix with 5 mM Glutathione (GSH) to trap soft electrophiles/radicals, or Potassium Cyanide (KCN) to trap hard electrophiles like iminium intermediates.

  • Reaction: Allow the incubation to proceed for 60 minutes.

  • Detection: Quench and centrifuge as above. Perform High-Resolution Mass Spectrometry (HRMS) using neutral loss scanning (e.g., a loss of 129 Da is characteristic of GSH adducts) to identify and characterize the trapped reactive species.

Workflow Start Compound Dosing (1 µM / 10 µM) Incubation HLM Incubation (+ NADPH) Start->Incubation Split Assay Divergence Incubation->Split Clearance Time-Point Sampling (0-60 min) Split->Clearance Stability Assay Trapping Add Trapping Agents (GSH / KCN) Split->Trapping Liability Assay Quench Quench & Precipitate (Cold ACN) Clearance->Quench Trapping->Quench LCMS LC-MS/MS Analysis Quench->LCMS From Clearance HRMS HRMS Neutral Loss Scanning Quench->HRMS From Trapping DataCL Calculate CL_int & Half-life LCMS->DataCL DataTox Identify Reactive Adducts HRMS->DataTox

Tiered experimental workflow for assessing metabolic clearance and reactive intermediate trapping.

Mitigation Strategies in Lead Optimization

When the 1-(butan-2-yl)cyclopropan-1-amine moiety demonstrates unacceptable metabolic lability or toxicity, medicinal chemists must deploy targeted structural modifications:

  • Shielding the sec-Butyl Group: Replacing the highly labile tertiary hydrogen with a fluorine atom increases the C-H bond dissociation energy, effectively blocking the initial hydrogen abstraction step[6][8]. Alternatively, utilizing a trifluoromethylcyclopropyl bioisostere can eliminate fully sp3 hybridized C-H bonds while maintaining steric bulk[6][8].

  • Stabilizing the Cyclopropylamine: To prevent ring-opening bioactivation, replacing the cyclopropyl ring with a gem-dimethyl group or an oxetane ring can avert the formation of reactive intermediates while preserving the necessary sp3 character and spatial vectors required for target binding[1][7].

Quantitative Data Summary

The following table summarizes representative pharmacokinetic parameters demonstrating the impact of structural optimization on the parent moiety.

Compound MotifHLM

(µL/min/mg)
Half-life (

) (min)
GSH Adduct FormationPrimary Metabolic Pathway
1-(Butan-2-YL)cyclopropan-1-amine 145.29.5High (Positive)CYP-mediated ring-opening / Aliphatic hydroxylation
gem-Dimethyl analog 85.416.2NegativeAliphatic hydroxylation (sec-butyl)
Fluorinated sec-butyl analog 62.122.3High (Positive)CYP-mediated ring-opening
Optimized (gem-Dimethyl + Fluoro) 18.5>60.0NegativeMinimal / Phase II conjugation

(Note: Data represents synthesized heuristic baselines derived from typical SAR optimization campaigns of cyclopropylamine and sec-butyl containing compounds).

References

1.3, nih.gov 2.4, nih.gov 3.5, researchgate.net 4. 7, hyphadiscovery.com 5. 9, nih.gov 6.1, nih.gov 7.8, acs.org 8. 6, nih.gov 9.2, nih.gov

Sources

Exploratory

Conformational analysis of 1-(Butan-2-YL)cyclopropan-1-amine

An In-Depth Technical Guide to the Conformational Analysis of 1-(Butan-2-YL)cyclopropan-1-amine Executive Summary The conformational rigidity and three-dimensional topology of small molecules are paramount in drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Conformational Analysis of 1-(Butan-2-YL)cyclopropan-1-amine

Executive Summary

The conformational rigidity and three-dimensional topology of small molecules are paramount in drug discovery, directly influencing their pharmacokinetic profiles and binding affinity to biological targets. The cyclopropylamine scaffold is a valuable motif in medicinal chemistry, prized for its ability to impart conformational restriction and favorable physicochemical properties.[1][2] This guide presents a comprehensive framework for the detailed conformational analysis of 1-(Butan-2-YL)cyclopropan-1-amine, a molecule possessing significant stereochemical and conformational complexity. By integrating high-level computational chemistry with advanced nuclear magnetic resonance (NMR) spectroscopy, we provide a robust, self-validating workflow for researchers to elucidate the dominant solution-state structures of this molecule and its analogs. This in-depth understanding is critical for rational drug design and the optimization of structure-activity relationships (SAR).

Introduction: The Structural Significance of 1-(Butan-2-YL)cyclopropan-1-amine

The incorporation of small, strained rings like cyclopropane into molecular scaffolds is a well-established strategy in medicinal chemistry to reduce conformational flexibility and explore novel chemical space.[3] The cyclopropyl group acts as a "conformational clamp," restricting rotation around adjacent single bonds and pre-organizing the molecule into a limited set of low-energy conformations.[2] This can lead to enhanced binding affinity for a target protein by minimizing the entropic penalty of binding.

1-(Butan-2-YL)cyclopropan-1-amine is a compelling subject for conformational analysis due to its inherent structural features:

  • The Cyclopropylamine Moiety: This core unit is found in numerous biologically active compounds and provides a rigid anchor for substituent groups.[4][5] Its electronic properties, influenced by the unique hybridization of the cyclopropane ring, also affect the basicity and reactivity of the amine.[6][7]

  • Stereochemical Complexity: The molecule possesses two chiral centers: C1 of the cyclopropane ring and C2 of the butan-2-yl substituent. This gives rise to four distinct stereoisomers: (1R, 2'S), (1S, 2'R), (1R, 2'R), and (1S, 2'S). Each diastereomeric pair ((1R, 2'S)/(1S, 2'R) and (1R, 2'R)/(1S, 2'S)) will have a unique potential energy surface and a distinct set of preferred conformations. Understanding the spatial arrangement of each is crucial, as biological activity is often highly stereospecific.

This guide outlines an integrated strategy to deconstruct this complexity, providing a detailed protocol for both the theoretical prediction and experimental validation of the conformational landscape of 1-(Butan-2-YL)cyclopropan-1-amine.

Conformational Degrees of Freedom

The overall shape of 1-(Butan-2-YL)cyclopropan-1-amine is defined by the rotation around several key single bonds. A thorough analysis requires systematic investigation of the energy barriers associated with these rotations.

The primary rotatable bonds dictating the molecule's conformation are:

  • τ1 (C2' - C1): Rotation around the bond connecting the sec-butyl group to the cyclopropane ring. This determines the relative orientation of the two alkyl fragments.

  • τ2 (C1 - N): Rotation of the amino group relative to the cyclopropane ring.

  • τ3 (C2' - C3'): Rotation within the sec-butyl group, which further positions the terminal methyl and ethyl groups.

Caption: Key rotatable bonds in 1-(Butan-2-YL)cyclopropan-1-amine.

Computational Conformational Analysis: Mapping the Potential Energy Surface

3.1 Causality Behind the Computational Approach

Before any resource-intensive experimental work, a computational approach is essential to map the theoretical potential energy surface (PES) of the molecule.[8] This allows for the identification of all sterically and electronically plausible low-energy conformers. Attempting to solve the structure experimentally without this theoretical map would be inefficient, as one would not know which conformations to even consider. The goal is to generate a set of candidate structures that can then be validated or refuted by experimental data.

3.2 Protocol: A Step-by-Step Computational Workflow

This protocol outlines a robust method for exploring the conformational space of one of the four stereoisomers. The same process must be repeated for each stereoisomer of interest.

G cluster_prep Preparation cluster_search Conformational Search cluster_refine Refinement & Analysis start Start: Select Stereoisomer ((1R, 2'S), (1S, 2'R), etc.) build Build 3D Structure start->build mm_search Broad Search: Molecular Mechanics (e.g., MMFF94) build->mm_search filter Filter & Cluster by Energy/Shape mm_search->filter dft_opt High-Level Optimization: DFT (e.g., B3LYP/6-311++G(d,p)) filter->dft_opt freq Frequency Calculation (Confirm Minima) dft_opt->freq analysis Analyze Results: Relative Energies, Dihedrals, Interactions freq->analysis end_node Output: Ranked List of Stable Conformers analysis->end_node

Caption: Workflow for computational conformational analysis.

Methodology Details:

  • Stereoisomer Generation: Begin by constructing the 3D structure of a single, defined stereoisomer (e.g., (1R, 2'S)-1-(Butan-2-YL)cyclopropan-1-amine) using molecular building software.

  • Initial Conformational Search: Employ a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94), to perform a systematic or stochastic search. This involves rotating the key bonds (τ1, τ2, τ3) in discrete steps to generate thousands of potential conformations. The purpose is to broadly sample the conformational space without the high cost of quantum mechanics.

  • Filtering and Clustering: From the initial search, discard high-energy duplicates and structures. Group the remaining conformers into families based on structural similarity (e.g., RMSD clustering) and select the lowest-energy representative from each family for further analysis. A typical energy window for selection is 5-10 kcal/mol above the global minimum.

  • Geometry Optimization and Energy Calculation: Each selected conformer is then subjected to a much more accurate, high-level geometry optimization using Density Functional Theory (DFT). A common and reliable choice is the B3LYP functional with a Pople-style basis set like 6-311++G(d,p).[9] This level of theory provides a good balance between accuracy and computational cost for molecules of this size, accurately modeling both steric and electronic effects like hyperconjugation.[6][7]

  • Frequency Analysis: A frequency calculation must be performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer) and not a transition state.

  • Analysis of Results: The final, stable conformers are ranked by their relative Gibbs free energies. Key geometric parameters (dihedral angles, bond lengths) are recorded to understand the structural features that confer stability.

3.3 Expected Data and Interpretation

The primary output of the computational analysis is a list of stable conformers and their relative energies. This allows for the calculation of a theoretical Boltzmann population distribution at a given temperature, predicting the percentage of time the molecule is expected to exist in each conformation.

Table 1: Hypothetical Calculated Relative Energies and Populations for (1R, 2'S)-1-(Butan-2-YL)cyclopropan-1-amine

Conformer ID Key Dihedral Angles (τ1, τ2) Relative Energy (kcal/mol) Predicted Population (298 K)
A -175°, 60° 0.00 75.1%
B 70°, 58° 0.85 18.3%
C -178°, -55° 1.95 4.1%

| D | 65°, 175° | 3.50 | 0.5% |

This data is illustrative. Actual calculations would be required for quantitative results.

This table immediately provides a powerful hypothesis: the molecule likely exists predominantly as Conformer A, with a minor contribution from Conformer B. Conformers C and D are unlikely to be significantly populated at room temperature.

Experimental Validation via NMR Spectroscopy

4.1 The Role of NMR in Conformational Analysis

While computational methods provide excellent predictions, they must be validated by experimental data. NMR spectroscopy is the most powerful technique for determining the solution-state structure and dynamics of organic molecules.[10][11] By measuring parameters that are sensitive to the molecule's geometry, we can confirm or reject the computationally-derived conformational model.

4.2 Protocol: An Integrated NMR Approach

G cluster_prep Sample & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation start Synthesize & Purify Target Stereoisomer prep Prepare Sample (e.g., in CDCl3 or DMSO-d6) start->prep nmr_1d 1D NMR: ¹H, ¹³C, DEPT prep->nmr_1d nmr_2d_conn 2D Connectivity: COSY, HSQC, HMBC nmr_1d->nmr_2d_conn nmr_2d_conf 2D Conformational: NOESY / ROESY nmr_2d_conn->nmr_2d_conf assign Assign All Signals nmr_2d_conf->assign noe Identify Key NOE/ROE Cross-Peaks assign->noe j_couple Measure ³JHH Coupling Constants assign->j_couple end_node Output: Set of Geometric Constraints noe->end_node karplus Apply Karplus Equation (Estimate Dihedrals) j_couple->karplus karplus->end_node

Caption: Workflow for experimental conformational analysis using NMR.

Methodology Details:

  • Sample Preparation: A pure sample of the desired stereoisomer is dissolved in an appropriate deuterated solvent (e.g., CDCl₃). The choice of solvent can influence conformational equilibria, so it should be chosen to mimic relevant biological or reaction conditions if possible.[12]

  • Standard 1D and 2D NMR: A suite of standard experiments is run to unambiguously assign every proton and carbon signal in the molecule.

    • ¹H and ¹³C NMR: Provide the basic chemical shift information.

    • COSY: Establishes which protons are coupled to each other through bonds.

    • HSQC/HMBC: Correlates protons with their directly attached carbons (HSQC) and with carbons 2-3 bonds away (HMBC), completing the structural assignment.

  • Conformational NMR (NOESY/ROESY): This is the cornerstone of the experimental analysis.[13] The Nuclear Overhauser Effect (NOE) is a through-space interaction, and its intensity is inversely proportional to the sixth power of the distance between two protons (I ∝ 1/r⁶).

    • A NOESY or ROESY experiment generates cross-peaks between protons that are close in space (< 5 Å), even if they are not connected by bonds.

    • The presence of a strong NOE cross-peak provides definitive evidence that two protons are spatially proximate, which is a powerful constraint on the molecule's conformation.

4.3 Data Interpretation: Unveiling the Dominant Conformer

The key is to look for "diagnostic" NOEs—correlations that can only exist in one or a small number of the computationally predicted low-energy conformers.

Table 2: Predicted Diagnostic NOE Correlations for Hypothetical Conformers

Conformer ID Expected Key NOE between Proton Groups Rationale
A Cyclopropyl-H and sec-Butyl-CH Indicates an anti-periplanar arrangement around the C1-C2' bond (τ1 ≈ 180°).
B Cyclopropyl-H and sec-Butyl-CH₃ Implies a gauche arrangement around the C1-C2' bond (τ1 ≈ 60°).

| C | Amine-H and sec-Butyl-CH | Suggests a specific rotation of the amine group (τ2) that brings it close to the sec-butyl methine proton. |

If the experimental NOESY spectrum shows a strong cross-peak between a cyclopropyl proton and the sec-butyl methine proton, but not between the cyclopropyl proton and the sec-butyl methyl protons, this provides powerful evidence that Conformer A is the dominant species in solution, validating the computational prediction.

Integrated Analysis: A Unified Model

The highest level of confidence in a conformational assignment is achieved when the computational and experimental data converge. The final step is to create a unified model.

  • Compare and Contrast: The set of experimental NOE constraints is used as a filter for the computationally generated conformers. Any predicted conformer that is inconsistent with the NOE data (i.e., predicts protons to be far apart when a strong NOE is observed) can be discarded.

  • Refine Populations: If multiple conformers are consistent with the NMR data, their populations can be refined. The observed NMR parameters (chemical shifts, coupling constants) will be a weighted average of the parameters for each individual conformer. By fitting the calculated parameters of the conformers to the experimental spectrum, a more accurate population distribution can be determined.

  • Final Model: The result is a validated, experimentally-grounded model of the conformational behavior of 1-(Butan-2-YL)cyclopropan-1-amine in solution, detailing the geometry and relative populations of the most stable conformers.

Conclusion

The conformational analysis of a structurally complex molecule like 1-(Butan-2-YL)cyclopropan-1-amine is a non-trivial task that demands a synergistic approach. By leveraging the predictive power of computational chemistry to generate a set of plausible structures and then using the definitive geometric constraints from advanced NMR spectroscopy for validation, a highly reliable model of its solution-state behavior can be constructed. This rigorous, multi-faceted workflow provides the detailed structural insights necessary for understanding molecular recognition, designing potent and selective ligands, and ultimately accelerating the drug development process.

References

  • Ramachandran, S., et al. (2002). Stereochemical course of the biosynthesis of 1-aminocyclopropane-1-carboxylic acid. I. Role of the asymmetric sulfonium pole and the alpha-amino acid center. PubMed.
  • Wu, Y., et al. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry.
  • Notario, R., et al. (2020). The gas-phase pyrolysis of cyclopropylamine. Quantum chemical characterisation of the intermediates involved. Taylor & Francis Online.
  • Gleason, J., & Izzotti, A. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World.
  • Morken, J. P., et al. (2026). Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. PMC.
  • Stanton, M. G., et al. (2002). Asymmetric synthesis of substituted 1-aminocyclopropane-1-carboxylic acids via diketopiperazine methodology. Organic & Biomolecular Chemistry.
  • Bellucci, F., et al. (1995). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. PubMed.
  • Wu, Y., et al. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry. Available at: [Link]

  • Benchchem. (n.d.). The Pivotal Role of the Cyclopropyl Group in the Molecular Rigidity of 4-(2-Cyclopropylethenyl)morpholine: An In-depth Technical. Benchchem.
  • Grygorenko, O. O., et al. (n.d.). Conformational preference of A) cyclopropyl amine derivatives. ResearchGate.
  • Duthaler, R. O., & Roberts, J. D. (1978). Conformational analysis of cyclic amines using carbon-13 chemical shift measurements: dependence of conformation upon ionisation state and solvent. Journal of the Chemical Society, Perkin Transactions 2.
  • Sweeney, J. B. (n.d.). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. ResearchGate.
  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. PubMed.
  • Williams, R. M., & Fegley, G. J. (1992). Asymmetric syntheses of 1-aminocyclopropane-1-carboxylic acid derivatives. Journal of the American Chemical Society.
  • Notario, R., et al. (2020). The gas-phase pyrolysis of cyclopropylamine. Quantum chemical characterisation of the intermediates involved. Molecular Physics.
  • Zhang, Z., et al. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters.
  • Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. auremn.
  • Booth, H., & Little, J. H. (1972). Nuclear magnetic resonance spectra of cyclic amines. Shielding of .alpha. protons trans to a lone pair and cis to an N-methyl group in pyrrolidines. The Journal of Organic Chemistry.
  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry.
  • Wilson, F. B. (1972). Conformational Analysis by Nuclear Magnetic Resonance Spectroscopy. Enlighten Theses.
  • Brackmann, F., & de Meijere, A. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate.
  • Gaunt, M. J., et al. (2022). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes. ResearchGate.
  • Wójcik, J., et al. (n.d.). Conformational analysis of a novel cyclic enkephalin analogue using NMR and EDMC calculations. ResearchGate.

Sources

Foundational

Comprehensive Safety Data and Toxicological Profiling of 1-(sec-Butyl)cyclopropan-1-amine: A Technical Guide

Executive Summary 1-(sec-Butyl)cyclopropan-1-amine (also known as 1-(butan-2-yl)cyclopropan-1-amine) is a specialized aliphatic amine featuring a highly strained cyclopropyl ring substituted with a sec-butyl group. In co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(sec-Butyl)cyclopropan-1-amine (also known as 1-(butan-2-yl)cyclopropan-1-amine) is a specialized aliphatic amine featuring a highly strained cyclopropyl ring substituted with a sec-butyl group. In contemporary drug discovery, 1-alkyl-substituted cyclopropylamines serve as privileged scaffolds, primarily acting as mechanism-based irreversible inhibitors of flavin adenine dinucleotide (FAD)-dependent enzymes, such as Monoamine Oxidases (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1/KDM1A). Because this compound is a highly reactive building block, understanding its physicochemical hazards and pharmacological liabilities is critical for safe handling and accurate experimental design.

This whitepaper outlines the predictive Safety Data Sheet (SDS) parameters, the mechanistic basis for its toxicity, and standardized, self-validating protocols for empirical evaluation.

Part 1: Physicochemical Properties & Predictive Safety Data Sheet (SDS)

Due to the structural homology with unsubstituted cyclopropylamine, 1-(sec-butyl)cyclopropan-1-amine exhibits significant volatility, flammability, and corrosivity. The presence of the sec-butyl group increases lipophilicity and slightly reduces volatility compared to the parent cyclopropylamine, but the core hazards remain identical, as outlined in standard 1[1].

GHS Hazard Classification

Based on analog data[1],[2], the compound is classified under the following GHS categories:

  • Flammable Liquids (Category 2): H225 - Highly flammable liquid and vapour.

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Acute Toxicity, Dermal/Inhalation (Category 4): H312/H332 - Harmful in contact with skin or if inhaled.

  • Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.

Handling & Storage Protocols
  • Ventilation & PPE: Must be handled in a Class II biological safety cabinet or chemical fume hood. Personnel must wear chemical-impermeable gloves (e.g., nitrile or butyl rubber), a lab coat, and tightly fitting safety goggles. The compound acts as a severe lachrymator and respiratory irritant[2].

  • Storage: Store in a tightly sealed, amber glass container under an inert atmosphere (argon or nitrogen) at 2–8°C. Keep away from oxidizing agents, strong acids, and heat sources to prevent violent degradation.

Part 2: Pharmacological Liabilities & Mechanism of Toxicity

The primary toxicological concern of 1-(sec-butyl)cyclopropan-1-amine extends beyond its basicity-induced tissue necrosis. Systemic absorption leads to the irreversible inhibition of critical FAD-dependent enzymes, leading to severe metabolic and neurological disruptions.

Mechanism of Action

The cyclopropylamine moiety is a classic "suicide substrate" or mechanism-based inactivator[3]. Upon binding to the active site of MAO or LSD1, the nitrogen lone pair undergoes a Single Electron Transfer (SET) to the oxidized FAD cofactor, as detailed in 4[4]. This generates an amine radical cation and an FAD semiquinone radical. The highly strained cyclopropyl ring then undergoes rapid


-cleavage (ring opening), forming a highly reactive carbon-centered radical that covalently binds to the N5 or C4a position of the FAD cofactor, permanently inactivating the enzyme[4],[5].

Mechanism Amine 1-(sec-butyl)cyclopropan-1-amine SET Single Electron Transfer (SET) Amine->SET Radical Amine Radical Cation + FAD Semiquinone SET->Radical RingOpen Cyclopropyl Ring Opening Radical->RingOpen Adduct Covalent FAD Adduct (Irreversible Inhibition) RingOpen->Adduct

Fig 1: Mechanism of irreversible FAD-dependent enzyme inhibition via SET.

Part 3: Quantitative Toxicity Estimates

Empirical data for novel 1-alkylcyclopropylamines are often extrapolated from parent scaffolds during early-stage development. Table 1 summarizes the predictive toxicological metrics based on cyclopropylamine and related derivatives[1],[2].

Table 1: Predictive Quantitative Toxicity Profile

MetricEstimated ValueTarget Organism/SystemRemarks
LD50 (Oral) ~445 mg/kgRatCauses severe gastrointestinal burns and hypermotility[1].
LC50 (Inhalation) ~9.9 mg/L (4h)RatCauses respiratory tract irritation, edema, and mucosal damage[2].
IC50 (LSD1) Sub-micromolarHuman RecombinantHighly dependent on the sec-butyl stereochemistry[3].
IC50 (MAO-B) Low micromolarHuman RecombinantOff-target liability leading to neurological effects[5].

Part 4: Standardized Experimental Protocols for Toxicity Evaluation

To validate the safety and pharmacological profile of 1-(sec-butyl)cyclopropan-1-amine, a systematic, self-validating workflow must be employed.

Workflow Start 1-(sec-butyl)cyclopropan-1-amine Phase1 Phase 1: Physicochemical & SDS Profiling Start->Phase1 Phase2 Phase 2: In Vitro Cytotoxicity (MTT Assay) Phase1->Phase2 Phase3 Phase 3: Epigenetic Profiling (LSD1/MAO) Phase2->Phase3 Phase4 Phase 4: In Vivo Acute Toxicity (Rodent) Phase3->Phase4

Fig 2: Stepwise toxicological evaluation workflow for novel cyclopropylamines.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the general cellular toxicity (


) in human hepatic (HepG2) and fibroblast (MRC-5) cell lines.
Causality & Self-Validation:  HepG2 cells evaluate first-pass metabolic toxicity, while MRC-5 cells provide a baseline for non-cancerous systemic toxicity. The MTT reduction relies on mitochondrial oxidoreductase activity, creating a self-validating system where only metabolically active cells produce the measurable formazan signal. Dead cells or those with compromised metabolism will inherently fail to produce a false positive.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and MRC-5 cells at

    
     cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% 
    
    
    
    .
  • Compound Preparation: Dissolve 1-(sec-butyl)cyclopropan-1-amine in anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in culture media (final DMSO concentration <0.5% to prevent solvent-induced toxicity).

  • Treatment: Expose cells to concentrations ranging from 0.1

    
    M to 500 
    
    
    
    M for 72 hours.
  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
    
  • Solubilization & Readout: Remove media, add 100

    
    L of DMSO to dissolve the purple formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate 
    
    
    
    using non-linear regression.
Protocol 2: Target-Specific Toxicity (LSD1 Biochemical Assay)

Objective: Quantify the irreversible inhibition kinetics (


) against recombinant human LSD1.
Causality & Self-Validation:  As a cyclopropylamine, the compound will likely inhibit LSD1. Understanding this kinetic parameter is crucial for distinguishing between off-target toxicity and intended pharmacological engagement. Time-dependent aliquoting self-validates the irreversible nature of the inhibition; if the compound were merely a reversible inhibitor, massive dilution into the substrate well would immediately restore enzyme activity. Sustained inhibition post-dilution proves covalent adduct formation.

Step-by-Step Methodology:

  • Enzyme Preparation: Pre-incubate recombinant human LSD1 (50 nM) with varying concentrations of the compound (0.5 to 50

    
    M) in assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl) at 25°C.
    
  • Time-Dependent Aliquoting: At specific time intervals (0, 5, 15, 30, 60 minutes), transfer a 5

    
    L aliquot of the enzyme-inhibitor mixture to a reaction well containing 95 
    
    
    
    L of substrate solution.
  • Substrate Addition: The substrate solution must contain a fluorescently labeled dimethylated histone H3K4 peptide (diMeK4H3) coupled with a peroxidase-based hydrogen peroxide detection system (e.g., Amplex Red).

  • Kinetic Measurement: Monitor the fluorescence (Ex/Em = 530/590 nm) continuously to measure residual enzyme activity.

  • Data Analysis: Plot the natural log of remaining activity versus pre-incubation time to determine the observed rate of inactivation (

    
    ). Plot 
    
    
    
    versus inhibitor concentration to extract
    
    
    (reversible binding affinity) and
    
    
    (maximum rate of covalent bond formation).

References

  • Schmidt, D. M. Z., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry, 46(14), 4408-4416. Available at:[Link]

  • Zheng, J., et al. (2019). Covalent Irreversible Inhibitors of Tetracycline Destructases. PMC - NIH. Available at: [Link]

  • Ramsay, R. R., et al. (2011). Parameters for Irreversible Inactivation of Monoamine Oxidase. PMC - NIH. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Synthesis Protocol for 1-(Butan-2-yl)cyclopropan-1-amine

Introduction Cyclopropylamines are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] The rigid, three-membered cyclopropane ring introduces unique co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cyclopropylamines are a class of organic compounds that have garnered significant attention in medicinal chemistry and drug development.[1][2] The rigid, three-membered cyclopropane ring introduces unique conformational constraints and metabolic stability to drug candidates, often leading to improved pharmacological properties. 1-(Butan-2-yl)cyclopropan-1-amine is a novel primary amine with potential applications as a key building block in the synthesis of new therapeutic agents. This application note provides a detailed, two-step protocol for the synthesis of this compound, commencing with the formation of a cyclopropanol intermediate via the Kulinkovich reaction, followed by its conversion to the target primary amine through a reductive amination process. The causality behind experimental choices and adherence to safety protocols are emphasized throughout.

Overall Synthetic Strategy

The synthesis of 1-(Butan-2-yl)cyclopropan-1-amine is designed as a two-stage process. The first stage involves the synthesis of the key intermediate, 1-(butan-2-yl)cyclopropan-1-ol, via a diastereoselective Kulinkovich reaction. The second stage is the conversion of this cyclopropanol to the target primary amine. While direct amination of the cyclopropanol is a possibility, a more robust and widely applicable method involves the oxidation of the cyclopropanol to the corresponding ketone, followed by a reductive amination.

Synthetic_Workflow Methyl_pentanoate Methyl 2-methylbutanoate Kulinkovich Kulinkovich Reaction Methyl_pentanoate->Kulinkovich EtMgBr Ethylmagnesium Bromide EtMgBr->Kulinkovich Ti_OiPr_4 Titanium(IV) isopropoxide Ti_OiPr_4->Kulinkovich Cyclopropanol 1-(Butan-2-yl)cyclopropan-1-ol Kulinkovich->Cyclopropanol Oxidation Oxidation (e.g., PCC, Swern) Cyclopropanol->Oxidation Ketone 1-(Butan-2-yl)cyclopropanone Oxidation->Ketone Reductive_Amination Reductive Amination (NH3, Reducing Agent) Ketone->Reductive_Amination Final_Product 1-(Butan-2-yl)cyclopropan-1-amine Reductive_Amination->Final_Product

Caption: Overall synthetic workflow for 1-(Butan-2-yl)cyclopropan-1-amine.

Part 1: Synthesis of 1-(Butan-2-yl)cyclopropan-1-ol via Kulinkovich Reaction

The Kulinkovich reaction provides an efficient method for the synthesis of cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[3][4][5] This reaction proceeds through the formation of a titanacyclopropane intermediate.[6]

Materials and Equipment
Reagent/MaterialGradeSupplier
Methyl 2-methylbutanoateReagentPlus®, 99%Sigma-Aldrich
Titanium(IV) isopropoxide97%Acros Organics
Ethylmagnesium bromide3.0 M in diethyl etherSigma-Aldrich
Anhydrous diethyl ether (Et₂O)≥99.7%, inhibitor-freeSigma-Aldrich
Saturated aqueous NH₄Cl solutionLaboratory GradeFisher Chemical
Magnesium sulfate (MgSO₄)AnhydrousVWR Chemicals
Celite® 545---Sigma-Aldrich
  • Round-bottom flasks (various sizes)

  • Schlenk line or argon/nitrogen manifold

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Cannula

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Experimental Protocol
  • Reaction Setup: Under an inert atmosphere of argon or nitrogen, a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a rubber septum is charged with anhydrous diethyl ether (50 mL) and titanium(IV) isopropoxide (5.9 mL, 20 mmol).

  • Formation of the Titanacyclopropane: The flask is cooled to 0 °C in an ice bath. Ethylmagnesium bromide (3.0 M in Et₂O, 20 mL, 60 mmol) is added dropwise via syringe over 30 minutes, maintaining the internal temperature below 5 °C. The solution will typically turn dark brown or black, indicating the formation of the active titanium species. The mixture is stirred at 0 °C for an additional 30 minutes.

  • Addition of the Ester: A solution of methyl 2-methylbutanoate (2.32 g, 20 mmol) in anhydrous diethyl ether (20 mL) is added dropwise to the reaction mixture at 0 °C over 20 minutes.

  • Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution (50 mL) at 0 °C. The resulting mixture is stirred vigorously for 30 minutes until two clear layers are formed.

  • Extraction: The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-(butan-2-yl)cyclopropan-1-ol as a colorless oil.

Part 2: Synthesis of 1-(Butan-2-yl)cyclopropan-1-amine via Reductive Amination

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[7][8][9] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the ketone and ammonia, followed by its reduction to the corresponding amine.

Materials and Equipment
Reagent/MaterialGradeSupplier
1-(Butan-2-yl)cyclopropan-1-olAs synthesized in Part 1---
Pyridinium chlorochromate (PCC)98%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Ammonia solution7 N in methanolSigma-Aldrich
Sodium cyanoborohydride (NaBH₃CN)95%Sigma-Aldrich
Hydrochloric acid (HCl)1 M in diethyl etherSigma-Aldrich
Sodium bicarbonate (NaHCO₃) solutionSaturated aqueousVWR Chemicals
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Pressure-equalizing dropping funnel

  • Rotary evaporator

Experimental Protocol
  • Oxidation of the Cyclopropanol:

    • To a stirred solution of 1-(butan-2-yl)cyclopropan-1-ol (1.28 g, 10 mmol) in anhydrous dichloromethane (50 mL) is added pyridinium chlorochromate (PCC) (3.23 g, 15 mmol) in one portion.

    • The reaction mixture is stirred at room temperature for 2-3 hours until the starting material is consumed (monitored by TLC).

    • The mixture is then filtered through a pad of Celite®, and the filter cake is washed with dichloromethane (3 x 20 mL). The combined filtrate is concentrated under reduced pressure to yield the crude 1-(butan-2-yl)cyclopropanone. This crude ketone is used in the next step without further purification.

  • Reductive Amination:

    • The crude ketone is dissolved in methanol (50 mL) and cooled to 0 °C.

    • Ammonia solution (7 N in methanol, 10 mL, 70 mmol) is added, and the mixture is stirred for 30 minutes at 0 °C.

    • Sodium cyanoborohydride (0.94 g, 15 mmol) is added portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

    • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

    • The solvent is removed under reduced pressure. The residue is taken up in diethyl ether (50 mL) and water (50 mL).

    • The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification and Salt Formation:

    • The crude amine can be purified by distillation or flash chromatography.

    • For easier handling and storage, the amine can be converted to its hydrochloride salt. The crude amine is dissolved in a minimal amount of diethyl ether, and a 1 M solution of HCl in diethyl ether is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield 1-(butan-2-yl)cyclopropan-1-amine hydrochloride.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity. The spectra are expected to be complex due to the presence of diastereomers.[10]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the N-H stretches of the primary amine.

Safety and Handling

  • Titanium(IV) isopropoxide is flammable and moisture-sensitive. It should be handled under an inert atmosphere.[11][12][13][14][15]

  • Ethylmagnesium bromide is a highly reactive and flammable Grignard reagent. It should be handled with care under anhydrous conditions.

  • Pyridinium chlorochromate (PCC) is a toxic and oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Sodium cyanoborohydride is toxic and should be handled with care. Quenching with acid will produce hydrogen cyanide gas.

  • Ammonia solution is corrosive and has a pungent odor. It should be handled in a fume hood.

  • All reactions should be performed in a well-ventilated fume hood, and appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

References

  • Kulinkovich, O. G.; Sviridov, S. V.; Vasilevskii, D. A. Synthesis1991, 3, 234.
  • de Meijere, A.; Kozhushkov, S. I.; Khlebnikov, A. F. In Handbook of Organopalladium Chemistry for Organic Synthesis; Negishi, E.-i., Ed.; John Wiley & Sons, Inc.: Hoboken, NJ, USA, 2002; pp 2239–2287.
  • Kulinkovich, O. G. Chem. Rev.2004, 104, 2551–2594.
  • EHS, University of Washington. Safe Handling of Sodium Azide (SAZ).
  • University of Tennessee Health Science Center. Lab Safety Guideline: Sodium Azide.
  • Loba Chemie. TITANIUM (IV)
  • Division of Research Safety, University of Illinois. Sodium Azide NaN3.
  • Abcam.
  • West, M. S.; Pia, J. E.; Rousseaux, S. A. L. Org. Lett.2022, 24, 4516–4520.
  • Occupational Safety and Health Administration.
  • Szymoniak, J.; Lejczak, B.; Chaperon, A. Tetrahedron1997, 53, 5177–5184.
  • Kulinkovich, O. G.; de Meijere, A. Chem. Rev.2000, 100, 2789–2834.
  • Senthamarai, T.; Murugesan, K.; Schneidewind, J.; Kale, T. W.; Glorius, F. Angew. Chem. Int. Ed.2018, 57, 15209-15213.
  • Afanasyev, O. I.; Tsygankov, A. A.; Usanov, D. L.; Perekalin, D. S.; Samoylova, A. D.; Chusov, D. Synlett2017, 28, 1483-1488.
  • Apollo Scientific. Titanium(IV)
  • Zhang, S.; Hu, Y.; Li, M.; Xie, Y. Org. Lett.2024, 26, 7122–7127.
  • Chusov, D.; Afanasyev, O. I. Org. Lett.2016, 18, 5584–5587.
  • Taylor & Francis.
  • West, M. S.; Pia, J. E.; Rousseaux, S. A. L. Org. Lett.2022, 24, 4516–4520.
  • Organic Chemistry Portal.
  • Afanasyev, O. I.; Usanov, D. L.; Perekalin, D. S.; Chusov, D. Org. Lett.2016, 18, 5584–5587.
  • Sigma-Aldrich. Titanium(IV)
  • Thermo Fisher Scientific. Titanium(IV)
  • Acros Organics. Titanium(IV)
  • Wikipedia.
  • Afanasyev, O. I.; Usanov, D. L.; Perekalin, D. S.; Chusov, D. Org. Lett.2016, 18, 5584–5587.
  • Gardarsdottir, H. J Pharm Sci2023, 12, 1-2.
  • de Meijere, A.; Kozhushkov, S. I.; Yufit, D. S.; Gais, H.-J. Eur. J. Org. Chem.2003, 2003, 3449-3458.
  • Yadav, V. K.; Kumar, N. V. J. Am. Chem. Soc.2004, 126, 8652–8653.
  • Denolf, B.; Mangelinckx, S.; Törnroos, K. W.; De Kimpe, N. Org. Lett.2007, 9, 187–190.
  • Organic Chemistry Portal. Synthesis of cyclopropanes.
  • Process for the manufacture of cyclopropylamine. EP0205403A1.
  • BenchChem.
  • Wolan, A.; et al. Chem. Eur. J.2019, 25, 10248-10255.
  • Process for the manufacture of cyclopropylamine. US4590292A.
  • Goti, G.; et al. Org. Chem. Front.2025, 12, 111-116.
  • BenchChem. An In-depth Technical Guide to the NMR Spectroscopy of 1-Butyl-2-methylcyclopentan-1-amine.
  • Wipf, P.; Kendall, C. Org. Lett.2001, 3, 2773–2776.

Sources

Application

Application Note: Peptide Coupling Conditions for 1-(Butan-2-yl)cyclopropan-1-amine

-Disubstituted Amines Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists Abstract & Molecule Profile[1][2] 1-(Butan-2-yl)cyclopropan-1-amine represents a class of "difficult-to-couple" amines characte...

Author: BenchChem Technical Support Team. Date: March 2026


-Disubstituted Amines
Audience:  Medicinal Chemists, Process Chemists, and Peptide Scientists

Abstract & Molecule Profile[1][2]

1-(Butan-2-yl)cyclopropan-1-amine represents a class of "difficult-to-couple" amines characterized by extreme steric congestion at the nucleophilic center. Structurally, it features a primary amine attached to a quaternary carbon (C1 of the cyclopropane ring), which is further substituted by a bulky sec-butyl group.

This specific architecture presents a "double-constraint" challenge:

  • Steric Bulk: The

    
    -quaternary center and the adjacent chiral sec-butyl group create a significant steric wall, impeding the approach of the activated electrophile.
    
  • Electronic Deactivation: The cyclopropane ring imposes significant

    
    -character on the C-N bond (approximating 
    
    
    
    hybridization), which lowers the basicity (pKa
    
    
    8.5–9.0) compared to acyclic alkyl amines (pKa
    
    
    10.5). While this ensures the amine is easily deprotonated, it often correlates with reduced nucleophilicity.

This guide details three validated protocols to overcome these barriers, prioritizing yield, purity, and the suppression of racemization in the coupling partner.

Mechanistic Strategy & Reagent Selection[3][4]

Success with this amine requires reagents that generate highly reactive activated esters or anhydrides while minimizing the lifetime of the oxazolone intermediate (the primary pathway for racemization).

Critical Reagent Classes
  • Phosphonic Anhydrides (T3P): The preferred reagent for process scale. It acts as a kinetic coupling agent with low epimerization risk due to a rapid, concerted cyclic transition state.

  • Uronium/Aminium Salts (HATU/COMU): The "gold standard" for discovery chemistry. HATU generates the highly reactive -OAt ester, which accelerates coupling rates significantly faster than -OBt esters.

  • Acid Fluorides (TFFH/Cyanuric Fluoride): The "nuclear option." Acid fluorides are small, highly electrophilic species that can penetrate the steric shield of the amine better than bulky active esters.

Decision Matrix (Graphviz)

CouplingStrategy Start Start: Coupling 1-(Butan-2-yl)cyclopropan-1-amine Standard Protocol A: HATU / HOAt (Discovery Scale < 1g) Start->Standard Default Choice Process Protocol B: T3P (Propylphosphonic Anhydride) (Scale > 1g or Epimerization Sensitive) Start->Process Scale-up Required Check Check Conversion (LCMS) Standard->Check Process->Check Difficult Protocol C: Acid Fluoride (TFFH) (Extremely Hindered Acid Partner) Success Isolate Product Check->Success > 90% Conv. Fail Low Yield / Incomplete Check->Fail < 50% Conv. Fail->Process If HATU failed due to epimerization Fail->Difficult Switch Strategy

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on scale and substrate difficulty.

Experimental Protocols

Protocol A: High-Activity HATU Coupling (Discovery Scale)

Best for: Small-scale synthesis (mg to 1g) where yield is paramount and reagent cost is secondary. Mechanism: Generates a highly reactive 7-azabenzotriazole active ester.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • 1-(Butan-2-yl)cyclopropan-1-amine (1.2 equiv)

  • HATU (1.2 equiv)

  • HOAt (0.5 equiv - Optional but recommended for extreme sterics)

  • DIPEA (3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.1 M concentration).

  • Base Addition: Add DIPEA (1.0 equiv only) and stir for 2 minutes at 0°C. Note: Limiting initial base prevents premature hydrolysis or racemization.

  • Amine Addition: Add the Amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 40°C.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO

    
    , and brine.
    

Critical Note: Do not use HATU in excess without the acid present, as it can react with the amine to form a guanidinium byproduct.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling (Process Scale)

Best for: Scale-up (>1g), epimerization-prone chiral acids, and easy purification. Mechanism: T3P acts as a water scavenger and coupling agent, driving the reaction to completion with a cyclic transition state that minimizes racemization.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Amine (1.1 equiv)[1][2][3]

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

  • Base: N-Methylmorpholine (NMM) or Pyridine (3.0 – 4.0 equiv)

  • Solvent: EtOAc, 2-MeTHF, or DMF.[4]

Step-by-Step:

  • Dissolution: Combine Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in the solvent (EtOAc is preferred for ease of workup).

  • Base Addition: Add NMM (3.0 equiv) at 0°C.

  • Reagent Addition: Dropwise add T3P solution (1.5 equiv).

  • Reaction: Stir at RT for 1 hour. Monitor by HPLC/LCMS.

    • Constraint: If reaction is sluggish, T3P allows heating to reflux (in EtOAc) with minimal racemization risk, unlike HATU.

  • Workup: Wash the organic layer with water, 0.5 M HCl, and NaHCO

    
    . T3P byproducts are water-soluble, simplifying purification.[1]
    
Protocol C: Acid Fluoride Activation (The "Nuclear Option")

Best for: Extremely hindered couplings where the acid partner is also bulky (e.g., coupling to another


-disubstituted residue).

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

  • Amine (1.2 equiv)[1]

  • DIPEA (3.0 equiv)[1]

  • Solvent: DCM or THF.

Step-by-Step:

  • Activation: Dissolve Carboxylic Acid and TFFH in DCM under Nitrogen.

  • Base: Add DIPEA (1.0 equiv) and stir for 30 mins at 0°C to generate the Acid Fluoride in situ.

  • Coupling: Add the Amine and remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT overnight. The small size of the fluoride leaving group facilitates attack by the bulky amine.

Comparative Data & Performance

FeatureHATU / HOAtT3P (Propylphosphonic Anhydride)Acid Fluoride (TFFH)
Reactivity Very HighHighHigh (Steric specialist)
Epimerization Risk Moderate (High if heated)Low (Even at high temp)Low
Purification Difficult (remove urea/HMPA)Easy (Water soluble byproducts)Moderate
Scalability Low (Cost/Explosive additives)High (Safe, Green)Moderate
Rec. Temp 0°C to RTRT to 80°C0°C to RT

Troubleshooting Guide

Issue: Low Conversion (<20%)
  • Cause: Extreme steric clash preventing the formation of the tetrahedral intermediate.

  • Solution: Switch to Protocol C (TFFH) or use Microwave Irradiation with Protocol A (50°C for 30 mins).

  • Alternative: Use a smaller solvent volume (increase concentration to 0.5 M) to drive kinetics.

Issue: Epimerization of the Acid Component
  • Cause: Slow amine attack allows the activated ester to oxazolone, which racemizes.

  • Solution: Switch to Protocol B (T3P) and use a weaker base like Collidine (2,4,6-trimethylpyridine) instead of DIPEA. Lower the temperature to -10°C and allow longer reaction times.

Issue: Guanidinylation (Mass +99 on Amine)
  • Cause: Reaction of the amine directly with HATU (slow activation of acid).

  • Solution: Ensure the Acid and HATU are pre-mixed with 1.0 eq of base before adding the amine. Alternatively, switch to a phosphonium reagent like PyAOP.[1]

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Carpino, L. A., et al. (1994). The 7-azabenzotriazole-1-yl-oxy-tris (pyrrolidino) phosphonium hexafluorophosphate (PyAOP)/7-azahydroxybenzotriazole (HOAt) coupling system. Journal of the Chemical Society, Chemical Communications, (2), 201-203. Link

  • Wissenbach, D., et al. (2012). T3P® (Propanephosphonic Acid Anhydride) – A Superior Reagent for the Synthesis of Sterically Hindered Amides. Synlett, 23, 101-106. Link

  • Carpenter, R. D., et al. (2006). Efficient activation of amino acid derivatives with TFFH for peptide synthesis. Journal of the American Chemical Society, 128(32), 10526-10536. Link

Sources

Method

Application Note: Strategic Integration of 1-(Butan-2-yl)cyclopropan-1-amine into Small Molecule Libraries

Executive Summary & Scientific Rationale In the pursuit of novel chemical space, 1-(Butan-2-yl)cyclopropan-1-amine represents a high-value scaffold that combines conformational restriction with metabolic blocking .[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the pursuit of novel chemical space, 1-(Butan-2-yl)cyclopropan-1-amine represents a high-value scaffold that combines conformational restriction with metabolic blocking .[1] This molecule features a primary amine attached to a quaternary cyclopropane carbon, further substituted by a chiral sec-butyl group.[1]

Key Attributes:
  • "Escape from Flatland": Increases the fraction of sp3 hybridized carbons (

    
    ), a metric correlated with higher clinical success rates.[1]
    
  • Metabolic Stability: The cyclopropane ring eliminates the possibility of

    
    -hydrogen abstraction at the amine attachment point, blocking oxidative deamination pathways common to standard alkyl amines.
    
  • Bioisosterism: It serves as a conformationally rigid, lipophilic bioisostere for tert-butyl or iso-propyl groups, maintaining steric bulk while altering vector geometry.[1]

This guide provides a validated roadmap for synthesizing this sterically demanding amine and incorporating it into high-throughput small molecule libraries.

Chemical Properties & Steric Analysis[1][2]

Before initiating synthesis, researchers must understand the steric environment of the target molecule.

PropertyValue / DescriptionImplication for Library Synthesis
Formula

Low Molecular Weight Fragment (MW ~113.[1]2)
Hybridization sp3 (High)Enhances solubility and 3D complexity.[1]
Steric Bulk High (Quaternary Center + sec-Butyl)Critical: Standard amide couplings (EDC/NHS) will fail or proceed slowly.[1]
Chirality Chiral center at sec-butyl C2Product is typically racemic unless chiral nitrile is used.[1]
Basicity pKa ~9-10 (Est.)[1]Comparable to tert-butylamine; forms stable salts.[1]

Synthesis Protocol: The Kulinkovich-Szymoniak Reaction[3][4][5][6]

Commercial availability of this specific analog is often limited.[1] The most robust route is the Kulinkovich-Szymoniak reaction , which converts nitriles to 1-substituted cyclopropylamines using a titanium(IV) catalyst and Grignard reagent.

Reaction Mechanism Diagram (DOT)

KulinkovichSzymoniak cluster_conditions Reaction Conditions Nitrile 2-Methylbutanenitrile (Precursor) Intermediate Titanacyclopropane Intermediate Nitrile->Intermediate Ligand Exchange Titanium Ti(OiPr)4 (Catalyst) Titanium->Intermediate Grignard EtMgBr (2.2 equiv) Grignard->Intermediate Ethyl group source LewisAcid BF3·OEt2 (Ring Closure) Intermediate->LewisAcid Activation Product 1-(Butan-2-yl) cyclopropan-1-amine LewisAcid->Product Hydrolysis

Figure 1: Mechanistic flow of the Kulinkovich-Szymoniak reaction for converting 2-methylbutanenitrile to the target amine.

Detailed Experimental Procedure

Safety Note: This reaction involves Grignard reagents and exothermic steps.[1] Perform in a flame-dried flask under Argon/Nitrogen.

  • Reagents:

    • 2-Methylbutanenitrile (1.0 equiv)[1]

    • Titanium(IV) isopropoxide (

      
      ) (1.1 equiv)
      
    • Ethylmagnesium bromide (EtMgBr) (3.0 M in

      
      , 2.2 equiv)[1]
      
    • Boron trifluoride diethyl etherate (

      
      ) (2.0 equiv)[1]
      
    • Solvent: Anhydrous THF/Diethyl Ether (1:1)[1]

  • Step-by-Step:

    • Step A (Titanacycle Formation): Dissolve 2-methylbutanenitrile (10 mmol) and

      
       (11 mmol) in anhydrous THF (40 mL).[1] Cool to -78°C.[1]
      
    • Step B (Grignard Addition): Add EtMgBr (22 mmol) dropwise over 30 minutes. The solution will turn dark brown/black.

    • Step C (Warming): Allow the mixture to warm to room temperature (RT) and stir for 1 hour.

    • Step D (Lewis Acid Activation): Cool back to 0°C. Add

      
       (20 mmol) dropwise. Stir at RT for 12 hours.[1]
      
    • Step E (Quench & Workup): Quench carefully with 10% NaOH solution.[1] Extract with Diethyl Ether (

      
       mL).[1] Dry organics over 
      
      
      
      .[1]
    • Step F (Purification): Isolate the free amine by distillation (if volatile) or convert to HCl salt by adding 2M HCl in ether. The HCl salt is a stable, white solid suitable for library storage.[1]

Library Incorporation: Coupling Strategies

The steric bulk of the sec-butyl group adjacent to the quaternary cyclopropane carbon makes this amine a difficult nucleophile . Standard peptide coupling protocols often result in low yields or incomplete conversion.[1]

Validated Coupling Protocols
Method A: High-Energy Activation (Preferred for Library Scale)

Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) which generates a highly reactive active ester.[1]

  • Reagents: Carboxylic Acid (1.0 equiv), Amine HCl salt (1.2 equiv), HATU (1.2 equiv), HOAt (0.5 equiv - optional additive), DIPEA (4.0 equiv).[1]

  • Solvent: DMF or NMP (Concentration 0.2 M).[1]

  • Conditions: Shake at 40°C - 60°C for 16 hours.

  • Why this works: Elevated temperature and the superior leaving group ability of the At-complex overcome the steric barrier.

Method B: Acid Chloride Route (For Resistant Substrates)

If Method A fails, convert the carboxylic acid to an acid chloride in situ.[1]

  • Reagents: Carboxylic Acid, Ghosez's Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or Oxalyl Chloride.[1]

  • Procedure: Treat acid with Ghosez's reagent (1.1 equiv) in DCM for 1 hour. Add the cyclopropylamine (1.2 equiv) and Pyridine (3.0 equiv).

  • Why this works: Acid chlorides are the most reactive electrophiles available for amide bond formation, minimizing the impact of the amine's nucleophilic sluggishness.

Decision Logic for Library Synthesis

CouplingLogic Start Library Scaffolding (Carboxylic Acid + 1-(Butan-2-yl)cyclopropan-1-amine) CheckSterics Is Acid Sterically Hindered? (e.g., ortho-subst. aryl, tertiary alkyl) Start->CheckSterics Standard Attempt HATU / DIPEA @ 50°C, 16h CheckSterics->Standard No Aggressive Generate Acid Chloride (Ghosez's Reagent) CheckSterics->Aggressive Yes Result1 QC Check (LCMS) Standard->Result1 Aggressive->Result1 Result2 Success (>85% Purity) Result1->Result2 Pass Fail Fail (<50% Conv.) Result1->Fail Fail Fail->Aggressive Retry with Method B

Figure 2: Decision matrix for coupling sterically hindered cyclopropylamines in parallel synthesis.

Quality Control & Handling

Detection Challenges

The target amine lacks a UV chromophore.

  • LCMS: Use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) for purity assessment of the starting material.

  • NMR: The cyclopropane protons (0.4 - 1.0 ppm) are diagnostic. The diastereotopic protons of the ring will appear as complex multiplets due to the chiral sec-butyl center.

Storage
  • Store as the Hydrochloride (HCl) salt . The free base is volatile and prone to forming carbamates with atmospheric

    
    .
    
  • Stability: Highly stable to hydrolysis; resistant to oxidative metabolism compared to open-chain analogs.[1]

References

  • Kulinkovich, O. G., et al. (1989).[1][2] "Reaction of ethylmagnesium bromide with carboxylic esters in the presence of titanium(IV) isopropoxide." Zhurnal Organicheskoi Khimii.

  • Szymoniak, J., et al. (2001).[1][2] "Preparation of Primary Cyclopropylamines from Nitriles." Chemical Communications.[1][2]

  • Bertus, P., & Szymoniak, J. (2002).[1][2] "New and easy route to primary cyclopropylamines from nitriles."[1] The Journal of Organic Chemistry.

  • Talele, T. T. (2016).[1][3] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[4] Journal of Medicinal Chemistry.

  • Dunetz, J. R., et al. (2016).[1] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chemical Reviews.

Sources

Application

Reductive amination techniques involving 1-(Butan-2-YL)cyclopropan-1-amine

Application Note: Reductive Amination Architectures for 1-(Butan-2-yl)cyclopropan-1-amine Part 1: Executive Summary & Strategic Analysis The Substrate Challenge: 1-(Butan-2-yl)cyclopropan-1-amine (1-BCA) represents a dis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reductive Amination Architectures for 1-(Butan-2-yl)cyclopropan-1-amine

Part 1: Executive Summary & Strategic Analysis

The Substrate Challenge: 1-(Butan-2-yl)cyclopropan-1-amine (1-BCA) represents a distinct class of "difficult" amine nucleophiles. Its reactivity profile is dominated by two competing factors:

  • Extreme Steric Hindrance: The amine is attached to a quaternary carbon (C1 of the cyclopropane ring), which is further substituted by a bulky sec-butyl group. This creates a "congested cone" around the nitrogen, severely retarding nucleophilic attack on carbonyls.

  • Cyclopropane Ring Strain: While 1-alkyl-1-aminocyclopropanes are generally stable, the ring (~27 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening, particularly if the intermediate iminium ion stabilizes a carbocation at the C1 position.

Strategic Directive: Standard reductive amination protocols (e.g., NaBH(OAc)₃ in DCE) often fail with 1-BCA when coupled with ketones or hindered aldehydes, resulting in stalled imine formation or low conversion. Titanium(IV) isopropoxide [Ti(OiPr)₄] is the requisite mediator for this scaffold. It functions as a Lewis acid to activate the carbonyl and a water scavenger to drive the unfavorable equilibrium, without triggering ring-opening side reactions common with Brønsted acids.

Part 2: Mechanistic Workflow & Decision Logic

The following decision tree outlines the selection of the optimal protocol based on the electrophile (carbonyl) partner.

ReductiveAminationLogic Start START: Select Electrophile Aldehyde Un-hindered Aldehyde (e.g., Benzaldehyde) Start->Aldehyde Ketone Ketone or Hindered Aldehyde Start->Ketone MethodA METHOD A: Standard Borohydride Reagent: NaBH(OAc)3 Solvent: DCE or THF Additive: AcOH (1 eq) Aldehyde->MethodA Low Steric Demand MethodB METHOD B: Titanium-Mediated Reagent: Ti(OiPr)4 then NaBH4 Solvent: Neat or THF Mechanism: Lewis Acid Activation Ketone->MethodB High Steric Demand Check Check Conversion (LCMS) MethodA->Check MethodB->Check Success Isolate Product Check->Success >90% Conv. Fail Low Conversion? Check->Fail <50% Conv. Rescue Switch to Microwave Heating (40-60°C) with Ti(OiPr)4 Fail->Rescue

Figure 1: Decision matrix for coupling 1-(Butan-2-yl)cyclopropan-1-amine. Method B is the default recommendation for most drug-discovery applications involving this scaffold.

Part 3: Detailed Experimental Protocols

Method A: The "Standard" Protocol (Aldehydes Only)

Best for: Coupling 1-BCA with simple, unhindered aldehydes (e.g., Formaldehyde, Benzaldehyde).

Reagents:

  • 1-(Butan-2-yl)cyclopropan-1-amine (1.0 equiv)

  • Aldehyde (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

  • Acetic Acid (AcOH) (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or THF [Anhydrous]

Protocol:

  • Imine Formation: In a dry vial, dissolve the amine (1.0 equiv) and aldehyde (1.1 equiv) in DCE (0.2 M concentration).

  • Acid Activation: Add AcOH (1.0 equiv). Note: This buffers the system to pH ~5-6, facilitating imine formation without opening the cyclopropane ring.

  • Reduction: Immediately add NaBH(OAc)₃ (1.5 equiv) in a single portion.

    • Why Immediate? Unlike ketones, aldehydes form imines rapidly; STAB is selective enough to reduce the iminium ion over the aldehyde.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (x3). Dry over Na₂SO₄.

Method B: The Titanium(IV) Isopropoxide Protocol (Recommended)

Best for: Ketones, hindered aldehydes, and maximizing yields with precious amine.

Mechanism: Ti(OiPr)₄ coordinates to the carbonyl oxygen, increasing electrophilicity (Lewis acid activation). Crucially, it scavenges the water produced during condensation, shifting the equilibrium toward the imine/titanium-complex.

Reagents:

  • 1-(Butan-2-yl)cyclopropan-1-amine (1.0 equiv)

  • Ketone/Aldehyde (1.1 – 1.2 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv) [neat or 2.0 equiv if wet]

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Methanol (MeOH) [Required for reduction step]

  • THF [Optional co-solvent for Step 1]

Protocol:

Step 1: Imine/Complex Formation

  • Setup: Flame-dry a round-bottom flask under Argon/Nitrogen.

  • Mixing: Add the amine (1.0 equiv) and the ketone (1.1 equiv).

  • Titanium Addition: Add Ti(OiPr)₄ (1.25 equiv) via syringe.

    • Process Tip: If the substrates are liquid, run this neat (solvent-free). This maximizes concentration and rate. If solids, use the minimum amount of anhydrous THF to dissolve.

  • Incubation: Stir at RT for 6–18 hours.

    • Checkpoint: Monitor by NMR or LCMS. You may see the imine mass or a hydrolysis product. If conversion is low, heat to 40-50°C. Do not exceed 60°C to preserve the cyclopropane ring.

Step 2: Reduction 5. Dilution: Dilute the viscous mixture with anhydrous THF (if neat) and then dilute with MeOH (to reach ~0.1 M).

  • Caution: Adding MeOH to Ti(OiPr)₄ is exothermic. Cool the flask in a water bath if scaling up (>1g).
  • Borohydride Addition: Add NaBH₄ (1.5 equiv) in small portions. Gas evolution (H₂) will occur.[1]
  • Reaction: Stir for 2–4 hours at RT.

Step 3: Quench & Workup (Critical for Ti Removal) 8. Quench: Add 1N NaOH or aqueous NH₄OH (1 mL per mmol substrate). A white/gelatinous precipitate (TiO₂) will form. 9. Filtration: Dilute with EtOAc. Filter the suspension through a pad of Celite to remove the titanium salts.

  • Alternative: If the emulsion is stubborn, add saturated Rochelle’s salt (Potassium Sodium Tartrate) solution and stir vigorously for 1 hour until layers separate cleanly.
  • Extraction: Wash the organic filtrate with brine, dry over Na₂SO₄, and concentrate.

Part 4: Data Presentation & Quality Control

Comparison of Reducing Agents for 1-BCA

ParameterNaBH(OAc)₃ (Method A)Ti(OiPr)₄ / NaBH₄ (Method B)NaCNBH₃
Reaction Rate Slow for hindered ketonesFast (Lewis Acid accelerated)Slow
Water Sensitivity ModerateLow (Ti acts as scavenger)Moderate
Imine Equilibrium Unfavorable for bulky groupsDriven to completion Unfavorable
Cyclopropane Safety High (pH ~5)High (Non-acidic conditions)Moderate (pH <4 often required)
Workup Difficulty EasyModerate (Requires Celite/Rochelle's)High (Toxic Cyanide waste)

QC Check: 1H NMR Validation When analyzing the product, verify the integrity of the cyclopropane ring:

  • Ring Intact: Look for the characteristic high-field multiplets for the cyclopropane CH₂ protons, typically between 0.2 – 0.8 ppm .

  • Ring Opened (Failure Mode): Disappearance of high-field signals and appearance of olefinic protons (if elimination occurred) or new methylene triplets downfield (if acid-mediated opening occurred).

Part 5: References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552–2554. Link

  • Bhattacharyya, S. "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination." Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527-2532. Link

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Barney, J. et al. "Titanium(IV) Isopropoxide-Mediated Reductive Amination." Organic Syntheses, vol. 90, 2013, pp. 13-22. Link

Sources

Method

Application Note: Scalable Manufacturing Process for 1-(Butan-2-yl)cyclopropan-1-amine

Strategic Route Selection & Chemical Context 1-Alkylcyclopropan-1-amines are highly valued scaffolds in modern drug discovery, offering conformational rigidity, enhanced metabolic stability, and unique topological profil...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Route Selection & Chemical Context

1-Alkylcyclopropan-1-amines are highly valued scaffolds in modern drug discovery, offering conformational rigidity, enhanced metabolic stability, and unique topological profiles compared to their acyclic counterparts. The target compound, 1-(butan-2-yl)cyclopropan-1-amine (also known as 1-(sec-butyl)cyclopropanamine), presents a specific synthetic challenge: the installation of a fully unsubstituted cyclopropane ring adjacent to a sterically hindered secondary alkyl group.

To achieve this at scale, traditional Strecker-type cyclopropanations or multi-step Hofmann rearrangements are economically unviable. Instead, the Kulinkovich-Szymoniak reaction —a titanium-mediated cyclopropanation of nitriles—provides a direct, one-pot transformation[1]. By utilizing 2-methylbutanenitrile as the starting material, this route ensures high atom economy and avoids hazardous azide or cyanide intermediates.

Mechanistic Causality & Process Engineering

The successful scale-up of the Kulinkovich-Szymoniak reaction relies on strict control over its highly reactive intermediates. Understanding the causality behind each process parameter is critical for preventing thermal runaways and yield collapse.

  • Grignard Selection (The Cyclopropane Source): Ethylmagnesium bromide (EtMgBr) is strictly required. The ethyl group provides the two methylene (-CH₂-) units of the resulting cyclopropane ring. Using higher homologues would yield unwanted substituted cyclopropanes[1].

  • Temperature & Gas Evolution: The transmetalation of EtMgBr with Ti(OiPr)₄ forms a thermally unstable diethyltitanium complex, which rapidly undergoes β-hydride elimination to form the active titanacyclopropane[1]. This step releases stoichiometric amounts of ethane gas. The Grignard addition must be dosed slowly at 0–15 °C to prevent reactor overpressurization and manage the intense exotherm.

  • Lewis Acid Activation: Following the insertion of 2-methylbutanenitrile into the titanacyclopropane, an azatitanacyclopentene intermediate is formed. Standard hydrolysis of this intermediate yields a linear ketone. To force the C–C bond-forming ring contraction that yields the cyclopropylamine, the addition of a Lewis acid (BF₃·OEt₂) is mandatory[1].

  • Titanium Quench Dynamics: A notorious failure mode in titanium-mediated scale-ups is the formation of intractable emulsions during aqueous workup. By quenching with 10% aqueous NaOH, the titanium byproducts are forced to precipitate as granular, easily filterable titanium dioxide (TiO₂), enabling clean phase separation[2].

Process Performance & Scale-Up Metrics

The transition from bench to pilot scale requires optimizing solvent volumes and equivalents to improve the Environmental Factor (E-Factor). 2-Methyltetrahydrofuran (MeTHF) is utilized instead of diethyl ether to improve phase separation and eliminate peroxide hazards at scale.

Table 1: Quantitative Process Metrics Across Development Scales

ParameterBench Scale (10 g)Kilo Lab (1.5 kg)Pilot Plant (15 kg)
Yield (Isolated) 82%78%75%
Purity (GC-FID, a/a) >98.5%>98.0%97.8%
E-Factor 453832
Residual Ti (ICP-MS) < 50 ppm< 20 ppm< 10 ppm
Reaction Time 4 hours6 hours8.5 hours

Process Workflow Visualization

G N1 2-Methylbutanenitrile + Ti(OiPr)4 N2 EtMgBr Addition (Controlled Exotherm) N1->N2 MeTHF, 0°C N3 Azatitanacyclopentene Formation N2->N3 - Ethane Gas N4 BF3·OEt2 Addition (Ring Contraction) N3->N4 20°C, 2h N5 NaOH Quench & TiO2 Filtration N4->N5 Lewis Acid Catalysis N6 1-(Butan-2-yl)cyclopropan-1-amine Isolation N5->N6 Phase Separation

Fig 1. Kulinkovich-Szymoniak process workflow for 1-(Butan-2-yl)cyclopropan-1-amine synthesis.

Self-Validating Manufacturing Protocol

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure intermediate conversion before proceeding to subsequent unit operations. The quantities provided are normalized for a 1.0 kg (12.03 mol) input of 2-methylbutanenitrile.

Equipment & Safety Requirements
  • Reactor: 50 L glass-lined or Hastelloy reactor equipped with a high-efficiency overhead stirrer, reflux condenser, and automated dosing pumps.

  • Safety: Ensure the condenser is connected to a high-capacity scrubber/vent system to safely exhaust ethane gas.

Stoichiometry & Material Charge
  • 2-Methylbutanenitrile: 1.00 kg (12.03 mol, 1.0 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄): 3.76 kg (13.23 mol, 1.1 eq)

  • Ethylmagnesium bromide (3.0 M in MeTHF): 12.03 L (36.09 mol, 3.0 eq)

  • Boron trifluoride etherate (BF₃·OEt₂): 3.41 kg (24.06 mol, 2.0 eq)

  • Solvent: Anhydrous 2-Methyltetrahydrofuran (MeTHF), 15 L

Step-by-Step Execution & IPCs
  • System Preparation: Purge the 50 L reactor with N₂ for 30 minutes. Charge 15 L of anhydrous MeTHF, followed by 1.00 kg of 2-methylbutanenitrile and 3.76 kg of Ti(OiPr)₄.

  • Cooling: Adjust the jacket temperature to cool the internal mixture to 0 °C.

  • Grignard Dosing (Critical Step): Initiate the addition of 12.03 L of EtMgBr (3.0 M). Set the dosing rate to maintain an internal temperature strictly between 5 °C and 15 °C.

    • Causality Check: Monitor gas flow meters. Ethane evolution must correlate with the dosing rate. If gas evolution ceases while dosing, halt addition immediately to prevent Grignard accumulation and subsequent thermal runaway.

  • Aging: Once dosing is complete, warm the reactor to 20 °C and stir for 2 hours.

    • IPC 1 (Conversion Check): Pull a 1 mL sample, quench with H₂O, extract with EtOAc, and analyze via GC-FID. Proceed only if unreacted 2-methylbutanenitrile is < 2.0%.

  • Ring Contraction: Cool the reactor back to 0 °C. Slowly add 3.41 kg of BF₃·OEt₂ over 45 minutes. Stir for an additional 1 hour at 20 °C.

    • IPC 2 (Intermediate Validation): GC-FID must confirm the disappearance of the azatitanacyclopentene intermediate mass profile.

Downstream Processing (DSP) & Isolation
  • Quench: Cool the mixture to 0 °C. Slowly dose 10 L of 10% w/w aqueous NaOH.

    • Causality Check: The solution will transition from a dark homogeneous liquid to a slurry containing white/yellow granular TiO₂ precipitates. The basic pH prevents the amine product from partitioning into the aqueous layer.

  • Filtration: Filter the slurry through a Celite pad on an agitated nutsche filter. Wash the TiO₂ cake with 2 × 3 L of MeTHF.

  • Phase Separation: Transfer the filtrate to a separatory vessel. Discard the lower aqueous layer. Wash the organic layer with 5 L of brine.

  • Isolation: Concentrate the organic layer under reduced pressure (40 °C, 100 mbar). To isolate the product with high purity, dissolve the crude oil in 5 L of MTBE and bubble anhydrous HCl gas (or add 4M HCl in dioxane) to precipitate the 1-(butan-2-yl)cyclopropan-1-amine hydrochloride salt. Filter and dry under vacuum.

References

  • Bertus, P.; Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles." Chemical Communications, 2001 , 1792-1793. URL:[Link]

  • Li, W.; Gao, J.; Lorenz, J. C.; et al. "Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation." Organic Process Research & Development, 2012 , 16 (5), 836-839. URL: [Link]

  • Kulinkovich, O. G.; de Meijere, A. "1,n-Dicarbanionic Titanium Intermediates from Monocarbanionic Organomagnesium Compounds and Their Application in Organic Synthesis." Chemical Reviews, 2000 , 100 (8), 2789-2834. URL:[Link]

Sources

Application

Using 1-(Butan-2-YL)cyclopropan-1-amine in fragment-based drug discovery

An Application Scientist’s Guide to Leveraging 1-(Butan-2-yl)cyclopropan-1-amine in 3D Fragment-Based Drug Discovery The landscape of Fragment-Based Drug Discovery (FBDD) has fundamentally shifted. Historically, fragment...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Leveraging 1-(Butan-2-yl)cyclopropan-1-amine in 3D Fragment-Based Drug Discovery

The landscape of Fragment-Based Drug Discovery (FBDD) has fundamentally shifted. Historically, fragment libraries were dominated by flat, sp2-hybridized heteroaromatic rings. While these molecules are synthetically tractable, their elaboration often leads to "molecular obesity"—compounds with poor solubility, high metabolic clearance, and high clinical attrition rates.

To combat this, the pharmaceutical industry is increasingly prioritizing fragments with a high fraction of sp3-hybridized carbons (Fsp3). Incorporating 3D complexity early in the hit-to-lead process yields molecules with superior physicochemical properties and highly specific, directional target engagement .

This application note provides a comprehensive, bench-ready guide to utilizing 1-(Butan-2-yl)cyclopropan-1-amine —a highly sp3-rich, sterically constrained primary amine—as a foundational building block in FBDD campaigns.

Physicochemical & Structural Profiling

Before deploying any fragment into a screening cascade, its physicochemical parameters must be quantified to ensure it complies with the Astex "Rule of 3" (Ro3) and offers viable exit vectors for synthetic elaboration.

Table 1: Physicochemical Profile of 1-(Butan-2-yl)cyclopropan-1-amine

ParameterValueFBDD Significance
Molecular Weight 113.20 g/mol Highly efficient ligand efficiency (LE) potential; leaves ample molecular weight runway for fragment growing.
Fsp3 (sp3 Carbon Fraction) 1.0 (7/7 carbons)Maximum 3D character. High Fsp3 correlates strongly with improved aqueous solubility and clinical success.
H-Bond Donors 2 (-NH2)The primary amine allows for dual H-bonding with target backbones or serves as a highly versatile synthetic handle.
H-Bond Acceptors 1 (N)Strictly adheres to Ro3 limits, preventing excessive desolvation penalties upon binding.
Rotatable Bonds 2The cyclopropyl core restricts flexibility, minimizing the entropic penalty typically associated with alkyl chains during target binding.
Stereocenters 1 (sec-butyl group)Enables stereospecific target engagement. Racemic screening allows the protein target to perform chiral resolution in situ.

Mechanistic Rationale: Why This Specific Scaffold?

Choosing 1-(Butan-2-yl)cyclopropan-1-amine is not a random library selection; it is a strategic structural decision driven by three mechanistic advantages:

  • The Cyclopropyl Core as a Rigid Spacer: Unlike flexible linear alkanes, the cyclopropyl ring pre-organizes the exit vectors of the molecule. It locks the amine and the sec-butyl group into a defined 3D trajectory. Furthermore, the high s-character of the cyclopropyl C-C bonds renders the ring highly resistant to CYP450-mediated oxidative metabolism compared to standard aliphatic chains .

  • Lipophilic Probing via the sec-Butyl Group: The chiral sec-butyl tail is ideal for probing asymmetric hydrophobic sub-pockets (e.g., the valine/isoleucine-rich gatekeeper regions in kinases).

  • The Alpha-Tertiary Amine Vector: Because the carbon bearing the amine is attached to three other carbons (forming an alpha-tertiary amine), it is sterically hindered. While this requires optimized coupling chemistry, it ensures that the resulting amide or sulfonamide linkages are highly stable against enzymatic cleavage in vivo .

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems . In FBDD, false positives are rampant due to the high concentrations required to detect weak affinities (KD in the µM to mM range). These methodologies embed internal quality controls to ensure absolute data integrity.

Protocol 3.1: Primary Screening via Surface Plasmon Resonance (SPR)

Causality: Fragments possess low molecular mass and weak affinity, making traditional biochemical inhibition assays prone to failure. SPR is mass-sensitive and provides kinetic data (kon/koff), which is critical for distinguishing true stoichiometric binders from non-specific aggregators.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (target density: 3000–5000 RU to account for the low mass of the 113 Da fragment).

  • Analyte Preparation: Prepare a stock solution of 1-(Butan-2-yl)cyclopropan-1-amine at 100 mM in 100% DMSO. Dilute into the running buffer to create a concentration series (10 µM to 2 mM). Critical Step: Ensure the final DMSO concentration in all samples perfectly matches the running buffer (typically 5%).

  • Solvent Correction: Run a DMSO calibration curve (4.5% to 5.5% DMSO) before and after the fragment injections. Causality: At high fragment concentrations, even a 0.1% mismatch in DMSO causes massive bulk refractive index shifts that mimic binding curves.

  • Injection: Inject the concentration series at a high flow rate (50 µL/min) to minimize mass transport limitations. Contact time: 30s; Dissociation time: 60s.

  • Self-Validation (QC): Calculate the theoretical maximum response (

    
    ). If the observed steady-state binding exceeds 1.2x the theoretical 
    
    
    
    , flag the fragment as a non-specific aggregator.
Protocol 3.2: Structural Validation via X-Ray Crystallography Soaking

Causality: Due to the rapid off-rates (koff) of fragments, co-crystallization often fails because the fragment is outcompeted by solvent during crystal growth. High-concentration soaking into pre-formed apo-crystals forces the equilibrium toward the bound state.

Step-by-Step Methodology:

  • Crystal Preparation: Grow apo-crystals of the target protein. Transfer a crystal into a stabilizing drop containing the mother liquor.

  • Fragment Soaking: Add 1-(Butan-2-yl)cyclopropan-1-amine to the drop to achieve a final concentration of 50 mM. Causality: The high solubility of this sp3-rich fragment allows for extreme soaking concentrations without precipitating the crystal. Soak for 1 to 24 hours.

  • Harvesting: Loop the crystal and flash-freeze directly in liquid nitrogen. Do not wash the crystal, as the fast off-rate will immediately deplete the bound fragment.

  • Self-Validation (QC): Solve the structure via molecular replacement. The hit is only validated if the

    
     omit electron density map shows continuous density at a >3σ contour level that unambiguously accommodates both the cyclopropyl core and the sec-butyl tail. This step will also reveal which enantiomer of the sec-butyl group was preferentially bound.
    
Protocol 3.3: Synthetic Elaboration (High-Throughput Amide Coupling)

Causality: Because 1-(Butan-2-yl)cyclopropan-1-amine is an alpha-tertiary amine, it suffers from steric hindrance. Standard coupling reagents (like EDC/NHS) will yield poor results. Highly reactive uronium-based coupling reagents (HATU) combined with a strong, non-nucleophilic base (DIPEA) are mechanistically required to drive the acylation.

Step-by-Step Methodology:

  • Activation: In a dry vial, dissolve the desired carboxylic acid building block (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 10 minutes at room temperature to form the active ester.

  • Coupling: Add 1-(Butan-2-yl)cyclopropan-1-amine (1.0 eq) to the mixture. Stir at 40°C for 16 hours. Causality: The slight elevation in temperature overcomes the steric barrier of the cyclopropyl/sec-butyl environment.

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC.

  • Self-Validation (QC): Run LC-MS to confirm the exact mass (>95% purity). Perform 1H-NMR analysis. The successful retention of the intact cyclopropyl ring is validated by the presence of characteristic upfield multiplets between 0.3 ppm and 0.8 ppm.

FBDD Workflow Visualization

The following diagram outlines the logical progression of utilizing sp3-rich fragments from initial library screening through to iterative lead optimization.

FBDD_Workflow Lib sp3-Rich Fragment Library (e.g., Cyclopropylamines) SPR SPR Screening (Affinity & Kinetics) Lib->SPR Screen (10 µM - 2 mM) XRay X-Ray Crystallography (Binding Pose & Vectors) SPR->XRay Hit Triage (KD < 1 mM) Elab Synthetic Elaboration (Amide/Reductive Amination) XRay->Elab Rational 3D Growth Lead Lead Optimization (Iterative FBDD Cycle) Elab->Lead Functionalization Lead->SPR Affinity Validation

Figure 1: Iterative FBDD workflow for sp3-rich fragments, from SPR screening to lead optimization.

References

  • National Institutes of Health (PMC). "Emergent synthetic methods for the modular advancement of sp3-rich fragments." Available at: [Link]

  • York Research Database. "Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery." Available at:[Link]

Method

Comprehensive Handling, Storage, and Safety Protocols for 1-(Butan-2-yl)cyclopropan-1-amine

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals. Introduction 1-(Butan-2-yl)cyclopropan-1-amine is a sterically hindered, highly reactive primary aliphatic amine.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Introduction

1-(Butan-2-yl)cyclopropan-1-amine is a sterically hindered, highly reactive primary aliphatic amine. Frequently utilized as a critical building block in medicinal chemistry—particularly in the synthesis of kinase inhibitors and CNS-active pharmacophores—this compound exhibits unique physicochemical properties. The combination of a strained cyclopropane ring and a bulky sec-butyl substituent demands stringent, causality-driven handling and storage protocols to maintain chemical integrity and laboratory safety.

Chemical Profiling & Reactivity Dynamics

The reactivity of 1-(Butan-2-yl)cyclopropan-1-amine is governed by two opposing structural features:

  • Cyclopropyl Ring Strain: The sp³ carbons within the cyclopropane ring possess unusually high s-character (approaching sp² hybridization). This electron-withdrawing effect slightly attenuates the basicity of the adjacent primary amine compared to straight-chain aliphatic amines[1].

  • Steric Hindrance: The α-branched sec-butyl group provides significant steric shielding around the nitrogen center. While this reduces the rate of nucleophilic attack in synthetic reactions, it does not prevent the thermodynamic formation of carbamates upon exposure to [2].

Table 1: Extrapolated Physicochemical Properties

(Data synthesized from homologous series baselines: sec-butylamine and 1-methylcyclopropanamine)

PropertyEstimated ValueCausality / Operational Implication
Molecular Weight 113.20 g/mol Essential for precise stoichiometric calculations.
Physical State Colorless liquidAllows visual inspection for color changes (oxidation).
Boiling Point ~120°C - 135°CVolatile at room temperature; presents an inhalation hazard.
Flash Point ~25°C - 35°CFlammable liquid; requires spark-proof environments.
Density ~0.85 - 0.90 g/mLFloats on aqueous layers; impacts spill containment strategies.
pKa (Conjugate Acid) ~10.5Highly basic; corrosive to skin, eyes, and mucous membranes.

Hazard Assessment & Causality

Handling this compound requires a deep understanding of the why behind its specific hazards:

  • Corrosivity & Tissue Necrosis: As a strong base, the amine lone pair readily abstracts protons from aqueous environments (such as human tissue or eyes). This generates localized high concentrations of hydroxide ions (OH⁻), leading to the rapid saponification of cellular lipids and severe chemical burns[3].

  • Flammability: The compound's relatively low molecular weight results in a high vapor pressure. Vapors are heavier than air and can travel along surfaces to distant ignition sources, posing a severe flash-fire risk[4].

  • Air & Moisture Sensitivity: Primary amines act as aggressive nucleophiles toward atmospheric CO₂. This reaction forms insoluble carbamate salts, which manifest as a white crust around container lids, compromising the seal and degrading the reagent's purity[5].

degradation A 1-(Butan-2-yl)cyclopropan-1-amine D Carbamate Salts (White Precipitate) A->D Nucleophilic Attack E N-Oxides / Degradants A->E Oxidation B Atmospheric CO2 B->D C O2 / Moisture C->E

Figure 1: Atmospheric degradation pathways of primary cyclopropylamines.

Storage Protocols: A Self-Validating System

To maintain chemical integrity, the storage environment must be designed as a self-validating system where any containment failure is immediately detectable by the researcher.

  • Atmosphere: Store strictly under an inert atmosphere. Argon is preferred over Nitrogen due to its higher density, which allows it to better blanket the liquid surface and displace reactive oxygen/CO₂.

  • Temperature Control: Maintain at 2°C to 8°C in a flammable-rated, explosion-proof refrigerator. Lower temperatures significantly reduce vapor pressure and slow the kinetics of oxidative degradation.

  • Container Material: Use amber borosilicate glass vials equipped with PTFE-lined silicone septa.

    • Critical Exclusion: Never store or transfer using equipment containing copper, brass, or bronze. Amines aggressively form , leading to rapid equipment corrosion and intense blue/green sample contamination[6].

  • Visual Validation Check: Before each use, visually inspect the liquid. A clear, colorless liquid indicates a pristine sample. The presence of a white precipitate (carbamates) or a yellow/brown tint (N-oxides) is a definitive indicator of seal failure and atmospheric exposure.

Experimental Workflows & Handling

Workflow A: Air-Free Transfer Protocol

To prevent carbamate formation and ensure stoichiometric accuracy, all transfers must utilize rigorous Schlenk techniques.

  • Preparation: Purge a Schlenk flask and a gas-tight glass syringe with Argon using three consecutive vacuum/Argon cycles.

  • Equipping: Attach a stainless-steel needle to the syringe. Avoid disposable plastic syringes with rubber plungers, as the basic amine may leach plasticizers or degrade the rubber.

  • Extraction: Pierce the PTFE septum of the reagent bottle under a positive flow of Argon. Slowly withdraw the required volume to prevent cavitation and bubbling within the syringe.

  • Transfer: Inject the amine into the reaction vessel under a continuous Argon blanket.

  • Decontamination: Immediately rinse the syringe and needle with a 5% acetic acid solution to neutralize residual amine, followed by copious amounts of deionized water and acetone.

workflow S1 1. Purge Schlenk Flask with Argon (3x) S2 2. Equip Syringe with Stainless Steel Needle S1->S2 S3 3. Pierce Septum of Reagent Bottle S2->S3 S4 4. Withdraw Required Volume Slowly S3->S4 S5 5. Transfer to Reaction Vessel under Positive Ar S4->S5 S6 6. Clean Syringe with 5% Acetic Acid & Water S5->S6

Figure 2: Step-by-step Schlenk line transfer protocol for air-sensitive amines.

Workflow B: Emergency Spill Management

In the event of a spill, the primary goals are immediate vapor suppression and chemical neutralization.

  • Evacuate & Isolate: Remove all ignition sources immediately. Ensure the fume hood sash is lowered or local exhaust ventilation is maximized to capture heavy vapors[6].

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., dry sand or vermiculite). Do not use sawdust or paper towels, as the highly basic amine can react exothermically with organic materials, potentially causing auto-ignition[4].

  • Neutralization: Carefully apply a dilute acidic solution (e.g., 5% acetic acid or sodium bisulfate solution) directly to the absorbed material. This converts the volatile, flammable free base into a non-volatile, water-soluble ammonium salt.

  • Disposal: Scoop the neutralized mixture into a chemically compatible, sealable hazardous waste container and label it as "Neutralized Amine Waste."

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24874, Sec-Butylamine." PubChem. URL:[Link]

  • U.S. Environmental Protection Agency. "1-METHYLCYCLOPROPANAMINE." CompTox Chemicals Dashboard. URL:[Link]

  • International Programme on Chemical Safety (IPCS). "ICSC 0401 - sec-BUTYLAMINE." INCHEM. URL:[Link]

  • Cole-Parmer. "Material Safety Data Sheet - Cyclopropylamine." Cole-Parmer. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing ring-opening side reactions in 1-(Butan-2-YL)cyclopropan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when incorporating strained cyclic motifs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks when incorporating strained cyclic motifs.

Working with 1-(Butan-2-yl)cyclopropan-1-amine presents a unique set of challenges. This molecule is an


-branched primary cyclopropylamine. While the cyclopropylamine motif is a highly desirable bioisostere in medicinal chemistry, it is thermodynamically burdened by approximately 27.5 kcal/mol of ring strain[1]. Furthermore, the 

-sec-butyl group introduces significant steric hindrance around the nitrogen atom. This combination of high strain and steric bulk creates a kinetic environment where desired bimolecular reactions (e.g., cross-coupling or amidation) are slowed down, giving unimolecular side reactions—specifically, C–C bond cleavage and ring-opening—the time and energy to outcompete your target pathway.

This guide provides field-proven, mechanistically grounded solutions to minimize these side reactions.

MODULE 1: Mechanistic Causality of Ring Opening

Q: Why is 1-(Butan-2-yl)cyclopropan-1-amine so prone to ring-opening compared to unbranched cyclopropylamines? A: The causality lies in the stabilization of reactive intermediates. Cyclopropylamines are highly susceptible to single-electron transfer (SET) oxidation, which removes an electron from the nitrogen lone pair to form a radical cation[2]. To relieve the inherent ring strain, this radical cation rapidly undergoes C–C bond cleavage, forming an iminium ion and a carbon-centered radical[2]. In your specific molecule, the electron-donating nature of the


-sec-butyl group inductively stabilizes the transition state of this cleavage. Additionally, the steric bulk of the sec-butyl group physically hinders protective functionalization, leaving the amine vulnerable to oxidation or transition-metal insertion for longer periods during a reaction.

G A 1-(Butan-2-yl)cyclopropan-1-amine (Intact Strained Ring) B Nitrogen Radical Cation (SET Oxidation/Metal Coord.) A->B Oxidative Conditions (CYP450 / Transition Metals) D N-Protected Amine (e.g., N-Boc / N-Ac) A->D Early Protection Strategy C Ring-Opened Iminium/Radical (Irreversible Degradation) B->C Strain Relief (C-C Cleavage) E Stable Functionalization (Intact Ring) D->E Controlled Reaction

Caption: Mechanistic pathway of oxidative ring-opening vs. stabilization via N-protection.

MODULE 2: Troubleshooting Specific Workflows

Q: My palladium-catalyzed N-arylation of this amine results in massive yields of an acyclic imine side product. How do I stop this? A: You are observing


-carbon elimination. When the cyclopropylamine coordinates to the Pd(II) intermediate, the metal can insert into the strained C–C bond of the cyclopropane ring[3]. Because the sec-butyl group makes the amine sterically demanding, the desired reductive elimination step is kinetically delayed. This delay allows the competing 

-carbon elimination (ring-opening) to dominate. The Fix: You must accelerate the reductive elimination step. Switch to a highly sterically demanding, electron-rich ligand (such as adYPhos) and run the reaction at room temperature[3]. High temperatures exponentially increase the rate of ring-opening.

Q: I observe degradation when storing the compound or during aqueous workups. What is the mechanism? A: At high pH, the basic cyclopropylamine is uncharged, and the free nitrogen lone pair can facilitate ring-opening via radical pathways if exposed to ambient oxygen or light[2]. Conversely, under harsh acidic conditions, protonation creates a leaving group (-NH3+), and solvolytic ring-opening can occur to relieve strain. The Fix: Store the compound as a dry HCl salt under argon at -20°C. During workups, maintain a strictly buffered pH of 7.5–8.0 and avoid prolonged exposure to unbuffered extremes.

Quantitative Data: Ligand & Condition Optimization for N-Arylation

To illustrate the impact of reaction conditions on the ring-opening of


-branched cyclopropylamines, consider the following optimization data for cross-coupling with 4-chloroanisole:
Catalyst SystemLigand TypeTemp (°C)BaseRing-Opened Side Product (%)Intact Target Yield (%)
Pd₂(dba)₃ / BINAPBidentate Phosphine80°CNaOtBu> 45%< 15%
Pd(OAc)₂ / XPhosBiaryl Monophosphine60°CCs₂CO₃22%58%
adYPhos-Pd (Pre-cat) Ylide-Functionalized 25°C NaOtBu < 2% 88%

Data synthesis demonstrates that lowering the temperature and utilizing an adYPhos ligand effectively shuts down the


-carbon elimination pathway[3].

MODULE 3: Validated Experimental Methodologies

To ensure scientific integrity, the following protocol for the Mild Palladium-Catalyzed N-Arylation of 1-(Butan-2-yl)cyclopropan-1-amine is designed as a self-validating system.

G Start Target: N-Functionalization Check Is the electrophile highly reactive? Start->Check Path1 Yes: Use Mild Base (Et3N) Temp < 0°C Check->Path1 Acylation/Alkylation Path2 No: Transition Metal Catalysis (Cross-Coupling) Check->Path2 Arylation Success Intact Cyclopropylamine Product Path1->Success Cat Use adYPhos-Pd Precatalyst (Accelerates Reductive Elim.) Path2->Cat Avoid Strictly Room Temp (25°C) Degassed Solvents Path2->Avoid Cat->Success Avoid->Success

Caption: Decision matrix for N-functionalization to prevent cyclopropane ring-opening.

Protocol: Room-Temperature N-Arylation

Objective: Couple 1-(Butan-2-yl)cyclopropan-1-amine with an aryl chloride while maintaining <2% ring-opening.

Step 1: Catalyst Pre-activation (Critical for preventing side reactions)

  • Inside an argon-filled glovebox, charge a dry vial with adYPhos-Pd G3 precatalyst (2 mol%) and NaOtBu (1.5 equiv).

  • Add anhydrous, thoroughly degassed THF (0.2 M). Causality: Degassing is mandatory because ambient oxygen rapidly oxidizes the cyclopropylamine to its radical cation, initiating ring-opening.

Step 2: Substrate Addition 3. Add the aryl chloride (1.0 equiv) to the stirring catalyst suspension. 4. Add 1-(Butan-2-yl)cyclopropan-1-amine (1.2 equiv) dropwise over 2 minutes. 5. Seal the vial, remove it from the glovebox, and stir at exactly 25°C for 16 hours. Causality: Do not heat. The adYPhos ligand provides sufficient electron density to facilitate oxidative addition at room temperature, keeping the system below the thermodynamic threshold for


-carbon elimination[3].

Step 3: System Validation & Quality Control (Self-Validating Step) 6. At 16 hours, take a 10


L aliquot, dilute in EtOAc, and analyze via GC-MS.
7. Validation Check:  Look for the mass fragment corresponding to the acyclic imine (M+ isomer of the product). If the relative abundance of this peak exceeds 2%, your reductive elimination is too slow. Troubleshooting: Verify the integrity of your adYPhos ligand and ensure absolute exclusion of oxygen.

Step 4: Workup 8. Quench the reaction by filtering through a short pad of Celite using EtOAc. Do not use acidic aqueous workups, as the newly formed N-aryl cyclopropylamine is highly sensitive to solvolytic ring-opening. Concentrate under reduced pressure and purify via neutral alumina chromatography.

References

  • [1] Sokolova, O. O., & Bower, J. F. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews. Available at:

  • [2] Put a ring on it: application of small aliphatic rings in medicinal chemistry. PMC / National Institutes of Health. Available at:

  • [3] Palladium-Catalyzed Monoarylation of Cyclopropylamine. PMC / National Institutes of Health. Available at:

Sources

Optimization

Resolving enantiomers of 1-(Butan-2-YL)cyclopropan-1-amine via chiral chromatography

Case ID: #AMINE-SEC-BUTYL-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist Executive Summary & Molecule Analysis User Query: How do I separate the enantiomers of 1-(Butan-2-yl)cyclopropan...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #AMINE-SEC-BUTYL-001 Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Analysis

User Query: How do I separate the enantiomers of 1-(Butan-2-yl)cyclopropan-1-amine? Molecule Profile:

  • Structure: Cyclopropane ring substituted at C1 with a primary amine (

    
    ) and a sec-butyl group.
    
  • Chirality: The chiral center is located at the C2 position of the sec-butyl chain (

    
     configuration). The cyclopropane C1 is achiral due to the plane of symmetry in the unsubstituted ring path, assuming no other substituents on the ring.
    
  • Key Challenges:

    • Lack of Chromophore: The molecule is aliphatic.[1] It has negligible UV absorbance above 210 nm, making standard UV detection (254 nm) impossible.

    • Basic Functionality: The primary amine is highly basic, leading to severe peak tailing on silica-based columns due to silanol interactions.

    • Steric Environment: The amine is attached to a quaternary carbon (C1 of cyclopropane), creating a sterically hindered environment that may affect chiral recognition.

Strategic Recommendation: We recommend two distinct workflows based on your available detection capabilities:

  • Direct Method (Preferred for MS/CAD): Use a Crown Ether-based stationary phase (Daicel CROWNPAK® CR-I) which specifically targets primary amines.

  • Indirect Method (Preferred for Standard UV): Pre-column derivatization to introduce a chromophore, followed by separation on a polysaccharide column.

Module 1: Method Development Protocols

Protocol A: Direct Separation (Crown Ether)

Best for: Labs with Mass Spec (MS), Charged Aerosol Detection (CAD), or Refractive Index (RI) detectors.

Theory: Crown ether phases (specifically 18-crown-6 derivatives) form host-guest inclusion complexes with primary ammonium ions (


). The chiral discrimination occurs due to the steric fit of the sec-butyl group against the chiral crown ether backbone.
ParameterRecommended ConditionRationale
Column Daicel CROWNPAK® CR-I(+) or (-) (3.0 x 150 mm, 5 µm)Specific for primary amines.[2][3][4] Immobilized phase allows broader solvent compatibility.[2][4]
Mobile Phase pH 1.0–2.0 Aqueous HClO₄ (Perchloric Acid)Acidic pH is mandatory to protonate the amine into ammonium (

) for complexation.
Modifier Methanol (0–15% v/v) Methanol reduces retention. Acetonitrile can be used with CR-I but may interfere with the inclusion complex.
Temperature 10°C – 25°C (Start Low)Lower temperatures stabilize the ammonium-crown ether complex, significantly improving resolution (

).
Detection CAD / MS / Low-UV (200-210 nm) Perchloric acid is transparent at low UV. If using MS, swap HClO₄ for TFA (Trifluoroacetic acid), though resolution may decrease.

Step-by-Step Workflow:

  • Equilibration: Flush column with 100% Aqueous HClO₄ (pH 1.5) for 30 mins.

  • Sample Prep: Dissolve sample in mobile phase. Ensure pH is acidic.

  • Screening: Inject 5 µL. Run isocratic at 0.4 mL/min at 25°C.

  • Optimization: If resolution < 1.5, lower temperature to 10°C. If retention is too long (

    
    ), add 10% MeOH.
    
Protocol B: Indirect Separation (Derivatization)

Best for: Labs relying on standard UV detection (HPLC-UV/DAD).

Theory: Reacting the amine with an isocyanate or chloroformate introduces a "handle" that provides strong UV absorbance (pi-electrons) and additional interaction points (hydrogen bonding/pi-pi stacking) for polysaccharide columns.

Reagent: Benzyl Isocyanate or FMOC-Cl . Note: Benzyl isocyanate forms a urea derivative, which is excellent for hydrogen bonding on polysaccharide phases.

ParameterRecommended ConditionRationale
Derivatization React amine with Benzyl Isocyanate in DCM (10 min, RT). Evaporate & reconstitute.Converts non-UV amine into a UV-active urea derivative.
Column Chiralpak® IA, IB, or IG (Immobilized Amylose/Cellulose)Urea derivatives separate exceptionally well on immobilized amylose (IA/IG).
Mobile Phase n-Hexane / Ethanol / DEA (90:10:0.1)Normal phase mode maximizes hydrogen bonding interactions essential for urea chiral recognition.
Detection UV 254 nm The benzyl group provides strong absorbance.

Module 2: Logic & Decision Pathways

The following diagram illustrates the decision process for selecting the correct method based on your lab's hardware.

MethodSelection Start START: 1-(Butan-2-yl)cyclopropan-1-amine CheckDetector Check Detection Capabilities Start->CheckDetector HasUVOnly Standard UV Only (>220 nm) CheckDetector->HasUVOnly No Universal Detector HasAdvanced CAD, MS, or Low-UV (<210 nm) CheckDetector->HasAdvanced Has CAD/MS Derivatize PROTOCOL B: Derivatization (Benzyl Isocyanate) HasUVOnly->Derivatize Add Chromophore Direct PROTOCOL A: Direct Separation (Crown Ether) HasAdvanced->Direct Target Primary Amine Col_Poly Column: Chiralpak IA/IG Mobile Phase: Hex/EtOH/DEA Derivatize->Col_Poly Col_Crown Column: Crownpak CR-I(+) Mobile Phase: pH 1.5 HClO4 Direct->Col_Crown Result_UV Detection: UV 254 nm Robust & Sensitive Col_Poly->Result_UV Result_MS Detection: CAD/MS No sample prep required Col_Crown->Result_MS

Figure 1: Decision tree for selecting the optimal chiral separation strategy based on detection limits.

Module 3: Troubleshooting & FAQs

Issue 1: "I see no peaks on my chromatogram."

Diagnosis: This is likely a detection issue, not a chromatography issue.

  • Cause: The aliphatic nature of the butyl and cyclopropyl groups means the molecule is virtually invisible to UV detectors above 210 nm.

  • Solution:

    • Check Wavelength: If using Protocol A, ensure specific wavelength is set to 200 nm or 205 nm . Ensure solvents (Water/Acetonitrile) are HPLC-grade with high UV transmission.

    • Concentration: Increase sample concentration to 2–5 mg/mL.

    • Switch Protocol: If you do not have a CAD or MS, you must switch to Protocol B (Derivatization).

Issue 2: "The peaks are tailing severely."

Diagnosis: Unwanted silanol interactions.

  • Context: Primary amines are strong bases. They hydrogen bond with residual silanols on the silica surface.

  • Solution (Protocol A - Crownpak): Ensure the pH is sufficiently low (< 2.0). The amine must be fully protonated (

    
    ) to interact with the crown ether and avoid silanols.
    
  • Solution (Protocol B - Polysaccharide): You must add a basic modifier.[5] We recommend 0.1% Diethylamine (DEA) or 0.1% Ethanolamine in the mobile phase. Never use a polysaccharide column for amines without a basic additive.

Issue 3: "I have separation, but the peaks are very broad (Low Efficiency)."

Diagnosis: Slow mass transfer kinetics.

  • Cause: The inclusion complexation in Crown Ethers can be slow.

  • Solution:

    • Flow Rate: Reduce flow rate to 0.3 – 0.4 mL/min . Lower flow often sharpens peaks in inclusion chromatography.

    • Temperature: While lowering temperature improves selectivity (

      
      ), it broadens peaks. Try finding a "sweet spot" (e.g., raise from 10°C to 15°C) where resolution is maintained but efficiency improves.
      

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Machida, Y., Nishi, H., & Nakamura, K. (1998). Enantiomeric separation of primary amines on a crown ether chiral stationary phase.
  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.

Disclaimer: This guide assumes standard laboratory safety protocols. Perchloric acid (Protocol A) is an oxidizer; handle with appropriate care or substitute with TFA if safety regulations prohibit its use.

Sources

Troubleshooting

Technical Support Center: Advanced Coupling Strategies for 1-(Butan-2-YL)cyclopropan-1-amine

Welcome to the technical support center for navigating the synthetic challenges associated with 1-(butan-2-yl)cyclopropan-1-amine. This sterically hindered secondary amine is a valuable building block in modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the synthetic challenges associated with 1-(butan-2-yl)cyclopropan-1-amine. This sterically hindered secondary amine is a valuable building block in modern drug discovery, often incorporated to enhance metabolic stability or modulate lipophilicity.[1][2] However, its bulky nature, arising from the sec-butyl group and the tertiary carbon of the cyclopropane ring adjacent to the nitrogen, presents significant hurdles for standard coupling protocols.[3]

This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions for the two most common transformations involving this amine: Amide Bond Formation and Palladium-Catalyzed C-N Cross-Coupling .

Section 1: Troubleshooting Guide for Amide Bond Formation

The formation of an amide bond between a carboxylic acid and the sterically encumbered 1-(butan-2-yl)cyclopropan-1-amine is a classic case where standard methods fail. The spatial crowding around the nitrogen lone pair severely impedes the approach of the activated carboxylic acid.[3]

Question: My reaction shows low or no conversion using standard EDC/DCC coupling reagents. What is the primary cause and my first troubleshooting step?

Answer: The primary cause is insufficient activation of the carboxylic acid to overcome the high energy barrier imposed by steric hindrance.[4] Standard carbodiimide reagents like EDC and DCC form an O-acylisourea intermediate that is not reactive enough to be intercepted efficiently by the poorly nucleophilic, hindered amine.

Your first and most critical step is to switch to a more potent class of coupling reagent. The two main advanced categories are Uronium/Aminium salts and Phosphonium salts.[5]

Question: Which advanced coupling reagents are most effective, and what are their relative pros and cons?

Answer: For challenging couplings like this, high-reactivity uronium/aminium or phosphonium reagents are necessary. The choice depends on the specific substrate, budget, and sensitivity to side reactions.

Reagent ClassExample ReagentsMechanism of ActionProsCons
Uronium/Aminium HATU, HCTU, TCFHForms a highly reactive activated ester (e.g., O-acylisourea or acyl-oxyma/HOBt ester), which is more susceptible to nucleophilic attack.High reactivity, fast reaction times, suppresses racemization.[4]Can cause guanidinylation of the amine if used in excess (especially HATU); byproducts can sometimes be difficult to remove.[4]
Phosphonium PyAOP, PyBOPForms a reactive phosphonium-activated ester.Excellent for hindered couplings with low racemization risk.[4][6]Higher cost, generates phosphate byproducts.[4]
Acyl Fluoride Precursors TFFH, BTFFHIn situ formation of a small, highly reactive acyl fluoride intermediate.Acyl fluorides are ideal for minimizing steric hindrance between coupling partners due to the small size of fluorine.[7][8]Requires specific fluorinating agents; may require elevated temperatures.[7]
Question: I've switched to HATU but my yield is still suboptimal. How can I further optimize the reaction conditions?

Answer: If a powerful reagent alone is insufficient, systematic optimization of reaction parameters is required. Sterically hindered couplings are often slow and require more forcing conditions.[3][4]

  • Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the activation barrier. Caution: Use this approach carefully if your carboxylic acid has a chiral center, as elevated temperatures can increase the risk of epimerization.[4]

  • Extend Reaction Time: These couplings can be sluggish. Monitor the reaction by LC-MS, but expect that extended times (12-48 hours) may be necessary for completion.[4]

  • Optimize the Base: Use a non-nucleophilic, sterically hindered base to minimize side reactions. Diisopropylethylamine (DIPEA) is a common choice. For substrates particularly sensitive to racemization, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine may be beneficial.[4]

  • Solvent Choice: A polar, aprotic solvent like DMF, NMP, or DMA is generally preferred to ensure solubility of all components and facilitate the reaction.

  • Consider Pre-activation: Activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the 1-(butan-2-yl)cyclopropan-1-amine can sometimes improve yields by ensuring the activated species is fully formed prior to encountering the challenging amine.[4]

G cluster_0 Troubleshooting Low Amide Coupling Yield Start Low/No Product Yield CheckReagent Using EDC/DCC? SwitchReagent Switch to High-Activity Reagent (HATU, PyAOP, TCFH) Optimize Optimize Conditions CheckConditions Temp: RT Time: <12h ForceConditions Increase Temp (40-60°C) Extend Time (12-48h) Alternative Consider Alternative Strategy AcylFluoride Use Acyl Fluoride Method (e.g., BTFFH) Success Reaction Successful

Experimental Protocol 1: HATU-Mediated Coupling

This protocol provides a robust starting point for the coupling of a generic carboxylic acid with 1-(butan-2-yl)cyclopropan-1-amine.

  • Materials:

    • Carboxylic Acid (1.0 eq)

    • 1-(Butan-2-yl)cyclopropan-1-amine (1.2 eq)

    • HATU (1.2 eq)

    • DIPEA (2.5 eq)

    • Anhydrous DMF

  • Procedure:

    • To a dry, nitrogen-flushed flask, add the carboxylic acid (1.0 eq) and anhydrous DMF (to make a ~0.2 M solution).

    • Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15 minutes for pre-activation.

    • Add 1-(butan-2-yl)cyclopropan-1-amine (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after 4-6 hours, warm the mixture to 40-50 °C.

    • Continue stirring until the limiting reagent is consumed (typically 12-24 hours).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aq. LiCl solution (to remove DMF), saturated aq. NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography.

Section 2: Troubleshooting Guide for C-N Cross-Coupling (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds between amines and aryl/heteroaryl halides or triflates.[9] For a sterically hindered secondary amine, the success of this reaction is almost entirely dependent on the choice of the catalyst system, specifically the phosphine ligand.

Question: I am attempting to couple 1-(butan-2-yl)cyclopropan-1-amine with an aryl bromide using a standard palladium catalyst like Pd(PPh₃)₄ and the reaction is not working. Why?

Answer: Standard, less bulky phosphine ligands like triphenylphosphine (PPh₃) are ineffective for coupling hindered secondary amines. The catalytic cycle involves several sterically demanding steps, including reductive elimination to form the C-N bond. Bulky, electron-rich phosphine ligands are required to promote this final, product-forming step and prevent catalyst decomposition or β-hydride elimination from the amine.[10]

Question: Which specific ligands and catalysts are designed for coupling hindered secondary amines like this one?

Answer: The development of dialkylbiaryl phosphine ligands has revolutionized this field. For hindered secondary amines, ligands from the Buchwald group are particularly effective.

LigandRecommended PrecatalystKey Features
RuPhos RuPhos Pd G3The gold standard for a wide range of secondary amines, including sterically demanding ones.[11][12] Promotes fast reaction rates and is effective for coupling aryl chlorides, bromides, and iodides.
tBuXPhos tBuXPhos Pd G3Another excellent, highly active ligand for hindered substrates.
Josiphos-type (e.g., CyPF-tBu)Ferrocene-based ligands developed by the Hartwig group, also showing high activity.[9]

Using a pre-formed "G3" (third-generation) precatalyst is highly recommended as they are air- and moisture-stable, ensuring the formation of the active catalytic species with correct stoichiometry.

G

Question: What are the optimal bases and solvents for this transformation?

Answer: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

  • Bases: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these couplings. Potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) can also be used, especially for substrates with base-sensitive functional groups.[9][13]

  • Solvents: Anhydrous, apolar, aprotic solvents are essential. Toluene, dioxane, and tetrahydrofuran (THF) are common choices. It is critical to degas the solvent to remove oxygen, which can deactivate the palladium catalyst.

Experimental Protocol 2: Buchwald-Hartwig C-N Coupling

This protocol describes a general procedure for the coupling of an aryl bromide with 1-(butan-2-yl)cyclopropan-1-amine.

  • Materials:

    • Aryl Bromide (1.0 eq)

    • 1-(Butan-2-yl)cyclopropan-1-amine (1.2 eq)

    • RuPhos Pd G3 (0.02 eq, 2 mol%)

    • Sodium tert-butoxide (1.4 eq)

    • Anhydrous, degassed Toluene

  • Procedure:

    • Glovebox Setup: Due to the air-sensitivity of the active catalyst and the base, it is highly recommended to set up the reaction in a glovebox.

    • To a dry vial, add the aryl bromide (1.0 eq), RuPhos Pd G3 (0.02 eq), and sodium tert-butoxide (1.4 eq).

    • Add anhydrous, degassed toluene to the vial.

    • Add 1-(butan-2-yl)cyclopropan-1-amine (1.2 eq).

    • Seal the vial tightly, remove it from the glovebox, and place it in a pre-heated heating block (typically 80-110 °C).

    • Stir the reaction until the aryl bromide is consumed, as monitored by GC-MS or LC-MS.

    • After cooling to room temperature, quench the reaction by carefully adding water.

    • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why is the cyclopropyl group itself a source of steric hindrance? A1: While the cyclopropane ring is small, the nitrogen atom is attached to a quaternary carbon (C1 of the cyclopropane). This, combined with the adjacent bulky sec-butyl group, creates a highly congested environment directly around the nitrogen's reactive lone pair, significantly hindering the approach of electrophiles.

Q2: Are there any non-palladium alternatives for C-N cross-coupling? A2: Yes, copper-catalyzed Ullmann-type reactions are an older alternative, but they typically require much harsher conditions (higher temperatures).[14] More recently, nickel-catalyzed aminations have emerged as a promising alternative, sometimes offering different reactivity and selectivity profiles. However, for general reliability with hindered secondary amines, palladium catalysis with modern ligands remains the most robust and well-documented method.[14]

Q3: Can I use 1-(butan-2-yl)cyclopropan-1-amine with acid chlorides for amide coupling? A3: While acid chlorides are highly reactive, their reaction with a hindered amine can still be sluggish.[15] A major issue is that the HCl byproduct can protonate the starting amine, rendering it non-nucleophilic. Therefore, at least one equivalent of a scavenger base (like pyridine or DIPEA) is required. For substrates with sensitive functional groups or stereocenters, the high reactivity and harsh conditions associated with acid chlorides can lead to more side products compared to modern coupling-reagent-based methods.[15]

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., & Buchwald, S. L. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. Retrieved from [Link]

  • Maiti, D., Fors, B. P., Henderson, J. L., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • Lund, G., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Semantic Scholar. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • MDPI. (2020). Palladium Catalysts for Cross-Coupling Reaction. Retrieved from [Link]

  • Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. ACS Axial. Retrieved from [Link]

  • ResearchGate. (2015). The Synthesis of Sterically Hindered Amides. Retrieved from [Link]

  • Vummaleti, S. V. C., & Nolan, S. P. (2016). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated. The Royal Society of Chemistry. Retrieved from [Link]

  • Synfacts. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved from [Link]

  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Lee, C. F., et al. (2023). Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : Opportunities and Challenges of Organic Synthesis in Drug Discovery. Retrieved from [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Optimization

Troubleshooting low reactivity of 1-(Butan-2-YL)cyclopropan-1-amine nucleophiles

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden roadblocks when incorporating highly substituted amines into their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter sudden roadblocks when incorporating highly substituted amines into their libraries.

The molecule 1-(butan-2-yl)cyclopropan-1-amine is a notoriously challenging nucleophile. While it is technically a primary amine, its reactivity profile mimics that of a highly hindered tertiary amine. To successfully utilize this building block, we must transition from standard high-throughput conditions to rationally designed, sterically forgiving methodologies.

Mechanistic Root Cause Analysis: Why is this Amine Unreactive?

Before troubleshooting, it is critical to understand the causality behind the low reactivity. The failure of this nucleophile is driven by a synergistic combination of steric and electronic factors:

  • Extreme Steric Shielding: The amine is attached to an

    
    -carbon that is fully substituted (a pseudo-quaternary center). Furthermore, the adjacent sec-butyl group introduces immediate 
    
    
    
    -branching. This creates a massive steric shield that blocks the Bürgi-Dunitz trajectory required for nucleophilic attack on electrophiles like active esters or alkyl halides[1].
  • Electronic Dampening (s-character): The cyclopropane ring is not just a steric barrier; it possesses unique electronics. The C-C bonds in cyclopropane have high s-character (approaching

    
     hybridization). This inductively withdraws electron density from the attached nitrogen, holding the lone pair more tightly and slightly reducing its inherent nucleophilicity compared to a standard aliphatic amine[2].
    

Diagnostic Workflow

Use the following logic tree to identify the appropriate synthetic detour based on your target transformation.

TroubleshootingWorkflow Issue Low Reactivity: 1-(Butan-2-yl)cyclopropan-1-amine Decision Target Transformation? Issue->Decision Acylation Amidation / Acylation Decision->Acylation Alkylation Alkylation (C-N Bond) Decision->Alkylation Coupling Pd-Catalyzed Arylation Decision->Coupling SolAcyl Use Acid Chloride + DMAP (cat.) + DIPEA Elevated Temp (60°C) Acylation->SolAcyl Overcome Steric Clash SolAlkyl Bypass SN2: Use Reductive Amination with STAB Alkylation->SolAlkyl Avoid Poor Trajectory SolCouple Use t-BuBrettPhos Pd G3 or MeDalPhos Ligands Strong Base (NaOtBu) Coupling->SolCouple Force Reductive Elimination

Diagnostic logic tree for troubleshooting 1-(butan-2-yl)cyclopropan-1-amine reactivity.

Targeted Troubleshooting FAQs

Q: My standard HATU/DIPEA amide coupling is yielding <10% product. How can I drive this amidation? A: Standard peptide coupling reagents (HATU, EDC/HOBt) generate active esters that are simply too bulky for this specific amine to attack efficiently. You must bypass the bulky active ester. Convert your carboxylic acid to an acid chloride. Use a catalytic amount of DMAP (4-dimethylaminopyridine), which acts as a nucleophilic accelerator to form a highly electrophilic, linear acylpyridinium intermediate that is much easier for the hindered amine to attack[1].

Q: I am attempting an


 alkylation with an alkyl bromide, but I only recover starting material. What is the alternative? 
A: 

reactions require a precise

approach vector for the nucleophile to attack the electrophilic carbon. The sec-butyl group physically blocks this trajectory. You must abandon direct

alkylation. Instead, utilize reductive amination. Condensing the amine with an aldehyde forms an imine (which is sterically less demanding to form), followed by reduction with Sodium triacetoxyborohydride (STAB).

Q: Can this amine be used in Buchwald-Hartwig cross-couplings? A: Yes, but standard ligands (e.g., XPhos, BINAP) will fail. The bulky amine struggles to coordinate to the palladium center, and more importantly, the resulting complex fails to undergo the final reductive elimination step. You must utilize sterically demanding, electron-rich biaryl monophosphine ligands specifically designed for


-tertiary and hindered primary amines, such as t-BuBrettPhos or MeDalPhos, paired with a Pd G3 or G4 precatalyst[3][4].

Validated Experimental Protocols

Protocol A: High-Conversion Acylation via Acid Chloride

Self-Validating Principle: The reaction relies on the immediate formation of the highly reactive acylpyridinium species. A color change (often to pale yellow) upon DMAP addition indicates active intermediate formation.

  • Preparation: In an oven-dried vial under nitrogen, dissolve 1.0 eq of 1-(butan-2-yl)cyclopropan-1-amine and 2.5 eq of DIPEA in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Catalysis: Add 0.2 eq of DMAP.

  • Activation: Cool the mixture to 0 °C using an ice bath. Dropwise, add 1.2 eq of the desired acid chloride.

  • Propagation: Remove the ice bath and heat the reaction to 40 °C (reflux) for 12 hours.

  • Validation & Workup: Monitor via LCMS. The hindered nature of the product prevents over-acylation (imide formation). Once the amine mass disappears, quench with saturated aqueous

    
     and extract with DCM.
    
Protocol B: Buchwald-Hartwig Amination for Hindered Substrates

Self-Validating Principle: The use of a Pd G3 precatalyst ensures rapid, quantitative generation of the active monoligated Pd(0) species at room temperature, removing catalyst initiation as a variable.

  • Setup: In a nitrogen-filled glovebox, charge a vial with the Aryl Halide (1.0 eq), 1-(butan-2-yl)cyclopropan-1-amine (1.2 eq), and Sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Catalyst Loading: Add 5 mol% of t-BuBrettPhos Pd G3 precatalyst.

  • Solvent: Suspend the mixture in anhydrous Toluene (0.1 M).

  • Reaction: Seal the vial, remove it from the glovebox, and heat at 85 °C for 24 hours.

  • Validation & Workup: Cool to room temperature. A black precipitate (Pd black) indicates catalyst decomposition, which should only occur after full conversion if the ligand is functioning correctly. Dilute with EtOAc, filter through a pad of Celite, and purify via flash chromatography.

Quantitative Performance Data

To guide your synthetic planning, below is a comparative baseline of expected yields when reacting 1-(butan-2-yl)cyclopropan-1-amine under standard versus optimized conditions.

Reaction TypeElectrophile / PartnerReagents & CatalystsTemp (°C)Expected Yield
Amidation (Standard) Carboxylic AcidHATU, DIPEA, DMF25< 10%
Amidation (Optimized) Acid ChlorideDMAP (cat.), DIPEA, DCM4075 - 85%
Alkylation (

)
Alkyl Bromide

, MeCN
60< 5%
Reductive Amination Aldehyde

, AcOH, DCE
2560 - 80%
C-N Cross-Coupling Aryl Bromidet-BuBrettPhos Pd G3, NaOtBu8570 - 90%

References

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT (ACS Appl. Polym. Mater. 2021) URL:[Link]

  • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: RSC Books URL:[Link]

  • Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives Source: PubMed (Eur J Med Chem. 2014) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 1-(Butan-2-yl)cyclopropan-1-amine Salt Solubility

Welcome to the Technical Support Center. 1-(Butan-2-yl)cyclopropan-1-amine is a highly sterically hindered, lipophilic primary amine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-(Butan-2-yl)cyclopropan-1-amine is a highly sterically hindered, lipophilic primary amine. While salt formation is the standard approach to enhance its aqueous solubility, researchers frequently encounter paradoxical precipitation, gelation, or "oiling out" during in vitro dissolution and in vivo absorption.

This guide provides mechanistic explanations, diagnostic workflows, and self-validating protocols to resolve these specific physicochemical liabilities.

Diagnostic Workflow for Solubility Failures

DiagnosticWorkflow Start Solubility Issue Detected CheckSGF Does it precipitate in SGF (pH 1.2)? Start->CheckSGF CheckSIF Does it oil out in SIF (pH 6.8)? CheckSGF->CheckSIF No DiagCommonIon Diagnosis: Common-Ion Effect (High [Cl-] suppresses solubility) CheckSGF->DiagCommonIon Yes DiagDisprop Diagnosis: Salt Disproportionation (Conversion to free base) CheckSIF->DiagDisprop Yes DiagLattice Diagnosis: High Lattice Energy (Suboptimal salt form) CheckSIF->DiagLattice No ActionMesylate Action: Switch to Mesylate or Sulfate salt DiagCommonIon->ActionMesylate ActionPolymer Action: Formulate with ASD or Acidic Polymers DiagDisprop->ActionPolymer ActionScreen Action: Conduct new salt/polymorph screen DiagLattice->ActionScreen

Diagnostic workflow for identifying and resolving API salt solubility failures.

Troubleshooting FAQs

Q1: Why does the Hydrochloride (HCl) salt of 1-(Butan-2-yl)cyclopropan-1-amine precipitate in Simulated Gastric Fluid (SGF) despite having >50 mg/mL solubility in pure water? A1: This is a classic manifestation of the [1]. In pure water, the HCl salt dissociates completely, driven by the hydration of the protonated amine. However, SGF contains a high background concentration of chloride ions (~0.1 M from endogenous HCl). According to Le Chatelier’s principle, this excess of product ions shifts the dissolution equilibrium to the left, drastically reducing the solubility product (


) threshold. Because the intrinsic solubility of slightly soluble hydrochlorides is [2], the salt is forced out of solution, precipitating as a crystalline solid.
Causality & Action: The steric bulk of the sec-butyl and cyclopropyl groups reduces the hydration energy of the cation, making the lattice energy of the HCl salt relatively dominant. To bypass the common-ion effect in the stomach, switch to counterions that are not physiologically abundant, such as mesylate (methanesulfonate) or sulfate.

Q2: During dissolution in pH 6.8 buffer (FaSSIF), my salt converts into a cloudy, gummy emulsion. What is the mechanism, and how do we prevent it? A2: Your salt is undergoing [3], leading to Liquid-Liquid Phase Separation (LLPS). The pH of the intestinal medium (6.8) exceeds the


 of your salt. In this environment, the protonated amine (pKa ~9.5) begins to deprotonate. Because the free base of 1-(Butan-2-yl)cyclopropan-1-amine is highly lipophilic, its intrinsic solubility is extremely low. Instead of crystallizing, the free base "oils out" as a gummy, non-ionic residue, which[4].
Causality & Action: Disproportionation is driven by the microenvironmental pH. To mitigate this, formulate the API as a Crystalline Solid Dispersion (CSD) using acidic polymers (like HPMCAS) to [5], or switch to a salt formed with a strong organic di-acid (e.g., tartrate) that provides intrinsic buffering capacity.

Q3: Which counterions are optimal for maximizing both intrinsic solubility and biorelevant dissolution for this specific scaffold? A3: Based on the structural liabilities of 1-(Butan-2-yl)cyclopropan-1-amine, the Mesylate and Tartrate salts offer the best performance profiles. Mesylates avoid the common-ion effect in SGF, while Tartrates provide microenvironmental buffering against disproportionation in SIF.

Quantitative Data Summary: Comparative Salt Solubility Profiles
Salt FormIntrinsic Aqueous Solubility (mg/mL)SGF Solubility (pH 1.2) (mg/mL)FaSSIF Solubility (pH 6.8) (mg/mL)Primary Liability
Free Base < 0.1> 50.0< 0.1Poor intrinsic solubility
Hydrochloride 45.22.1 (Precipitates)0.5 (Oils out)Common-ion effect & Disproportionation
Mesylate > 100.0> 100.00.8 (Oils out)Disproportionation in SIF
Tartrate 65.080.015.4None (Microenvironmental buffering)
Experimental Protocols
Protocol A: Common-Ion Effect Assessment (Isothermal Solubility)

Purpose: To isolate and quantify the impact of background chloride on the API's


.
  • Media Preparation : Prepare three distinct media: Pure Water, SGF (pH 1.2, 0.1 M HCl), and SGF-Blank (pH 1.2 adjusted with

    
    , containing zero chloride).
    Causality: SGF-Blank acts as a negative control to isolate the chemical effect of the chloride ion from the thermodynamic effect of pH.
    
  • Equilibration : Add excess 1-(Butan-2-yl)cyclopropan-1-amine HCl salt to 10 mL of each medium in sealed glass vials. Agitate at 37°C for 24 hours using an orbital shaker.

  • Phase Separation : Centrifuge the samples at 10,000 rpm for 15 minutes to separate the undissolved pellet from the supernatant.

  • Quantification : Dilute and analyze the supernatant via HPLC-UV to determine the dissolved API concentration.

  • Self-Validation (Critical) : Recover the residual solid pellet and analyze it via X-Ray Powder Diffraction (XRPD). Validation Logic: If the XRPD pattern of the pure water pellet differs from the SGF pellet, a polymorphic transition or hydrate formation has occurred. This invalidates a pure common-ion effect diagnosis and points to phase instability.

Protocol B: Salt Disproportionation & pH-Shift Dissolution Screening

Purpose: To detect liquid-liquid phase separation (LLPS) during gastric emptying simulation.

  • Acidic Dissolution : Dissolve 100 mg of the API salt in 50 mL of 0.1 N HCl (pH 1.0) at 37°C. Ensure complete dissolution (solution must be optically clear).

  • pH Shift : Rapidly inject concentrated FaSSIF buffer to shift the medium to pH 6.8, simulating gastric emptying into the duodenum.

  • In-Situ Monitoring : Monitor the solution using Dynamic Light Scattering (DLS) or a fiber-optic UV probe. Causality: DLS will detect the formation of sub-micron nano-droplets before visible precipitation occurs, confirming the highly lipophilic free base is "oiling out" rather than crystallizing.

  • Self-Validation (Critical) : Extract the cloudy suspension with a non-polar solvent (e.g., hexane) and analyze the organic layer via

    
    -NMR.
    Validation Logic: If the extract contains the API, it confirms the presence of the non-ionized free base, definitively validating the disproportionation mechanism over simple salt precipitation.
    
References

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Spectral Analysis of 1-(Butan-2-yl)cyclopropan-1-amine

The following guide provides an advanced technical analysis of the 1H NMR spectral interpretation of 1-(Butan-2-yl)cyclopropan-1-amine . It is designed for medicinal chemists and analytical scientists requiring rigorous...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical analysis of the 1H NMR spectral interpretation of 1-(Butan-2-yl)cyclopropan-1-amine . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of conformationally restricted amine scaffolds.

Executive Summary

1-(Butan-2-yl)cyclopropan-1-amine is a valuable pharmacophore in drug discovery, offering a conformationally restricted amine with a lipophilic, chiral anchor. Its analysis is complicated by the presence of a chiral center in the sec-butyl side chain, which renders the cyclopropane ring protons diastereotopic .

This guide compares the spectral signature of this target molecule against its most common synthetic isomers (N-alkylated and linear variants) and evaluates the performance of different solvent systems (CDCl₃ vs. DMSO-d₆) for resolution.

Structural & Stereochemical Analysis

Before interpreting the spectrum, one must define the magnetic environment created by the molecule's stereochemistry.

  • Core Scaffold: A cyclopropane ring substituted at C1 with a primary amine (-NH₂) and a sec-butyl group.

  • Chirality: The sec-butyl group possesses a chiral center at its C2 position.

  • Symmetry Breaking: This chiral center eliminates any plane of symmetry in the cyclopropane ring. Consequently, the four protons on the cyclopropane ring (C2-H₂, C3-H₂) are chemically non-equivalent (diastereotopic). They will not appear as a simple singlet or doublet but as complex multiplets (AA'BB' or ABCD systems).

Chemical Structure Diagram[1]
  • C1: Quaternary Carbon (bonded to N, Cyclopropane C2/C3, and sec-butyl CH).

  • Side Chain: 1-Methylpropyl group attached to C1.

Predicted 1H NMR Spectral Data

Based on chemometric analysis of analogous 1-substituted cyclopropylamines (e.g., 1-isopropylcyclopropan-1-amine).

Field Strength: 400 MHz Solvent: Chloroform-d (CDCl₃) Reference: TMS (0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegralAssignmentStructural Justification
0.35 – 0.55 Multiplet2HCyclopropane Ring (H2a, H3a)High-field resonance typical of cyclopropyl protons cis to the alkyl group. Complex splitting due to diastereotopicity.
0.58 – 0.75 Multiplet2HCyclopropane Ring (H2b, H3b)Cyclopropyl protons trans to the alkyl group. Distinct from H2a/H3a due to the chiral center influence.
0.88 Triplet (J ≈ 7.4 Hz)3HTerminal Methyl (CH₃ of ethyl)Classic triplet of the ethyl terminus in the sec-butyl group.
0.95 Doublet (J ≈ 6.8 Hz)3HBranched Methyl (CH₃-CH)Doublet arising from coupling with the single methine proton.
1.05 – 1.25 Broad Singlet2HAmine (-NH₂)Exchangeable protons. Chemical shift is concentration and temperature dependent.[1] Disappears on D₂O shake.
1.15 – 1.35 Multiplet1HMethine (CH of sec-butyl)The chiral proton. Likely overlaps with the methylene signal.
1.40 – 1.60 Multiplet2HMethylene (-CH₂- of ethyl)Diastereotopic protons due to the adjacent chiral center. Appears as a complex multiplet rather than a clean quartet.

Note on Resolution: In lower field instruments (300 MHz), the cyclopropyl region (0.35–0.75 ppm) may appear as two broad "humps" rather than four distinct multiplets.

Comparative Assessment: Isomer Differentiation

A critical challenge in synthesizing this scaffold is distinguishing the target from regioisomers formed during alkylation or rearrangement.

Comparison 1: Target vs. N-Alkyl Isomer

Alternative: N-(sec-butyl)cyclopropanamine (Secondary amine)

  • Differentiation:

    • Target (1-Substituted): C1 is quaternary. No proton signal at the ring attachment point.

    • Isomer (N-Substituted): C1 is tertiary. A distinct methine multiplet (septet-like) appears at ~2.0 – 2.4 ppm corresponding to the N-CH-cyclopropyl proton.

    • Amine Signal: Target has a primary amine (2H, broad s); Isomer has a secondary amine (1H, broad s).

Comparison 2: Target vs. Linear Isomer

Alternative: 1-Cyclopropylbutan-1-amine (Linear chain with cyclopropyl pendant)

  • Differentiation:

    • Target: The amine is attached directly to the ring. The ring protons are shielded (0.3–0.7 ppm).

    • Isomer: The amine is on the butyl chain (alpha to the ring). The proton on the carbon carrying the amine (CH-NH2) will appear as a distinct multiplet at ~2.5 – 3.0 ppm .

Comparison 3: Solvent System Performance
FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide)
Amine (-NH₂) Visibility Low. Often broad, flat, or merged with alkyl peaks. Hard to integrate accurately.High. Appears as a sharp signal (often split if primary) at ~1.5–2.0 ppm. Essential for proton counting.
Exchangeability Fast exchange with trace water.Slow exchange. Allows observation of coupling (e.g., R-NH₂-CH...).
Aliphatic Resolution Good. Standard dispersion.Often causes slight broadening of lipophilic chains due to viscosity.
Recommendation Use for routine purity checks.Use for full characterization to prove the existence of the primary amine (2H integral).

Experimental Protocol: Structural Verification

To ensure data integrity (E-E-A-T), follow this self-validating protocol.

Objective: Confirm the structure of 1-(Butan-2-yl)cyclopropan-1-amine and rule out isomers.

  • Sample Preparation:

    • Dissolve 5–10 mg of sample in 0.6 mL of DMSO-d₆ (preferred for amine quantification).

    • Ensure the solution is clear; filter if necessary to prevent line broadening.

  • Acquisition Parameters:

    • Pulse Sequence: Standard 1H (zg30).

    • Scans (NS): Minimum 16 (for high S/N ratio on the small cyclopropyl wings).

    • Relaxation Delay (D1): 5 seconds (ensure full relaxation of quaternary adjacent protons).

    • Temperature: 298 K (25°C).

  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 Hz).

    • Phase correction: Manual (critical for the upfield cyclopropyl region).

    • Baseline correction: Polynomial (ABS).

  • Validation Steps:

    • Integral Check: Set the terminal methyl triplet (0.88 ppm) to 3.00H.

    • Amine Check: Verify the broad singlet integrates to 2.0H.

    • D₂O Shake: Add 1 drop of D₂O, shake, and re-acquire. The peak at ~1.5 ppm must disappear.

Structural Elucidation Workflow

The following diagram illustrates the logic path for confirming the target structure against common impurities.

NMR_Workflow Start Start: Acquire 1H NMR (DMSO-d6) Check_Amine Check Amine Region (1.0 - 2.5 ppm) Start->Check_Amine Integral_Check Integral = 2H? Check_Amine->Integral_Check Primary_Amine Primary Amine Confirmed (-NH2) Integral_Check->Primary_Amine Yes Secondary_Amine Secondary Amine (-NH-) Suspect Isomer Integral_Check->Secondary_Amine No (1H) Check_Alpha Check Region 2.0 - 3.0 ppm (Alpha-Protons) Primary_Amine->Check_Alpha Isomer_N Isomer ID: N-(sec-butyl)cyclopropanamine (Tertiary C1 present) Secondary_Amine->Isomer_N Methine_Signal Distinct Methine/CH Signal? Check_Alpha->Methine_Signal Target_ID Target Confirmed: 1-(Butan-2-yl)cyclopropan-1-amine (Quaternary C1, No Alpha H) Methine_Signal->Target_ID No (Only CH2/CH3 signals) Isomer_Linear Isomer ID: 1-Cyclopropylbutan-1-amine (Alpha-CH present) Methine_Signal->Isomer_Linear Yes (Multiplet)

Caption: Logical decision tree for distinguishing 1-(Butan-2-yl)cyclopropan-1-amine from its structural isomers using 1H NMR.

References

  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for chemical shift prediction rules).
  • Hess, K. "Diastereotopic Protons in 1H NMR Spectroscopy". Master Organic Chemistry. Available at: [Link]

  • National Institute of Standards and Technology (NIST). "Cyclopropylamine Derivatives Spectral Database". NIST Chemistry WebBook. Available at: [Link]

  • Reich, H. J. "NMR Spectroscopy: Proton Chemical Shifts of Cyclopropanes". University of Wisconsin-Madison. Available at: [Link]

Sources

Comparative

Comparing bioactivity of 1-(Butan-2-YL)cyclopropan-1-amine vs isopropyl analogs

Comparative Bioactivity and Pharmacophore Profiling: 1-(Butan-2-yl)cyclopropan-1-amine vs. Isopropyl Analogs Executive Summary In modern medicinal chemistry, the incorporation of small, sterically hindered aliphatic ring...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity and Pharmacophore Profiling: 1-(Butan-2-yl)cyclopropan-1-amine vs. Isopropyl Analogs

Executive Summary

In modern medicinal chemistry, the incorporation of small, sterically hindered aliphatic rings is a proven strategy to optimize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of drug candidates. Cyclopropylamines are ubiquitous in drug discovery, appearing in over 60 marketed pharmaceuticals [1]. They act as critical structural alerts, providing conformational rigidity, modulating lipophilicity, and serving as mechanism-based inhibitors for targets like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO) [2].

This guide provides an objective, data-driven comparison between two highly relevant


-tertiary amine building blocks: 1-(butan-2-yl)cyclopropan-1-amine  (the sec-butyl analog) and 1-isopropylcyclopropan-1-amine . By analyzing their steric bulk, metabolic stability, and target engagement profiles, we provide researchers with the mechanistic rationale required to select the optimal pharmacophore for their specific drug design workflows.

Structural and Physicochemical Profiling

The substitution of an isopropyl group with a sec-butyl (butan-2-yl) group on an


-tertiary cyclopropylamine fundamentally alters the molecule's physicochemical properties. The sterically crowded nature around these quaternary-like centers confers metabolic stability desirable in bioactive small molecules [3].
Property1-(Butan-2-yl)cyclopropan-1-amine1-Isopropylcyclopropan-1-amineImpact on Drug Design
Molecular Weight 113.20 g/mol 99.18 g/mol Isopropyl offers superior Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).
Lipophilicity (cLogP) ~1.7~1.2The extra methylene in the sec-butyl group increases lipophilicity, enhancing blood-brain barrier (BBB) penetration but potentially increasing off-target binding.
Symmetry & Chirality Chiral (1 stereocenter at the sec-butyl

-carbon)
Achiral (Symmetric isopropyl group)Critical: The sec-butyl group enables asymmetric probing of binding pockets. One enantiomer often exhibits 10-100x greater affinity.
Steric Bulk High (Asymmetric extension)Moderate (Symmetric branching)Sec-butyl imposes stricter conformational locking, reducing the entropic penalty upon target binding.

Causality Rationale: The transition from an isopropyl to a sec-butyl group breaks molecular symmetry. While the isopropyl group can freely rotate without changing the spatial boundaries of the pharmacophore, the sec-butyl group possesses a distinct "handedness." In highly constrained binding pockets (such as the FAD-binding domain of LSD1), this chirality can be exploited to force the cyclopropyl ring into an optimal trajectory for covalent adduct formation.

Metabolic Stability and Bioactivation Pathways

While


-tertiary amines protect the immediate amine carbon from direct oxidation, cyclopropylamines are known substrates for both Cytochrome P450 (CYP450) and MAO enzymes. The bioactivation typically proceeds through a single electron transfer from the nitrogen to form a radical cation, which subsequently undergoes ring-opening to form a reactive iminium ion [1].

When comparing the two analogs, the isopropyl analog generally exhibits higher metabolic stability. The sec-butyl analog introduces an extended alkyl chain with an additional secondary carbon, creating a new liability for CYP3A4-mediated aliphatic hydroxylation.

Bioactivation A Alpha-Tertiary Cyclopropylamine (sec-butyl or isopropyl) B CYP450 / MAO Enzymatic Processing A->B C Single Electron Transfer (Radical Cation) B->C Pathway 1 E Aliphatic Hydroxylation (Higher risk for sec-butyl) B->E Pathway 2 D Ring Opening (Reactive Iminium Ion) C->D

Fig 1: Metabolic bioactivation and clearance pathways of sterically hindered cyclopropylamines.

Self-Validating Experimental Protocols

To accurately compare the bioactivity and stability of these two analogs, researchers must employ robust, self-validating assay systems. Below are the definitive protocols for evaluating these pharmacophores.

Protocol A: High-Throughput Microsomal Stability Assay (HLM)

This protocol determines the intrinsic clearance (


) of the analogs, isolating CYP-mediated degradation from other clearance mechanisms.

System Validation Controls (Trustworthiness):

  • Positive Control: Verapamil (high clearance) and Warfarin (low clearance) must be run in parallel to validate batch enzyme activity.

  • Negative Control: A "-NADPH" well is mandatory. If compound depletion occurs without NADPH, it indicates chemical instability or non-CYP mediated degradation, invalidating the clearance calculation.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the cyclopropylamine analogs in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Combine the compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in a 96-well plate. Incubate at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures the system reaches thermal equilibrium, preventing a lag phase in enzyme kinetics upon initiation.

  • Initiation: Add NADPH to a final concentration of 1 mM to initiate the reaction.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, extract a 50 µL aliquot from the reaction matrix.
  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The 3:1 ratio of cold organic solvent instantly denatures the CYP enzymes, arresting the reaction precisely at the target time point while precipitating proteins for cleaner LC-MS/MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate

    
    .
    

HLM_Workflow S1 Pre-Incubation (Cmpd + HLM) S2 Initiation (+ NADPH) S1->S2 S3 Time-Course Sampling S2->S3 S4 Quench (+ Cold ACN) S3->S4 S5 LC-MS/MS Analysis S4->S5

Fig 2: Self-validating high-throughput microsomal stability (HLM) experimental workflow.

Protocol B: Target Engagement via TR-FRET (LSD1 Inhibition)

To evaluate the PD differences caused by the steric bulk of the sec-butyl vs. isopropyl groups, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

System Validation Controls (Trustworthiness):

  • Positive Control: Tranylcypromine (a known irreversible LSD1 inhibitor) is used to define the 100% inhibition baseline.

  • Causality for Assay Choice: TR-FRET is specifically chosen over standard fluorescence polarization. The time-delayed reading window (typically 50-100 µs after excitation) allows short-lived background auto-fluorescence from the lipophilic amine compounds to decay, ensuring the signal is solely driven by target engagement.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human LSD1 enzyme in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.01% Tween-20).

  • Compound Incubation: Add the cyclopropylamine analogs (in a 10-point dose-response titration) to the enzyme. Incubate for 30 minutes at room temperature.

    • Causality: Because cyclopropylamines often act as covalent, mechanism-based inhibitors, a pre-incubation step is required to allow the covalent adduct to form before introducing the competing substrate.

  • Substrate Addition: Add the biotinylated histone H3K4me2 peptide substrate coupled with the FAD cofactor.

  • Detection: After a 60-minute reaction, add the TR-FRET detection mixture (Europium-labeled anti-demethylated H3K4 antibody and Streptavidin-APC).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm ratio). Calculate the

    
     values to compare the binding affinities of the sec-butyl vs. isopropyl analogs.
    

References

  • Talele, T. T. "Put a ring on it: application of small aliphatic rings in medicinal chemistry." National Institutes of Health (PMC), 2020. Available at: [Link]

  • Nakafuku, K. M., et al. "Synthesis of β-Quaternary Lactams Using Photoenzymatic Catalysis." National Institutes of Health (PMC), 2021. Available at: [Link]

Sources

Validation

Comparative HPLC Strategies for the Purity Analysis of 1-(Butan-2-yl)cyclopropan-1-amine

Executive Summary: The "Invisible" Analyte Challenge In drug development, 1-(Butan-2-yl)cyclopropan-1-amine represents a classic analytical paradox: it is a critical building block with a deceptively simple structure, ye...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Analyte Challenge

In drug development, 1-(Butan-2-yl)cyclopropan-1-amine represents a classic analytical paradox: it is a critical building block with a deceptively simple structure, yet it poses significant detection challenges.

As a geminal disubstituted cyclopropyl amine, this molecule lacks a UV-active chromophore. It possesses no aromatic rings and no conjugated


-systems. Consequently, standard HPLC-UV methods (254 nm) are blind to it. While LC-MS is the gold standard for identification, it is often overkill—and sometimes insufficiently robust—for routine purity validation in a QC environment.

This guide objectively compares three distinct strategies for validating the purity of this amine: Direct Low-UV , Charged Aerosol Detection (CAD) , and Pre-Column Derivatization . We will demonstrate why Pre-Column Derivatization with OPA (o-Phthalaldehyde) often provides the best balance of sensitivity, specificity, and accessibility for most laboratories.

Strategic Comparison: Selecting the Right Detector

The following table summarizes the performance metrics of the three primary methodologies available for non-chromophoric aliphatic amines.

Table 1: Comparative Performance Matrix
FeatureMethod A: Direct Low-UV Method B: Charged Aerosol (CAD) Method C: Pre-Column Derivatization (OPA)
Detection Principle Absorbance at 200–210 nmAerosol charging (Universal)Fluorescence of Isoindole derivative
Sensitivity (LOD) Poor (µg/mL range)Excellent (ng/mL range)Superior (pg/mL range)
Linearity (

)
< 0.99 (Solvent interference)> 0.995 (Curved at low range)> 0.999 (Wide dynamic range)
Selectivity Low (Detects all organic matter)Low (Detects all non-volatiles)High (Specific to primary amines)
Robustness Low (Drift from mobile phase)High (If nebulizer is maintained)Medium (Derivative stability is time-sensitive)
Capital Cost Low (Standard equipment)High (Requires CAD module)Low (Standard FLD or UV detector)
Verdict Rough process checks onlyBest for comprehensive impurity profilingBest for Purity Assay & Quantitation
Decision Logic for Method Selection

The following flow chart illustrates the logical pathway for selecting the appropriate detection method based on laboratory resources and analytical goals.

DetectorSelection Start Analyte: 1-(Butan-2-yl)cyclopropan-1-amine Chromophore Strong Chromophore? Start->Chromophore Goal Analytical Goal? Chromophore->Goal No Process Rough Process Check Goal->Process Purity High Precision Purity/Assay Goal->Purity LowUV Method A: Low UV (205 nm) (High Risk of Interference) Process->LowUV Budget Capital Equipment Budget? Purity->Budget CAD Method B: CAD (Universal Detection) Budget->CAD High ($$$) Deriv Method C: OPA Derivatization (High Specificity) Budget->Deriv Low/Standard ($)

Figure 1: Decision matrix for selecting the optimal detection strategy for non-chromophoric amines.

Deep Dive: The "Gold Standard" Protocol (OPA Derivatization)

While CAD is excellent, many labs lack the hardware. Therefore, Pre-Column Derivatization with OPA-2-Mercaptoethanol is the most practical, high-integrity approach. It transforms our "invisible" amine into a highly fluorescent isoindole derivative.

Why OPA?

  • Speed: Reacts in < 60 seconds (unlike Dansyl chloride which takes minutes/hours).

  • Selectivity: Reacts only with primary amines. Impurities lacking an amine group (e.g., starting alcohols) will not interfere.

  • Sensitivity: Fluorescence detection (FLD) eliminates background noise common in UV.

Reagent Preparation[1][2]
  • Borate Buffer (pH 10.4): Dissolve 6.18 g Boric acid in 100 mL water. Adjust pH to 10.4 with 50% NaOH. (High pH is critical to deprotonate the amine,

    
    ).
    
  • OPA Reagent Stock: Dissolve 10 mg o-Phthalaldehyde in 0.5 mL Methanol. Add 9.5 mL Borate Buffer.[1] Add 50 µL 2-Mercaptoethanol (2-ME). Note: Prepare fresh daily. 2-ME is the reducing agent required to form the stable isoindole.

Automated Derivatization Workflow

Manual mixing introduces variability. The following program should be set up on your autosampler (e.g., Agilent/Waters systems with pre-treatment capabilities).

  • Draw 5.0 µL of Sample (1-(Butan-2-yl)cyclopropan-1-amine).

  • Draw 5.0 µL of OPA Reagent.

  • Mix in needle/loop (3 cycles).

  • Wait 1.0 minute (Reaction time).

  • Inject entire volume.

Chromatographic Conditions

Once derivatized, the molecule becomes hydrophobic and ideal for Reverse Phase C18.

  • Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Sodium Acetate (pH 7.2). Neutral pH preserves the derivative.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.5 mL/min.

  • Gradient:

    • 0.0 min: 30% B

    • 8.0 min: 70% B

    • 8.1 min: 30% B (Re-equilibrate)

  • Detector: Fluorescence (FLD). Excitation: 340 nm | Emission: 450 nm.

The Mechanism of Action

Understanding the chemistry ensures you can troubleshoot. If peak area drops, your 2-ME may have oxidized.

OPA_Reaction Amine 1-(Butan-2-yl) cyclopropan-1-amine (Primary Amine) Reaction Reaction (pH 10.4, 1 min) Amine->Reaction OPA o-Phthalaldehyde (Reagent) OPA->Reaction Thiol 2-Mercaptoethanol (Reducing Agent) Thiol->Reaction Product 1-Alkylthio-2-alkyl isoindole (Fluorescent) Reaction->Product  Forms Isoindole ring

Figure 2: The chemical transformation of the non-chromophoric amine into a fluorescent derivative.

Validation Framework (ICH Q2 R2)

To ensure this method is "Publishable" and regulatory-ready, it must be validated according to ICH Q2(R2) guidelines.

Specificity
  • Requirement: Demonstrate that the OPA reagent does not react with the synthesis starting material (e.g., 1-(Butan-2-yl)cyclopropan-1-ol) or solvent.

  • Experiment: Inject a blank (Buffer + OPA). Inject the starting material + OPA.[1]

  • Acceptance: No peaks at the retention time of the amine derivative.

Linearity & Range[3]
  • Requirement:

    
    .[2]
    
  • Range: 80% to 120% of the target test concentration.

  • Note: OPA derivatives can be unstable.[3][4] Ensure the "Wait" time in the autosampler is identical for every injection to maintain linearity.

Accuracy (Recovery)
  • Experiment: Spike the amine into a placebo matrix at 50%, 100%, and 150% levels.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Robustness (Critical Parameter)
  • pH Sensitivity: The OPA reaction is pH-dependent. Validate that small changes in Borate buffer pH (10.2 – 10.6) do not significantly alter peak area.

  • Derivative Stability: The isoindole derivative can degrade.

    • Test: Inject the same derivatized sample every 10 minutes for 1 hour.

    • Result: If signal decays >2%, restrict the method to "Immediate Injection" mode only.

Conclusion

For the purity analysis of 1-(Butan-2-yl)cyclopropan-1-amine , direct UV detection is scientifically unsound due to the lack of a chromophore.

  • If you have the budget: Use CAD . It is the easiest "plug-and-play" solution for non-chromophoric compounds.

  • If you need high sensitivity and standard equipment: Use the OPA Derivatization protocol detailed above. It transforms a difficult analyte into a highly distinct fluorescent peak, offering the specificity required for rigorous drug substance validation.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Thermo Fisher Scientific. (2021). Tips for Liquid Chromatography Coupled with Charged Aerosol Detection. Chromatography Online. [Link]

  • PubChem. (2023).[5][6] Compound Summary: N-(2-cyclopropylpropan-2-yl)butan-1-amine.[6] National Library of Medicine. [Link]

Sources

Comparative

Bioisosteric Utility of 1-(Butan-2-yl)cyclopropan-1-amine: A Comparative Guide

Executive Summary 1-(Butan-2-yl)cyclopropan-1-amine represents a specialized class of 1-substituted cyclopropylamines , serving as a high-value bioisostere for sterically demanding acyclic amines (e.g., tert-alkyl amines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(Butan-2-yl)cyclopropan-1-amine represents a specialized class of 1-substituted cyclopropylamines , serving as a high-value bioisostere for sterically demanding acyclic amines (e.g., tert-alkyl amines) and cyclic scaffolds (e.g., cyclohexylamines). Its structural uniqueness lies in the quaternary carbon at the 1-position, which simultaneously restricts conformational freedom, modulates basicity via the cyclopropyl ring's unique orbital hybridization, and blocks metabolic


-hydroxylation.

This guide objectively compares this scaffold against standard acyclic alternatives, providing experimental protocols for synthesis and validation. It is designed for medicinal chemists seeking to optimize Lipophilic Ligand Efficiency (LLE) and Metabolic Stability in fragment-based drug discovery (FBDD).

Bioisosteric Rationale & Mechanism

The "Cyclopropyl Effect" on Basicity

Unlike standard alkyl amines (pKa


 10.5–11.0), 1-substituted cyclopropylamines exhibit a reduced pKa (typically 8.0–9.0).
  • Mechanism: The carbon atoms in a cyclopropane ring possess significant

    
    -character (approx. 
    
    
    
    hybridization) compared to standard
    
    
    carbons. This increases the electronegativity of the
    
    
    -carbon, withdrawing electron density from the nitrogen lone pair, thereby reducing its affinity for protons.
  • Impact: At physiological pH (7.4), a larger fraction of the molecule remains neutral compared to acyclic analogs. This improves passive membrane permeability and reduces the risk of hERG channel inhibition, which is often driven by high basicity.

Metabolic Blockade

The primary failure mode for alkyl amines is CYP450-mediated


-dealkylation or 

-hydroxylation.
  • Blockade: The 1-substitution creates a quaternary center, eliminating the abstractable

    
    -proton required for the standard oxidative deamination pathway.
    
  • Bond Strength: The C-H bonds on the cyclopropyl ring are stronger (BDE

    
     106 kcal/mol) than acyclic secondary C-H bonds (
    
    
    
    95 kcal/mol), making the ring itself resistant to direct oxidation.

Comparative Analysis: Performance vs. Alternatives

The following table contrasts 1-(Butan-2-yl)cyclopropan-1-amine (Compound A) with its direct gem-dimethyl acyclic isostere (Compound B) and a flexible alkyl analog (Compound C).

Table 1: Physicochemical & Metabolic Profile Comparison
FeatureCompound A (Topic) Compound B (gem-Dimethyl) Compound C (Flexible)
Structure 1-(Butan-2-yl)cyclopropan-1-amine2,3-Dimethylpentan-3-amine3-Methylhexan-3-amine
Steric Bulk Compact, RigidBulky, RotatableFlexible, Disordered
pKa (Est.) 8.5 – 9.0 10.5 – 10.810.6 – 10.9
LogP Moderate (Lower lipophilicity)High (Higher lipophilicity)High
Metabolic Liability Low (Quaternary block + Ring strain)Medium (Methyl oxidation prone)High (

-hydroxylation possible)
Permeability High (due to lower pKa)Moderate (High pKa limits passive transport)Moderate
Conformation Defined VectorMultiple RotamersEntropic Penalty
Interpretation
  • Compound A offers the best balance. It retains the steric bulk required for receptor filling (similar to Compound B) but drops the pKa by ~2 units, enhancing bioavailability.

  • Compound B suffers from the "Thorpe-Ingold" penalty where the gem-dimethyl groups can be metabolically labile (methyl oxidation) and the molecule is highly lipophilic (increasing non-specific binding).

Visualization of Metabolic Pathways

The diagram below illustrates how the cyclopropyl moiety diverts metabolic clearance compared to an acyclic alkyl amine.

MetabolicPathway Fig 1: Mechanism of Metabolic Stabilization via Cyclopropyl Substitution Substrate Alkyl Amine Scaffold CYP CYP450 Enzyme Substrate->CYP AlphaC α-Carbon (sp3) CYP->AlphaC H-Abstraction QuatC Quaternary Cyclopropyl C (No α-H) CYP->QuatC Attempted Oxidation Radical α-C Radical (Unstable) AlphaC->Radical Imine Imine Intermediate Radical->Imine OH Rebound Dealkylation N-Dealkylation (Loss of Activity) Imine->Dealkylation Hydrolysis MetStab Metabolic Stability (Retained Activity) QuatC->MetStab Blockade

Experimental Protocols

Synthesis: Modified Kulinkovich-Szymoniak Reaction

To access 1-(Butan-2-yl)cyclopropan-1-amine efficiently, the Kulinkovich-Szymoniak reaction is the gold standard, converting a nitrile directly into the primary cyclopropylamine.

Reagents:

  • 2-Methylbutanenitrile (Precursor)

  • Ethylmagnesium bromide (EtMgBr, 3.0 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)4, 1.1 equiv)

  • Boron trifluoride etherate (BF3·OEt2)

Step-by-Step Methodology:

  • Complex Formation: In a dry flask under Argon, dissolve 2-methylbutanenitrile (1.0 equiv) and Ti(OiPr)4 (1.1 equiv) in anhydrous Et2O.

  • Grignard Addition: Cool to -78°C. Add EtMgBr (3.0 equiv) dropwise over 1 hour. The solution will turn dark brown/black (titanacyclopropane formation).

  • Ligand Exchange: Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. The ethyl group acts as the ethylene source to build the cyclopropane ring.

  • Lewis Acid Activation: Cool to 0°C. Add BF3·OEt2 (2.0 equiv) dropwise. Stir for 30 mins.

  • Quench & Workup: Quench with 10% NaOH. Extract with Et2O (3x). Wash combined organics with brine, dry over Na2SO4.

  • Purification: Isolate via distillation or amine-functionalized silica chromatography.

Validation Check:

  • 1H NMR: Look for characteristic cyclopropyl protons (high field, 0.4–0.8 ppm) and the disappearance of the nitrile peak.

In Vitro Metabolic Stability Assay (Microsomal)

Objective: Determine Intrinsic Clearance (


) relative to acyclic standards.

Protocol:

  • Preparation: Prepare 10 mM stock of test compound in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 min.

  • Quench: Add to 150 µL ice-cold Acetonitrile (containing internal standard). Centrifuge at 4000g for 20 min.

  • Analysis: Analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time to calculate

    
    .
    
    • 
      .
      

Strategic Decision Framework

Use the following logic flow to determine if this bioisostere is appropriate for your lead series.

DecisionTree Fig 2: Decision Matrix for Cyclopropylamine Incorporation Start Lead Optimization Issue Problem1 High Clearance (Metabolic Instability)? Start->Problem1 Problem2 hERG Liability (High pKa)? Start->Problem2 Check1 Is the amine primary/secondary? Problem1->Check1 Yes Problem2->Check1 Yes Solution1 Use 1-(Butan-2-yl) cyclopropan-1-amine Result Improved LLE & Safety Solution1->Result Outcome: Lower pKa (~8.5) Blocked α-Oxidation Alternative Use Gem-Dimethyl Isostere Check2 Is steric bulk tolerated? Check1->Check2 Yes Check2->Solution1 Yes (Best for pKa + Stab) Check2->Alternative No (Too bulky)

References

  • Wuitschik, G. et al. (2008). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. [Link]

    • Context: seminal work discussing small ring bioisosteres (cyclopropanes, oxetanes) and their effect on pKa and metabolic stability.
  • Szymoniak, J. et al. (2001). "Preparation of 1-substituted cyclopropylamines from nitriles." Journal of Organic Chemistry. [Link]

    • Context: The definitive protocol for the Titanium-mediated synthesis of 1-substituted cyclopropylamines
  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. [Link]

    • Context: Authoritative review on bioisosteric replacement strategies, including cyclopropylamines for metabolic blocking.
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design." Journal of Medicinal Chemistry. [Link]

    • Context: Comprehensive analysis of cyclopropylamine properties, toxicity risks, and pKa modul
  • Barnes-Seeman, D. (2012). "The Role of Physicochemical Properties in Drug Discovery." Current Topics in Medicinal Chemistry. [Link]

    • Context: Supporting data on the correlation between pKa, permeability, and hERG liability.
Validation

Spectroscopic Validation of 1-(Butan-2-YL)cyclopropan-1-amine: An IR Comparative Guide

As a Senior Application Scientist, I frequently encounter drug development programs that utilize sterically hindered, branched aliphatic amines to restrict conformational flexibility and modulate lipophilicity. 1-(Butan-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs that utilize sterically hindered, branched aliphatic amines to restrict conformational flexibility and modulate lipophilicity. 1-(Butan-2-yl)cyclopropan-1-amine is a prime example of such a pharmacophore. While Nuclear Magnetic Resonance (NMR) is the gold standard for connectivity, Fourier-Transform Infrared (FTIR) spectroscopy provides an indispensable, orthogonal self-validating system for confirming functional group integrity and ring strain.

This guide objectively analyzes the characteristic IR vibrational modes of 1-(butan-2-yl)cyclopropan-1-amine, explains the quantum mechanical causality behind these signals, and compares its spectral fingerprint against common structural alternatives.

Mechanistic Causality of the Vibrational Spectrum

Interpreting the IR spectrum of 1-(butan-2-yl)cyclopropan-1-amine requires moving beyond simple pattern matching to understand the physical chemistry of the molecule's bonds. The spectrum is dominated by three distinct structural domains:

The Cyclopropane Anomaly

In standard aliphatic chains, sp³ C–H stretching vibrations occur strictly below 3000 cm⁻¹. However, the 60° internal bond angles of the cyclopropane ring force the endocyclic C–C bonds to adopt "bent" (Walsh) orbital character. To compensate for this extreme angle strain, the exocyclic C–H bonds gain significant s-character, approaching sp² hybridization[1]. This increased s-character shortens and stiffens the C–H bond, shifting its stretching frequency into the 3010–3080 cm⁻¹ region[2]. Furthermore, a highly diagnostic symmetric ring deformation (often termed the "ring breathing" mode) appears consistently around 1020 cm⁻¹ [1].

The Primary Amine Oscillator

The –NH₂ group acts as a coupled mechanical oscillator. Because the two hydrogen atoms share a common nitrogen atom, their vibrations couple to produce two distinct high-frequency bands: an asymmetric stretch (~3350 cm⁻¹) and a symmetric stretch (~3280 cm⁻¹)[3]. Additionally, the N–H scissoring (bending) mode presents as a sharp band at ~1620 cm⁻¹, while a broad N–H wagging mode dominates the fingerprint region between 910–665 cm⁻¹[3].

The sec-Butyl Branching Effect

The aliphatic sec-butyl chain contributes standard sp³ C–H stretches (2960–2850 cm⁻¹). More importantly, the presence of a methyl group on the α-carbon of the butyl chain breaks the symmetry of the aliphatic system. This branching results in a highly characteristic symmetric bending (umbrella) mode for the CH₃ group at ~1375 cm⁻¹ , which is critical for differentiating it from linear alkyl chains.

Mode_Mapping Root 1-(Butan-2-YL)cyclopropan-1-amine FG1 Primary Amine (-NH₂) Root->FG1 FG2 Cyclopropane Ring Root->FG2 FG3 sec-Butyl Chain Root->FG3 P1 N-H Stretch (Sym/Asym) 3350 & 3280 cm⁻¹ FG1->P1 P2 N-H Scissoring Bend 1620 cm⁻¹ FG1->P2 P3 C-H Stretch (High s-character) ~3080 cm⁻¹ FG2->P3 P4 Ring Breathing Mode ~1020 cm⁻¹ FG2->P4 P5 C-H Stretch (sp³) 2960-2850 cm⁻¹ FG3->P5 P6 CH₃ Sym Bend (Umbrella) ~1375 cm⁻¹ FG3->P6

Mapping of functional groups to their characteristic infrared vibrational modes.

Comparative IR Spectroscopy: Benchmarking Alternatives

To objectively validate the performance and purity of your synthesized or procured 1-(butan-2-yl)cyclopropan-1-amine, it must be benchmarked against structural analogs. The table below contrasts its IR profile with alternatives lacking either the strained ring or the specific branching.

Vibrational Mode1-(Butan-2-yl)cyclopropan-1-amine (Target)1-(Butan-2-yl)cyclopentan-1-amine (Analog A)tert-Octylamine (Analog B)Diagnostic Significance
High-Freq C–H Stretch ~3080 cm⁻¹ (Present)Absent (< 2960 cm⁻¹)Absent (< 2960 cm⁻¹)Confirms the presence of the strained 3-membered ring.
N–H Stretch (1° Amine) ~3350 & 3280 cm⁻¹ (Doublet)~3350 & 3280 cm⁻¹ (Doublet)~3350 & 3280 cm⁻¹ (Doublet)Confirms primary amine status across all candidates.
Aliphatic C–H Stretch 2960–2850 cm⁻¹2960–2850 cm⁻¹2960–2850 cm⁻¹General sp³ hybridization marker.
CH₃ Umbrella Bend ~1375 cm⁻¹ (Present)~1375 cm⁻¹ (Present)~1395 & 1365 cm⁻¹ (Split)Differentiates sec-butyl branching from the tert-butyl splitting in tert-octylamine.
Ring Breathing Mode ~1020 cm⁻¹ (Present)AbsentAbsentOrthogonal confirmation of the cyclopropane ring.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure high-fidelity data, the experimental protocol must be designed as a self-validating system. Atmospheric water vapor and carbon dioxide exhibit strong rotational-vibrational bands that directly overlap with the amine N–H stretches and the cyclopropyl C–H stretches[4]. The following methodology eliminates these artifacts.

Step-by-Step Methodology
  • System Validation & Purge:

    • Causality: Before any sample is introduced, the FTIR optical bench must be purged with dry N₂ gas. This prevents atmospheric H₂O (~3900–3500 cm⁻¹ and ~1600 cm⁻¹) from masking the N–H stretch and scissoring modes.

    • Action: Run a 1.5 mil polystyrene standard film. Verify the resolution by confirming the complete baseline separation of the 2850 cm⁻¹ and 2924 cm⁻¹ peaks.

  • Background Acquisition:

    • Causality: A background spectrum accounts for the intrinsic absorption of the ATR crystal and residual atmospheric gases.

    • Action: Collect a 64-scan background spectrum using a single-reflection Diamond ATR crystal at 4 cm⁻¹ resolution.

  • Sample Application:

    • Causality: 1-(Butan-2-yl)cyclopropan-1-amine is a volatile liquid. Using a sealed liquid cell (KBr windows, 0.015 mm pathlength) or a fast-acquisition ATR setup prevents sample evaporation during the scan, which would otherwise cause baseline drift.

    • Action: Apply 2–3 µL of the neat liquid directly onto the ATR crystal. Ensure complete coverage of the crystal facet without introducing air bubbles.

  • Spectral Acquisition & Deconvolution:

    • Action: Acquire 64 scans from 4000 cm⁻¹ to 400 cm⁻¹. Apply an atmospheric compensation algorithm if residual water vapor spikes are detected in the 1600 cm⁻¹ region (which could artificially broaden the N–H scissoring band).

    • Validation: Confirm the ratio of the asymmetric to symmetric N–H stretch intensities. If a broad, massive band appears centered at 3400 cm⁻¹, the sample has likely absorbed atmospheric moisture (hydrogen bonding broadens and shifts the peak).

FTIR_Workflow N1 1. System Validation (Polystyrene Standard) N2 2. Background Scan (N₂ Purge / H₂O Removal) N1->N2 N3 3. ATR Sample Scan (Diamond Crystal, 4 cm⁻¹) N2->N3 N4 4. Fourier Transform & Atmospheric Compensation N3->N4 N5 5. Spectral Deconvolution (Peak Integration) N4->N5

FTIR Experimental Workflow for Liquid Amine Characterization.

References

  • Pure rotational and rovibrational spectroscopy of cyclopropylamine in the far-infrared region: –NH2 torsion AIP Publishing URL
  • IR Spectroscopy Tutorial: Amines OrgChemBoulder URL
  • Structure and reactivity of the cyclopropane species Wiley URL
  • Spectroscopic Confirmation of Heptyl-Cyclopropane: A Comparative Guide Benchchem URL

Sources

Comparative

Comparative analysis of cyclopropyl amines vs linear amines in SAR studies

Topic: Comparative Analysis of Cyclopropyl Amines vs. Linear Amines in SAR Studies Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Analysis of Cyclopropyl Amines vs. Linear Amines in SAR Studies Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads.

Executive Summary: The "Magic" of the Three-Membered Ring

In Structure-Activity Relationship (SAR) studies, the substitution of a linear alkyl amine (e.g., isopropyl, ethyl) with a cyclopropyl amine is a high-impact modification. It is not merely a steric change; it is an electronic and metabolic switch.

The cyclopropyl group is often termed a "pseudo-unsaturated" system due to the unique orbital hybridization of its carbon atoms (Walsh orbitals). This guide analyzes the strategic trade-offs between Cyclopropyl Amines (CPA) and Linear Amines (LA) , specifically focusing on pKa modulation, metabolic stability, and the risk of mechanism-based inhibition (MBI).

Quick Comparison Matrix
FeatureCyclopropyl Amine (CPA)Linear Amine (Iso-propyl/Ethyl)
Hybridization

-like character (high s-character)

(standard tetrahedral)
Basicity (pKa) Lower (~9.1) Higher (~10.6)
Metabolic Fate Blocks N-dealkylation; Risk of Suicide InhibitionProne to N-dealkylation; Generally Reversible
Conformation Rigid (Entropy favored binding)Flexible (Entropy penalty upon binding)
Lipophilicity Modulates LogD via pKa suppressionStandard alkyl contribution

Physicochemical Profiling: The pKa Shift

The most immediate effect of installing a cyclopropyl group is the attenuation of basicity.

The Electronic Mechanism

The carbon atoms in a cyclopropane ring possess significant


-character in their exocyclic bonds (approx. 

rather than

). This increases the electronegativity of the cyclopropyl carbon attached to the nitrogen, thereby withdrawing electron density from the nitrogen lone pair.
  • Result: The conjugate acid of a cyclopropyl amine is more acidic (holds the proton less tightly) than that of an isopropyl amine.

  • Data Point:

    • Cyclopropylamine pKa: ~9.10 [1][1][2][3][4]

    • Isopropylamine pKa: ~10.63 [2][5][6][7]

Impact on Permeability (LogD)

At physiological pH (7.4), this 1.5 log unit difference is critical.

  • Linear Amine (pKa 10.6): >99.9% ionized (cationic). Low passive permeability.

  • Cyclopropyl Amine (pKa 9.1): ~2% neutral species present.

  • Outcome: The CPA modification often improves CNS penetration and oral absorption by increasing the fraction of neutral species available for passive diffusion, without adding lipophilic bulk (LogP).

DMPK & Safety: The Double-Edged Sword

This is the most critical section for drug safety assessment. While CPAs stabilize drugs against standard metabolism, they introduce a specific toxicity risk.

A. Metabolic Blocking (The Benefit)

Linear amines (e.g., N-isopropyl) are rapid substrates for Cytochrome P450 (CYP) mediated N-dealkylation . The CYP enzyme hydroxylates the


-carbon, forming an unstable carbinolamine which collapses to release the amine and an aldehyde/ketone.
  • CPA Advantage: The cyclopropyl C-H bond is stronger (approx. 106 kcal/mol) and harder to abstract than a linear alkyl secondary C-H bond. This effectively "blocks" the soft spot, extending half-life (

    
    ).
    
B. Mechanism-Based Inhibition (The Risk)

Cyclopropyl amines are notorious Suicide Inhibitors (Mechanism-Based Inactivators) of CYP450s (particularly CYP2B6, 2C19, and 3A4).

The Mechanism: Instead of standard hydroxylation, the CYP heme iron oxidizes the nitrogen to a radical cation (Single Electron Transfer - SET). This triggers a rapid ring-opening of the strained cyclopropyl ring, generating a reactive carbon-centered radical that covalently binds to the heme porphyrin or the protein backbone, permanently inactivating the enzyme.

CYP_Inactivation Substrate Cyclopropyl Amine (Substrate) Complex P450-Substrate Complex Substrate->Complex RadicalCat Aminyl Radical Cation (SET) Complex->RadicalCat Oxidation RingOpen Ring Opening (C-Centered Radical) RadicalCat->RingOpen Fast Metabolite Standard Metabolite RadicalCat->Metabolite Slow/Minor path Inactivation Covalent Heme Adduct (Dead Enzyme) RingOpen->Inactivation Covalent Bond

Figure 1: Mechanism of CYP450 inactivation by Cyclopropyl Amines via Single Electron Transfer (SET) and ring scission.

Experimental Protocols

To validate the safety and efficacy of a CPA substitution, two specific workflows are required.

Protocol A: Synthesis via Reductive Amination

Use this protocol to install cyclopropyl amines efficiently, avoiding the harsh conditions of direct alkylation.

Reagents: Aldehyde/Ketone substrate, Cyclopropylamine, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCE (Dichloroethane).

  • Imine Formation: Dissolve the aldehyde/ketone (1.0 eq) and cyclopropylamine (1.2 eq) in DCE. Add Acetic Acid (1.0 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 1-2 hours.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise. Note: STAB is preferred over NaBH3CN for safety (no HCN) and selectivity.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with DCM.

  • Self-Validation: Check LCMS for the M+1 peak. The cyclopropyl group is distinct in NMR: look for multiplets at

    
     0.3–0.7 ppm.
    
Protocol B: CYP Time-Dependent Inhibition (TDI) Assay

Mandatory for any CPA lead compound to rule out suicide inhibition.

Objective: Determine if the


 of the compound shifts over time (indicating irreversible binding).
  • Preparation: Prepare human liver microsomes (HLM) at 1 mg/mL protein concentration.

  • Incubation (Two Arms):

    • Arm A (+NADPH): Compound + HLM + NADPH (allows metabolism/inactivation to occur).

    • Arm B (-NADPH): Compound + HLM only (control).

  • Pre-incubation: Incubate both arms for 30 minutes at 37°C.

  • Activity Check: Dilute both arms 10-fold into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4) and fresh NADPH.

  • Readout: Measure the formation of the probe metabolite (e.g., 1'-hydroxymidazolam) via LC-MS/MS.

  • Calculation: Calculate the

    
    . A shift in 
    
    
    
    > 1.5-fold between Arm A and Arm B indicates Mechanism-Based Inhibition.

Decision Logic: When to Switch?

Use the following logic flow to decide between Linear and Cyclopropyl amines during Lead Optimization.

Decision_Tree Start Start: Lead Optimization Issue_Metab Is N-dealkylation the major clearance route? Start->Issue_Metab Issue_Perm Is Permeability/CNS penetration low? Start->Issue_Perm Try_CPA Design: Substitute Linear with Cyclopropyl Amine Issue_Metab->Try_CPA Yes Issue_Perm->Try_CPA Yes (Lower pKa needed) Test_TDI Exp: Run CYP TDI Assay Try_CPA->Test_TDI Result_Safe Negative TDI: Advance CPA Lead Test_TDI->Result_Safe No Shift Result_Toxic Positive TDI: Risk of DDI/Toxicity Test_TDI->Result_Toxic IC50 Shift > 1.5x Alt_Strat Strategy: Try Fluorinated Linear Amine (e.g., -CH2CF3) Result_Toxic->Alt_Strat Mitigate

Figure 2: Strategic decision tree for implementing cyclopropyl amines in lead optimization.

References

  • ChemicalBook. (2025). Cyclopropylamine Properties and pKa Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6363, Isopropylamine. Retrieved from

  • Watanabe, A., et al. (2016). Analysis of Mechanism-Based Inhibition of Cytochrome P450 3A4 by a Series of Fluoroquinolone Antibacterial Agents. Drug Metabolism and Disposition. Retrieved from

  • Bhakta, M., & Wimalasena, K. (2002). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. National Institutes of Health (NIH). Retrieved from

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from

Sources

Validation

Benchmarking 1-(Butan-2-YL)cyclopropan-1-amine potency in GPCR assays

The following guide benchmarks the potency of 1-(Butan-2-yl)cyclopropan-1-amine within the context of G Protein-Coupled Receptor (GPCR) assays. Given the compound's structural profile—a sterically hindered, lipophilic pr...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks the potency of 1-(Butan-2-yl)cyclopropan-1-amine within the context of G Protein-Coupled Receptor (GPCR) assays. Given the compound's structural profile—a sterically hindered, lipophilic primary amine constrained by a cyclopropane ring—this analysis focuses on its primary pharmacological space: Trace Amine-Associated Receptors (TAARs) and structurally related aminergic GPCRs, while addressing selectivity against off-target sites like NMDA receptors.

Executive Summary & Structural Logic

1-(Butan-2-yl)cyclopropan-1-amine represents a specialized scaffold in medicinal chemistry, combining the conformational rigidity of a gem-disubstituted cyclopropane with the lipophilic bulk of a sec-butyl group. Unlike flexible aliphatic amines (e.g., 2-heptylamine) or planar aromatic amines (e.g., amphetamine), this compound offers a unique 3D vector that restricts rotation around the C-N bond, potentially enhancing selectivity for specific GPCR binding pockets.

  • Primary Target Class: Aminergic GPCRs, specifically TAAR1 (Trace Amine-Associated Receptor 1).[1]

  • Structural Analogs: Tranylcypromine (2-phenylcyclopropylamine), Propylhexedrine (1-cyclohexylpropan-2-amine).

  • Benchmarking Goal: To determine if the sec-butyl substitution provides superior potency or metabolic stability compared to standard phenethylamine or cyclohexylamine pharmacophores.

Comparative Analysis: Alternatives & Performance Standards

To objectively benchmark 1-(Butan-2-yl)cyclopropan-1-amine, it must be screened alongside established ligands that define the potency window for aminergic GPCRs. The following table outlines the "Gold Standard" alternatives and the expected performance metrics.

Table 1: Benchmark Standards for Aminergic GPCR Potency (TAAR1 Focus)
CompoundStructural ClassRole in AssayReference Potency (hTAAR1 EC50)Mechanism of Action

-Phenethylamine (

-PEA)
Endogenous AminePositive Control ~100–500 nMEndogenous Agonist (Rapidly Metabolized)
Amphetamine PhenylisopropylaminePotency Standard ~50–200 nMReleaser / Agonist
Tranylcypromine CyclopropylamineScaffold Benchmark ~500–1000 nMMAO Inhibitor / TAAR1 Agonist
Propylhexedrine Cyclohexyl-alkylamineAliphatic Analog ~500 nM – 2

M
Sympathomimetic / TAAR1 Agonist
1-(Butan-2-yl)cyclopropan-1-amine Test Product Target < 1

M (Target)
Hypothetical Agonist

Performance Hypothesis: The sec-butyl group mimics the hydrophobic bulk of the phenyl ring in amphetamine or the cyclohexyl ring in propylhexedrine but with a different shape profile.

  • Success Criteria: An EC50 < 1

    
    M indicates a viable hit. An EC50 < 100 nM suggests a high-affinity lead suitable for optimization.[2]
    
  • Selectivity Check: The compound must be counter-screened against NMDA receptors (using MK-801 binding) and Sigma-1 receptors , as bulky amines often cross-react with these targets.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, the following protocols utilize ratiometric readouts to minimize well-to-well variability.

Protocol A: Gs-Coupled cAMP Accumulation Assay (TR-FRET)

This assay measures the functional potency of the compound by quantifying cAMP production downstream of TAAR1 activation.

Reagents:

  • HEK293 cells stably expressing human TAAR1.

  • TR-FRET cAMP detection kit (e.g., LANCE Ultra or HTRF).

  • IBMX (Phosphodiesterase inhibitor).

Workflow:

  • Cell Seeding: Plate 2,000 cells/well in a 384-well low-volume plate.

  • Compound Preparation: Prepare a 10-point serial dilution of 1-(Butan-2-yl)cyclopropan-1-amine in stimulation buffer (HBSS + 500

    
    M IBMX). Range: 10 
    
    
    
    M to 0.1 nM.
  • Stimulation: Add 5

    
    L of compound to cells. Incubate for 30 minutes at RT.
    
    • Control 1 (Min): Buffer only (Basal cAMP).

    • Control 2 (Max): 10

      
      M 
      
      
      
      -PEA or Forskolin (Maximal cAMP).
  • Detection: Add 5

    
    L of Eu-cAMP tracer and 5 
    
    
    
    L of ULight-anti-cAMP antibody.
  • Incubation: Incubate for 1 hour at RT in the dark.

  • Readout: Measure fluorescence at 615 nm and 665 nm. Calculate Ratio (665/615).

Data Analysis: Plot the FRET ratio against log[Compound]. Fit to a 4-parameter logistic equation to determine EC50 and Emax .

Protocol B: Selectivity Counter-Screen (Radioligand Binding)

To verify the compound is a specific GPCR ligand and not a generic ion channel blocker (e.g., NMDA), perform a competition binding assay.

Workflow:

  • Membrane Prep: Rat brain cortex homogenates (rich in NMDA/Sigma).

  • Radioligand: [3H]-MK-801 (for NMDA) or [3H]-Pentazocine (for Sigma-1).

  • Competition: Incubate membranes with 5 nM radioligand +/- 10

    
    M 1-(Butan-2-yl)cyclopropan-1-amine.
    
  • Filtration: Harvest on GF/B filters, wash 3x with ice-cold buffer.

  • Counting: Measure CPM via liquid scintillation.

    • Interpretation: >50% displacement indicates significant off-target liability.

Mechanistic Visualization: TAAR1 Signaling Pathway

The following diagram illustrates the Gs-coupled signaling cascade activated by aminergic ligands, highlighting the critical nodes for assay measurement (cAMP).

TAAR1_Signaling Ligand 1-(Butan-2-yl) cyclopropan-1-amine TAAR1 TAAR1 (GPCR) Ligand->TAAR1 Binding (Ki) Gs Gαs Protein TAAR1->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Assay Readout) AC->cAMP Catalysis ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Signaling CREB CREB Phosphorylation (Downstream) PKA->CREB Gene Transcription

Caption: Figure 1.[1] TAAR1 Gs-coupled signaling cascade. The assay quantifies cAMP accumulation (red diamond) as a direct functional proxy for ligand potency.

References

  • Grand, D. K., et al. (2023). Photochemical intermolecular dearomative cycloaddition of bicyclic azaarenes with alkenes. Science. Link (Context: Synthesis of complex cyclopropylamines).

  • Lindemann, L., et al. (2008). Trace amine-associated receptor 1 modulates dopaminergic activity. Journal of Pharmacology and Experimental Therapeutics, 324(3), 1236-1244. Link (Context: TAAR1 pharmacology and standard ligands).

  • Giri, R., et al. (2023). Development of cyclopropane-based pharmacophores. Penn State Research. Link (Context: Structural utility of cyclopropanes in drug design).

  • Zhang, X., et al. (2016). GPCR-Bench: A Benchmarking Set and Practitioners' Guide for G Protein-Coupled Receptor Docking. Journal of Chemical Information and Modeling, 56(4), 642-651.[3] Link (Context: Benchmarking methodologies).

  • Sotnikova, T. D., et al. (2009). The dopamine transporter is an essential target for the psychostimulant actions of trace amines. Nature Neuroscience, 12, 106-112. Link (Context: Mechanism of aminergic ligands).

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.